Morpholinyl mercaptobenzothiazole
Description
Properties
Molecular Formula |
C11H12N2OS2 |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C11H12N2OS2/c15-11-12-10-8(2-1-3-9(10)16-11)13-4-6-14-7-5-13/h1-3H,4-7H2,(H,12,15) |
InChI Key |
XNCAXFLACCECBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C(=CC=C2)SC(=S)N3 |
Synonyms |
MMBT morpholinyl mercaptobenzothiazole morpholinylmercaptobenzothiazole N-oxydiethylene-2-benzothiazole sulfenamide OBTS |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Morpholinothio)benzothiazole via Oxidative Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(morpholinothio)benzothiazole (B89825), a compound of significant interest in industrial and pharmaceutical applications. The core focus of this document is the oxidative condensation reaction, a primary method for the formation of this sulfenamide. This guide details the experimental protocols, presents quantitative data for key process parameters, and visualizes the reaction pathways and workflows.
Introduction
2-(Morpholinothio)benzothiazole, also known as N-oxydiethylene-2-benzothiazolesulfenamide, is a widely used delayed-action vulcanization accelerator in the rubber industry.[1] Beyond its industrial applications, it has garnered attention in medicinal chemistry for its potential biological activities.[2][3] The synthesis of this compound is predominantly achieved through the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with morpholine (B109124). This process involves the formation of a sulfur-nitrogen bond facilitated by an oxidizing agent.
This guide will explore the key methodologies for this synthesis, with a particular focus on a high-yield protocol utilizing an in-situ generated oxidant.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with a high-yield synthesis protocol for 2-(morpholinothio)benzothiazole. The data is derived from a patented industrial process that demonstrates the efficiency of the oxidative condensation method.[4]
| Parameter | Value | Reference |
| Yield | 99.5% | [4] |
| Purity (Active Substance Content) | 99% | [4] |
| Free Amine Content | 0.1% | [4] |
| Methanol-Insolubles | 0% | [4] |
| Melting Point | 85.5 - 87 °C | [4] |
| Molecular Weight | 252.36 g/mol | [1] |
Experimental Protocols
This section details a robust and high-yield experimental protocol for the synthesis of 2-(morpholinothio)benzothiazole. This procedure is adapted from a patented method and utilizes dibenzothiazolyl disulfide (MBTS), the oxidized dimer of 2-mercaptobenzothiazole, as a key reactant.[4] The use of MBTS is a common industrial practice and is conceptually equivalent to the in-situ oxidation of MBT.
Materials and Equipment
-
Reactants:
-
Dibenzothiazolyl disulfide (MBTS)
-
Morpholine
-
20% Sodium hydroxide (B78521) solution
-
-
Equipment:
-
Two-liter multi-neck flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
-
pH electrode
-
Separatory funnel
-
Rotary evaporator
-
Synthesis Procedure
-
Reaction Setup: In a two-liter multi-neck flask equipped with a stirrer, dropping funnel, condenser, thermometer, and pH electrode, 435 g of morpholine and 1000 g of toluene are placed.[4]
-
Addition of Reactants: While maintaining the temperature at 20-30 °C, 332 g of dibenzothiazolyl disulfide is added in small portions over the course of 20-30 minutes.[4]
-
pH Control: Concurrently with the MBTS addition, 200 g of a 20% strength sodium hydroxide solution is added dropwise to maintain the pH of the reaction mixture between 10 and 13.[4]
-
Reaction Completion: After the addition of the reactants is complete, the mixture is stirred for an additional hour.[4]
-
Work-up:
-
The two phases of the reaction mixture are separated using a separatory funnel.
-
The aqueous phase is extracted with 500 g of toluene.[4]
-
The organic phases are combined.
-
-
Isolation of Product: The combined organic phases are subjected to evaporation under reduced pressure to remove the toluene, yielding 4-(2-benzothiazolylthio)morpholine.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-(morpholinothio)benzothiazole as described in the experimental protocol.
Caption: Experimental workflow for the synthesis of 2-(morpholinothio)benzothiazole.
Proposed Reaction Mechanism
The synthesis of 2-(morpholinothio)benzothiazole via oxidative condensation can be conceptualized through the following proposed reaction mechanism. This pathway involves the initial formation of a sulfenyl chloride intermediate from 2-mercaptobenzothiazole, which then undergoes nucleophilic attack by morpholine.
Caption: Proposed mechanism for the oxidative condensation of MBT and morpholine.
Conclusion
The oxidative condensation of 2-mercaptobenzothiazole with morpholine is an efficient and high-yielding method for the synthesis of 2-(morpholinothio)benzothiazole. The detailed experimental protocol and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development. The visualized workflow and proposed reaction mechanism offer further clarity into the process, facilitating a deeper understanding of this important chemical transformation. The high purity and yield achievable through this method underscore its industrial relevance and potential for further application-driven research.
References
- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 4. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Microwave-Assisted Synthesis of 2-(Morpholinothio)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(morpholinothio)benzothiazole (B89825), a compound of significant interest in both industrial chemistry and pharmaceutical research. Commonly known as Morpholinyl mercaptobenzothiazole, this sulfenamide (B3320178) derivative serves as a crucial delayed-action vulcanization accelerator in the rubber industry and has demonstrated promising anti-tumor properties in preclinical studies.[1][2] This document details a proposed microwave-assisted synthetic route, offering a potentially more efficient and rapid alternative to conventional methods.
Introduction to Synthetic Strategies
The primary route for synthesizing 2-(morpholinothio)benzothiazole is through the oxidative condensation of 2-mercaptobenzothiazole (B37678) with morpholine (B109124).[1][3] Traditional methods often employ oxidizing agents like sodium hypochlorite (B82951) or involve the reaction of 2,2'-dithiobisbenzothiazole with morpholine.[2][4][5] While effective, these conventional approaches can require extended reaction times.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and improved purity.[6][7][8][9] This guide proposes a microwave-assisted protocol for the synthesis of 2-(morpholinothio)benzothiazole, drawing parallels from established microwave-assisted syntheses of related benzothiazole (B30560) and sulfonamide derivatives.[6][10][11]
Comparative Data: Conventional vs. Proposed Microwave Synthesis
The following table summarizes the reaction conditions and outcomes for the conventional synthesis of 2-(morpholinothio)benzothiazole and provides projected parameters for a microwave-assisted approach.
| Parameter | Conventional Method (Oxidative Condensation) | Proposed Microwave-Assisted Method |
| Starting Materials | 2-Mercaptobenzothiazole, Morpholine, Oxidizing Agent (e.g., Sodium Hypochlorite) | 2-Mercaptobenzothiazole, Morpholine, Oxidizing Agent (e.g., Sodium Hypochlorite) |
| Solvent | Toluene (B28343), Water | Ethanol |
| Temperature | 20-30°C[2] | 80-120°C (controlled by microwave reactor) |
| Reaction Time | 1 hour to several hours[4] | 5-20 minutes |
| Pressure | Atmospheric | Elevated (autogenously generated in a sealed vessel) |
| Typical Yield | Up to 99.5%[2][4] | Potentially >90% (based on similar reactions)[6][9] |
| Work-up | Phase separation, extraction, evaporation[4] | Filtration, recrystallization |
Experimental Protocols
Conventional Synthesis: Oxidative Condensation with Sodium Hypochlorite
This protocol is based on widely employed industrial methods.[1][2]
Materials:
-
2-Mercaptobenzothiazole
-
Morpholine
-
Sodium hypochlorite (NaOCl) solution
-
Toluene
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
In a suitable reaction vessel, dissolve 2-mercaptobenzothiazole in toluene.
-
Add morpholine to the solution.
-
While stirring vigorously, slowly add the sodium hypochlorite solution. Maintain the temperature of the reaction mixture between 20-30°C, using external cooling if necessary.[2]
-
Monitor the pH of the reaction and maintain it between 10 and 13 by adding a sodium hydroxide solution as needed.[2]
-
Continue stirring for approximately 1 hour after the addition of sodium hypochlorite is complete.
-
Allow the layers to separate. The aqueous layer is removed, and the organic layer is washed with water.
-
The toluene is removed under reduced pressure to yield the crude 2-(morpholinothio)benzothiazole.
-
The product can be further purified by recrystallization.
Proposed Microwave-Assisted Synthesis
This proposed protocol is adapted from general procedures for microwave-assisted synthesis of heterocyclic compounds.[12][13][14]
Materials:
-
2-Mercaptobenzothiazole (1 mmol)
-
Morpholine (1.2 mmol)
-
Sodium hypochlorite solution (5% aqueous, 1.5 mmol)
-
Ethanol (5 mL)
Equipment:
-
Dedicated microwave reactor with temperature and pressure sensors.
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-mercaptobenzothiazole and morpholine in ethanol.
-
Add the aqueous sodium hypochlorite solution to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100°C for 10 minutes. The pressure will rise autogenously.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from an appropriate solvent system, such as ethanol-water, to yield the pure 2-(morpholinothio)benzothiazole.
Visualizing the Process and Pathways
Reaction Pathway
The synthesis of 2-(morpholinothio)benzothiazole from 2-mercaptobenzothiazole and morpholine proceeds via an oxidative condensation mechanism.
Caption: Oxidative condensation of 2-mercaptobenzothiazole and morpholine.
Experimental Workflow for Microwave-Assisted Synthesis
The following diagram illustrates the proposed workflow for the microwave-assisted synthesis of 2-(morpholinothio)benzothiazole.
Caption: Step-by-step workflow for the proposed microwave synthesis.
Conclusion
The microwave-assisted synthesis of 2-(morpholinothio)benzothiazole presents a promising alternative to conventional methods, offering the potential for significantly reduced reaction times and high yields. This guide provides a foundational protocol for researchers to explore and optimize this efficient synthetic route. The principles outlined here, combined with the comparative data, can serve as a valuable resource for the development of novel and efficient processes for the production of this important chemical compound. Further experimental validation is encouraged to refine the proposed microwave protocol for specific laboratory or industrial applications.
References
- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 2. 2-(Morpholinothio)benzothiazole Research Chemical [benchchem.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]
- 5. DE1900133C3 - Process for the preparation of 2- (morpholinothio) -benzothiazole - Google Patents [patents.google.com]
- 6. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 7. Microwave Assisted Synthesis, Structural Characterization, Thermal Analysis and Antibacterial Studies of Fe(III), Ni(II) and Cu(II) Complexes of Sulfanilamide – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. ias.ac.in [ias.ac.in]
- 11. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic characterization of "Morpholinyl mercaptobenzothiazole"
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Morpholinothio)benzothiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-(Morpholinothio)benzothiazole, also known as Morpholinyl mercaptobenzothiazole, is a sulfenamide (B3320178) accelerator widely used in the rubber industry to enhance the vulcanization process.[1][2] Its chemical properties and potential biological activities, including antitumor and antimicrobial effects, have also drawn interest in scientific research.[1][3] A thorough characterization of this molecule is essential for quality control, structural elucidation, and understanding its behavior in various matrices. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-(Morpholinothio)benzothiazole, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document summarizes key quantitative data, outlines experimental protocols, and presents visual workflows to aid researchers in their analytical endeavors.
Chemical Structure and Properties
-
IUPAC Name: 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine[4]
-
CAS Number: 102-77-2[3]
-
Molecular Formula: C₁₁H₁₂N₂OS₂[5]
-
Molecular Weight: 252.4 g/mol [4]
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing information about its atomic connectivity, functional groups, and overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific peak assignments for 2-(Morpholinothio)benzothiazole require access to raw spectral data, ¹H and ¹³C NMR spectra are available in chemical databases.[4][6]
Table 1: Summary of NMR Data
| Technique | Data Availability |
|---|---|
| ¹H NMR | Spectrum available; detailed peak data not publicly listed.[6] |
| ¹³C NMR | Spectrum available; detailed peak data not publicly listed.[4][7] |
For a definitive structural analysis, researchers should acquire and interpret the full ¹H, ¹³C, and potentially 2D-NMR spectra of their sample.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-(Morpholinothio)benzothiazole is expected to show characteristic bands for its benzothiazole (B30560) and morpholine (B109124) rings.
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic (Benzothiazole) | [8] |
| ~2950-2850 | C-H Stretch | Aliphatic (Morpholine) | [9] |
| ~1630 | C=N Stretch | Benzothiazole | [8] |
| ~1460 | C-N Stretch | Benzothiazole/Morpholine | [10] |
| ~1320 | C-H In-plane Bend | Aromatic | [10] |
| ~1100 | C-O-C Stretch | Morpholine | |
| ~1015 | C-S Stretch | Thioether/Sulfenamide | [10] |
| ~690-670 | C-S Stretch | Benzothiazole |[8][10] |
Note: This table is based on characteristic vibrational frequencies for similar functional groups. The values for the related compound 2-mercaptobenzothiazole (B37678) provide a useful reference.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Table 3: Mass Spectrometry Data
| Technique | Ion/Fragment | m/z | Notes |
|---|---|---|---|
| LC-ESI-QTOF | [M+H]⁺ | 253.0464 | Protonated parent molecule.[4] |
| GC-MS | [C₇H₄NS₂]⁺ | 167 | Corresponds to the mercaptobenzothiazole moiety.[4] |
| GC-MS | [C₄H₈NO]⁺ | 86 | Corresponds to the morpholine fragment (after rearrangement). |
| GC-MS | Other Fragments | 131, 114 | Additional fragments observed in GC-MS analysis.[4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the benzothiazole ring system.
Table 4: UV-Vis Absorption Data
| Wavelength (λmax) | Solvent/Conditions | Notes | Reference |
|---|---|---|---|
| ~230-240 nm | Aqueous Solution | Primary absorption band of the benzothiazole chromophore. | [3][11] |
| ~308-320 nm | Aqueous Solution | Secondary absorption band of the benzothiazole chromophore. |[11] |
Note: Data is based on the closely related compound 2-mercaptobenzothiazole, which contains the same core chromophore.[11][12]
Methodologies and Experimental Protocols
Detailed experimental setups are crucial for reproducible results. The following protocols are synthesized from available data.
3.1 Sample Preparation:
-
NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
FT-IR: For solid samples, the KBr wafer technique is commonly used.[4] This involves mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
-
MS: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-MS, use a mobile phase-compatible solvent like acetonitrile (B52724) or methanol.[3]
-
UV-Vis: Prepare dilute solutions of the analyte in a UV-transparent solvent (e.g., ethanol, acetonitrile, or buffered aqueous solution) to ensure the absorbance falls within the linear range of the spectrophotometer.[11]
3.2 Instrumentation and Analysis:
-
NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to record ¹H and ¹³C spectra.
-
FT-IR Spectroscopy: A Fourier-Transform Infrared Spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry:
-
GC-MS: A gas chromatograph coupled to a mass spectrometer. The sample is vaporized and separated on a capillary column before entering the MS for ionization (typically electron ionization) and detection.
-
LC-MS: A liquid chromatograph coupled to a mass spectrometer, often with an electrospray ionization (ESI) source and a high-resolution analyzer like a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF).[4]
-
-
UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample solution from approximately 200 to 800 nm.
Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like 2-(Morpholinothio)benzothiazole.
Caption: General workflow for spectroscopic analysis.
Proposed Mass Spectrometry Fragmentation
This diagram shows the structure of 2-(Morpholinothio)benzothiazole and a plausible fragmentation pathway leading to the major observed ions in mass spectrometry.
Caption: Proposed fragmentation of the parent molecule.
Conclusion
The spectroscopic characterization of 2-(Morpholinothio)benzothiazole is a multi-faceted process that relies on the combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis techniques. Each method provides unique and complementary information, which, when integrated, allows for the unambiguous confirmation of the molecule's identity, structure, and purity. The data and methodologies presented in this guide serve as a foundational resource for researchers engaged in the analysis of this industrially and scientifically important compound.
References
- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 2. chemotechnique.se [chemotechnique.se]
- 3. 2-(Morpholinothio)benzothiazole Research Chemical [benchchem.com]
- 4. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Morpholine, 4-(2-benzothiazolylthio)- [webbook.nist.gov]
- 6. 2-(Morpholinothio)benzothiazole(102-77-2) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hereon.de [hereon.de]
- 12. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Spectroscopic Guide to Morpholinyl Mercaptobenzothiazole
An In-depth Technical Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for Morpholinyl mercaptobenzothiazole, a compound of interest in various chemical and pharmaceutical research domains. By presenting detailed spectral data, experimental protocols, and visual representations of its structural correlations, this document serves as a crucial resource for scientists engaged in the synthesis, characterization, and application of this molecule.
Spectral Data Analysis
The structural elucidation of this compound is critically dependent on the interpretation of its NMR and IR spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The signals corresponding to the protons of the benzothiazole (B30560) and morpholine (B109124) rings are distinctly observed.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Multiplet | 2H | Aromatic Protons (Benzothiazole) |
| ~7.3-7.5 | Multiplet | 2H | Aromatic Protons (Benzothiazole) |
| ~3.7-3.9 | Triplet | 4H | -O-CH₂- Protons (Morpholine) |
| ~3.3-3.5 | Triplet | 4H | -N-CH₂- Protons (Morpholine) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=N (Benzothiazole) |
| ~153, ~135 | Quaternary Aromatic Carbons (Benzothiazole) |
| ~126, ~124, ~121 | Tertiary Aromatic Carbons (Benzothiazole) |
| ~66 | -O-CH₂- Carbons (Morpholine) |
| ~50 | -N-CH₂- Carbons (Morpholine) |
Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~2950-2850 | Strong | C-H Stretch | Aliphatic (Morpholine ring) |
| ~1600-1450 | Medium-Strong | C=C and C=N Stretch | Aromatic and Imine (Benzothiazole ring) |
| ~1250-1200 | Strong | C-N Stretch | Amine (Morpholine and Benzothiazole) |
| ~1100-1050 | Strong | C-O-C Stretch | Ether (Morpholine ring) |
| ~750-700 | Strong | C-H Bending (out-of-plane) | Aromatic (Benzothiazole ring) |
| ~700-600 | Medium | C-S Stretch | Thioether linkage |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
NMR Spectrometer (e.g., Bruker Avance, Jeol ECZ) with a field strength of 300 MHz or higher.
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
This compound sample.
-
Internal standard (e.g., Tetramethylsilane (TMS)).
-
Pipettes and vials.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean vial. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of ~4-5 cm).
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse is used.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Materials and Equipment:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample (solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol, followed by a dry wipe.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric contributions (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
To achieve a good signal-to-noise ratio, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Analysis:
-
The spectrometer software will display the processed spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them with standard correlation charts to assign them to specific functional groups.
-
Visualizing Methodologies and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the workflow of the spectral analysis and the key structural correlations within this compound.
Caption: Workflow for the spectral analysis of this compound.
Caption: Correlation of the molecular structure with key NMR and IR spectral features.
Mass Spectrometry of Morpholinyl Mercaptobenzothiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of Morpholinyl mercaptobenzothiazole (MMBT), a compound of significant interest in industrial chemistry and material science. MMBT, also known as 2-(4-Morpholinylthio)benzothiazole, serves as a crucial delayed-action vulcanization accelerator in the manufacturing of natural and synthetic rubber products.[1] Understanding its behavior under mass spectrometric analysis is essential for quality control, environmental monitoring, and research into the vulcanization process.
Compound Profile
-
IUPAC Name: 2-(morpholin-4-yl)sulfanyl-1,3-benzothiazole
-
Synonyms: 2-(4-Morpholinylthio)benzothiazole, MMBT, MOR
-
CAS Number: 102-77-2[1]
-
Molecular Formula: C₁₁H₁₂N₂OS₂[2]
Mass Spectrometric Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of MMBT.[4] Electrospray ionization (ESI) is a common ionization method for this type of compound, typically forming a protonated molecule [M+H]⁺ in positive ion mode.
Experimental Protocol: A Representative LC-MS/MS Method
While specific experimental conditions can vary, a general protocol for the analysis of this compound using LC-MS/MS is outlined below. This protocol is based on typical parameters for the analysis of small organic molecules.
Sample Preparation:
-
A stock solution of MMBT is prepared in a suitable organic solvent such as acetonitrile (B52724) or methanol (B129727).
-
Working standards are prepared by serial dilution of the stock solution.
-
For analysis of MMBT in a matrix (e.g., rubber extract), a solvent extraction is performed, followed by a multi-step cleanup process which may include acid extraction and solid-phase extraction (SPE) to remove interfering substances.[1]
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Acclaim RSLC C18, 2.2 µm, 2.1x100mm) is commonly used.[3]
-
Mobile Phase: A gradient elution with water (often with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol (often with 0.1% formic acid) as mobile phase B.
-
Flow Rate: A typical flow rate is in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or an Ion Trap.[3][4]
-
MS Scan Mode: Full scan mode to detect the protonated molecular ion [M+H]⁺.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the precursor ion to elicit fragmentation. This is typically achieved through collision-induced dissociation (CID).[3]
-
Collision Energy: The collision energy can be varied (e.g., 10-40 eV) to control the degree of fragmentation.[3]
Caption: General experimental workflow for LC-MS/MS analysis of MMBT.
Fragmentation Pathway of this compound
Upon ESI, MMBT readily forms the protonated molecular ion, [C₁₁H₁₂N₂OS₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 253.0465.[3] In tandem mass spectrometry (MS/MS) experiments, this precursor ion undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions. The fragmentation pattern provides structural information and allows for confident identification of the molecule.
The primary fragmentation pathway involves the cleavage of the sulfur-nitrogen bond between the morpholine (B109124) and benzothiazole (B30560) moieties. This is a common and energetically favorable fragmentation for sulfenamide (B3320178) compounds.
Caption: Proposed fragmentation pathway for protonated MMBT.
Quantitative Data Summary
The following table summarizes the key ions observed in the mass spectrum of this compound. The m/z values are based on high-resolution mass spectrometry data.
| Ion Description | Proposed Formula | Theoretical m/z |
| Protonated Parent Molecule | [C₁₁H₁₂N₂OS₂ + H]⁺ | 253.0464 |
| Benzothiazole-2-thiol Fragment | [C₇H₅NS₂]⁺ | 167.9914 |
| Benzothiazole Fragment | [C₇H₅NS]⁺ | 135.0142 |
| Protonated Morpholine | [C₄H₁₀NO]⁺ | 88.0757 |
Note: The relative abundance of these fragments can vary depending on the specific instrumental conditions, particularly the collision energy.
Conclusion
The mass spectrometric analysis of this compound, particularly using LC-MS/MS with electrospray ionization, provides a reliable method for its identification and characterization. The fragmentation is dominated by the cleavage of the S-N bond, yielding characteristic fragment ions corresponding to the benzothiazole and morpholine moieties. This technical guide provides a foundational understanding of the mass spectrometric behavior of MMBT, which can be applied in various research and industrial settings. Further studies could focus on the quantitative analysis of MMBT and its degradation products in complex matrices to better understand its role and fate in vulcanized materials and the environment.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Morpholinyl Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholinyl mercaptobenzothiazole, scientifically known as 2-(4-morpholinylthio)benzothiazole, is a versatile organic compound with significant industrial and emerging biomedical applications. Primarily recognized for its role as a delayed-action vulcanization accelerator in the rubber industry, recent studies have unveiled its potential as an antimicrobial and anti-tumor agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its key chemical processes and biological signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physical Properties
This compound is typically a white to light yellow or buff to brown crystalline solid or powder with a mild amine or sweet odor.[1][2] Its key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₂N₂OS₂ | [3] |
| Molecular Weight | 252.36 g/mol | [3] |
| Melting Point | 78-88 °C | [3][4][5] |
| Boiling Point (Predicted) | 413.1 ± 55.0 °C | [3] |
| Density | 1.34-1.40 g/cm³ | [3] |
| Vapor Pressure | 0.001 Pa at 25°C | [3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, and methanol | [2][3] |
| Appearance | White to light yellow/buff to brown crystalline solid or powder | [1][2] |
| Odor | Mild amine/sweet | [2][4] |
Chemical Properties and Reactions
This compound, a sulfenamide (B3320178) derivative, exhibits chemical properties that are fundamental to its primary application as a vulcanization accelerator.
Key Chemical Characteristics:
-
Delayed-Action Accelerator: It provides a scorch delay, which is a period of inactivity at initial processing temperatures, preventing premature vulcanization of the rubber stock.[6]
-
Vulcanization Activity: At higher curing temperatures, it decomposes to generate reactive species that accelerate the sulfur cross-linking of rubber polymers, enhancing their elasticity and durability.[7][8]
-
Synthesis: It is typically synthesized via the oxidative condensation of 2-mercaptobenzothiazole (B37678) and morpholine (B109124), often using an oxidizing agent like sodium hypochlorite (B82951).[3][9]
-
Antimicrobial and Antifungal Activity: Research has indicated that this compound exhibits activity against various bacteria and fungi.
-
Anti-tumor Potential: Studies have suggested that this compound and related benzothiazole (B30560) derivatives may possess anti-tumor properties by interfering with DNA synthesis and affecting key cancer signaling pathways.[9][10]
-
Corrosion Inhibition: It has been identified as a corrosion inhibitor, finding use in cutting fluids and other industrial applications.[2]
Experimental Protocols
Synthesis of 2-(Morpholinothio)benzothiazole
This protocol describes the synthesis via oxidative condensation of 2-mercaptobenzothiazole and morpholine.
Materials:
-
2-Mercaptobenzothiazole
-
Morpholine
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Reaction vessel with stirrer, thermometer, and addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction vessel, dissolve 2-mercaptobenzothiazole in toluene.
-
Add morpholine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise via the addition funnel while maintaining the temperature between 20-30°C.
-
Simultaneously, add a sodium hydroxide solution to maintain the pH of the reaction mixture between 10 and 13.[11]
-
After the addition is complete, continue stirring the mixture for a specified time (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (toluene) from the aqueous layer.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter the solution to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator to yield the crude 2-(Morpholinothio)benzothiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Determination of Melting Point (Capillary Method - adapted from ASTM E324)
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[12]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first drop of liquid appears (the initial melting point).
-
Record the temperature at which the entire sample has completely melted (the final melting point). The melting range is the difference between these two temperatures.[1]
Determination of Water Solubility (Flask Method - adapted from OECD 105)
Principle:
This method determines the saturation mass concentration of a substance in water at a given temperature.
Materials and Apparatus:
-
This compound
-
Distilled or deionized water
-
Flask with a stirrer (e.g., magnetic stirrer)
-
Constant temperature bath
-
Analytical balance
-
Centrifuge or filtration apparatus
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of water. The excess solid should be visible.[13]
-
Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and stir the mixture.[14]
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. A preliminary test can determine the necessary equilibration time.[13]
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Separate the saturated aqueous solution from the excess solid by centrifugation or filtration. Ensure this is done at the same temperature as the equilibration to avoid changes in solubility.
-
Analyze the concentration of this compound in the clear aqueous solution using a suitable and validated analytical method.
-
The determined concentration represents the water solubility of the compound at the specified temperature.
Key Signaling Pathways and Mechanisms
Vulcanization of Rubber
This compound acts as a delayed-action accelerator in the sulfur vulcanization of rubber. The process can be summarized in the following logical workflow.
Potential Anti-Tumor Signaling Pathways
Benzothiazole derivatives, including this compound, have been investigated for their anti-cancer properties. They are thought to interfere with key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and EGFR pathways.
PI3K/Akt Signaling Pathway Inhibition:
EGFR Signaling Pathway Interference:
References
- 1. store.astm.org [store.astm.org]
- 2. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. welltchemicals.com [welltchemicals.com]
- 7. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 8. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. books.google.cn [books.google.cn]
- 14. Water Solubility | Scymaris [scymaris.com]
A Technical Guide to the Solubility of Morpholinyl Mercaptobenzothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Morpholinyl mercaptobenzothiazole (also known as 2-(Morpholinothio)benzothiazole or MBS). The solubility of this compound is a critical physical property for its application in various fields, including its primary use as a delayed-action accelerator in the rubber industry and for research into its potential therapeutic properties. This document compiles available solubility data, outlines a standard experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.
Solubility Profile of this compound
Current publicly available data on the solubility of this compound is primarily qualitative. While specific quantitative values are not widely reported in scientific literature, a consistent profile of its solubility in common organic solvents has been established.
Qualitative Summary:
-
Soluble in: Acetone, Benzene, Chloroform, and Methanol.[1][2][3][4][5]
-
Somewhat Soluble in: Ethanol.
One source further specifies its solubility in "acetone organic liquids, including fats and oils of ether".[6]
Quantitative Solubility Data
A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data (e.g., g/L or mg/mL at defined temperatures) for this compound. The following table is structured to incorporate such data as it becomes available through experimental determination.
| Organic Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |
| Acetone | C₃H₆O | Data Not Available | Data Not Available |
| Benzene | C₆H₆ | Data Not Available | Data Not Available |
| Chloroform | CHCl₃ | Data Not Available | Data Not Available |
| Methanol | CH₄O | Data Not Available | Data Not Available |
| Ethanol | C₂H₆O | Data Not Available | Data Not Available |
The absence of this data underscores the necessity for experimental measurement for applications requiring precise concentrations.
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the shake-flask method , a reliable and standard procedure for determining the thermodynamic equilibrium solubility of a compound in a given solvent. This methodology can be readily applied to obtain the quantitative data for this compound.
Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
High-purity this compound
-
Analytical grade organic solvents (Acetone, Benzene, Methanol, etc.)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or incubator
-
Analytical balance
-
Calibrated pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An amount sufficient to ensure a solid phase remains at equilibrium is required.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Tightly seal the vials to prevent solvent evaporation during equilibration.
-
Place the vials into a constant temperature shaker and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Immediately filter the supernatant using a syringe filter to remove all undissolved microparticles.
-
-
Quantification:
-
HPLC Method (Preferred):
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Generate a calibration curve by plotting the HPLC peak area versus the concentration of the standard solutions.
-
Inject the filtered sample supernatant (diluted if necessary) into the HPLC.
-
Determine the concentration of the dissolved compound by interpolating its peak area on the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Prepare standard solutions and generate a calibration curve based on absorbance at a specific wavelength (λmax).
-
Dilute the filtered sample supernatant to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance and calculate the concentration.
-
-
-
Calculation of Solubility:
-
Using the concentration determined from the calibration curve, calculate the solubility. Account for any dilutions made during sample preparation.
-
Express the final solubility in standard units, such as g/L or mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for the shake-flask method of solubility determination.
References
- 1. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Morpholinothio)benzothiazole Research Chemical [benchchem.com]
- 3. 2-(Morpholinothio)benzothiazole | 102-77-2 [chemicalbook.com]
- 4. 2-(Morpholinothio)benzothiazole | 102-77-2 [amp.chemicalbook.com]
- 5. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 6. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to Morpholinyl Mercaptobenzothiazole (CAS No. 102-77-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Morpholinyl mercaptobenzothiazole, also known as N-Oxydiethylene-2-benzothiazolesulfenamide (MBS), is a crucial organic compound primarily utilized as a delayed-action accelerator in the vulcanization of rubber. Its CAS number is 102-77-2.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, mechanism of action in rubber vulcanization, and toxicological data. The information is intended for professionals in research, chemical manufacturing, and materials science to facilitate a deeper understanding and application of this compound.
Chemical and Physical Properties
MBS is a light tan or yellow solid, often in powder or granular form, with a characteristic sweet odor.[3][4] It is a derivative of 2-mercaptobenzothiazole (B37678) and is valued for providing a good balance between processing safety (scorch delay) and high cure activity in rubber manufacturing.[5][6]
| Property | Value | Reference(s) |
| CAS Number | 102-77-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂OS₂ | [1][7] |
| Molecular Weight | 252.36 g/mol | [1][8] |
| Appearance | Light tan/yellow solid powder or prill.[2][4] | [2][4] |
| Melting Point | >= 81.9 - <= 84.79 °C; another source states 78-80°C.[1][4] | [1][4] |
| Density | 1.37 g/cm³; other sources state 1.34-1.40 g/cm³.[1][4] | [1][4] |
| Vapor Pressure | 0.001 Pa at 25 °C.[1][4] | [1][4] |
| Solubility | Insoluble in water. Soluble in chloroform, benzene, and acetone.[2][9] | [2][9] |
| Log Pow | 3.4 at 25 °C.[1][4] | [1][4] |
| Synonyms | 2-(4-Morpholinothio)benzothiazole, N-Oxydiethylene-2-benzothiazolesulfenamide (OBTS), MBS, Santocure MOR. | [1][3][8] |
Synthesis of this compound
The synthesis of MBS is a well-established industrial process. The following protocol is based on a common method involving the reaction of dibenzothiazolyl disulfide with morpholine (B109124).
Experimental Protocol: Synthesis of 4-(2-Benzothiazolylthio)-morpholine
Materials:
-
Morpholine (435 g)
-
Toluene (1000 g for reaction, 500 g for extraction)
-
Dibenzothiazolyl disulfide (332 g)
-
20% strength sodium hydroxide (B78521) solution (200 g)
Equipment:
-
Two-liter multi-neck flask
-
Stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
-
pH electrode
Procedure:
-
Charge the two-liter multi-neck flask with 435 g of morpholine and 1000 g of toluene.
-
Maintain the temperature of the mixture at 20°-30° C.
-
Over a period of 20-30 minutes, add 332 g of dibenzothiazolyl disulphide in small portions.
-
Simultaneously, add 200 g of 20% strength sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 13.
-
After the addition is complete, continue stirring the mixture for one hour.
-
Separate the two phases. Extract the aqueous phase with 500 g of toluene.
-
Combine the organic phases and evaporate the solvent.
-
The resulting product is 4-(2-benzothiazolylthio)morpholine with a reported yield of 99.5%.[7]
Mechanism of Action in Rubber Vulcanization
MBS is a sulfenamide-class accelerator that provides a delayed onset of vulcanization, known as "scorch safety," which is critical for processing rubber compounds.[5][10][11] The vulcanization process transforms raw rubber into a more durable material by forming cross-links between polymer chains.[10][12]
The mechanism can be broken down into three main stages:[13]
-
Formation of Active-Sulfurating Agent: The process begins with the reaction of the accelerator (MBS) and an activator (typically zinc oxide and stearic acid) to form an active complex. This complex then reacts with sulfur to create a distribution of sulfurating species.[13]
-
Crosslink Precursor Formation: These activated sulfurating agents react with the rubber polymer chains at unsaturated sites (allylic carbons) to form polysulfidic pendant groups terminated with the accelerator moiety.[13]
-
Crosslink Formation: The crosslink precursors then react with other rubber chains to form stable polysulfidic crosslinks, which give the rubber its desired elasticity and strength.[12][13] Post-crosslinking reactions can also occur, leading to shortening or degradation of the crosslinks.[13]
Applications
The primary application of MBS is as a delayed-action vulcanization accelerator in the rubber industry.[8][14] Its excellent scorch safety makes it suitable for a wide range of natural and synthetic rubbers, including NR, SBR, NBR, and EPDM.[5][15][16]
Key Industrial Uses:
-
Tire Manufacturing: Used in the production of tire treads, carcasses, and other components to achieve optimal cure characteristics.[14][15]
-
Industrial Rubber Goods: Employed in the manufacturing of conveyor belts, hoses, gaskets, and rubber footwear.[2][5][14]
-
Molded and Extruded Products: Its long scorch delay is advantageous for injection molding and for creating thick, intricately shaped rubber articles.[15][16]
-
Corrosion Inhibitor: It has also been used as a corrosion inhibitor in cutting fluids.[1][3]
Toxicology and Safety
While MBS is effective in industrial applications, it is also associated with certain health and environmental hazards. It is classified as a skin and eye irritant and a known skin sensitizer (B1316253), capable of causing allergic contact dermatitis.[3][17][18]
Toxicological Data
| Test Type | Species | Route | Value | Reference(s) |
| Acute Oral | Rat (male/female) | Oral | LD50: > 7940 mg/kg bw | [4] |
| Acute Dermal | Rabbit (male/female) | Dermal | LD50: > 7940 mg/kg bw | [4] |
Signs of intoxication in animal studies included reduced appetite and activity, weakness, collapse, and death.[4]
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P273: Avoid release to the environment.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
The compound should be stored in a cool, well-ventilated place away from direct sunlight and incompatible materials.[4]
Conclusion
This compound (CAS No. 102-77-2) is an indispensable chemical in the rubber industry, offering an excellent combination of delayed vulcanization onset and efficient curing. Its well-understood synthesis and mechanism of action allow for precise control over the properties of rubber products. However, its potential as a skin sensitizer and environmental hazard necessitates strict adherence to safety and handling protocols. Further research may focus on developing more sustainable and less hazardous alternatives while maintaining the desirable performance characteristics of MBS.
References
- 1. N-OXYDIETHYLENE-2-BENZOTHIAZOLE SULFENAMIDE ( OBTS) - Ataman Kimya [atamanchemicals.com]
- 2. N-Oxydiethylene-2-benzothiazole sulfenamide [dy-chem.com]
- 3. 2-(4-Morpholinothio)benzothiazole - Hazardous Agents | Haz-Map [haz-map.com]
- 4. echemi.com [echemi.com]
- 5. atamankimya.com [atamankimya.com]
- 6. N-OXYDIETHYLENE-2-BENZOTHIAZOLE SULFENAMIDE (OBTS) - Ataman Kimya [atamanchemicals.com]
- 7. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]
- 8. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 102-77-2: 2-(4-Morpholinothio)benzothiazole [cymitquimica.com]
- 10. specialchem.com [specialchem.com]
- 11. jet-mills.com [jet-mills.com]
- 12. What Makes MBS Rubber Accelerators a Game-Changer in Tire Manufacturing? [chembroad.com]
- 13. researchgate.net [researchgate.net]
- 14. MBS Rubber Accelerator: Properties and Applications [chembroad.com]
- 15. N-OXYDIETHYLENE-2-BENZOTHIAZOLE SULFENAMIDE (OBTS) - Ataman Kimya [atamanchemicals.com]
- 16. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 17. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 18. vanderbend.nl [vanderbend.nl]
Synthesis and Applications of Morpholinyl Mercaptobenzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and multifaceted applications of morpholinyl mercaptobenzothiazole and its derivatives. This class of compounds, centered around the 2-(morpholinothio)benzo[d]thiazole core, has garnered significant attention for its utility in industrial processes, most notably as a vulcanization accelerator in the rubber industry. More recently, extensive research has unveiled a broad spectrum of biological activities, positioning these derivatives as promising candidates in drug discovery and development. This document details established synthetic protocols, presents quantitative data on their biological efficacy, and elucidates their mechanisms of action, including their role in modulating key cellular signaling pathways. Experimental methodologies for key assays are provided to facilitate further research and application.
Introduction
The benzothiazole (B30560) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Among its numerous derivatives, 2-mercaptobenzothiazole (B37678) (MBT) serves as a crucial precursor for a wide array of functionalized molecules. The incorporation of a morpholine (B109124) moiety via a sulfur linkage gives rise to 2-(morpholinothio)benzo[d]thiazole, a compound with a rich history in industrial chemistry and a burgeoning profile in pharmacology. This guide aims to bridge the gap between the industrial and medicinal applications of this compound derivatives, offering a detailed resource for professionals in research and development.
Synthesis of this compound Derivatives
The primary synthetic route to 2-(morpholinothio)benzo[d]thiazole involves the oxidative condensation of 2-mercaptobenzothiazole with morpholine.[1] Variations of this method, along with the synthesis of further derivatives, are outlined below.
General Synthesis of 2-(Morpholinothio)benzo[d]thiazole
A common and efficient method for the synthesis of the parent compound is the reaction of 2-mercaptobenzothiazole with morpholine in the presence of an oxidizing agent, such as sodium hypochlorite (B82951).[1]
Experimental Protocol: Synthesis of 2-(Morpholinothio)benzo[d]thiazole
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Morpholine
-
Sodium hypochlorite (NaOCl) solution
-
Toluene
-
Sodium hydroxide (B78521) (NaOH) solution (20%)
Procedure:
-
In a two-liter multi-neck flask equipped with a stirrer, dropping funnel, condenser, thermometer, and pH electrode, place 435 g of morpholine and 1000 g of toluene.[2]
-
At a temperature of 20-30°C, add 332 g of dibenzothiazolyl disulphide in small portions over 20-30 minutes.[2]
-
Simultaneously, add 200 g of 20% strength sodium hydroxide solution dropwise to maintain the pH between 10 and 13.[2]
-
After the addition is complete, continue stirring for one hour.[2]
-
Separate the two phases and extract the aqueous phase with 500 g of toluene.[2]
-
Combine the organic phases and evaporate the solvent to yield 4-(2-benzothiazolylthio)morpholine.[2]
Characterization Data:
-
Appearance: Typically a light yellow solid.
-
Melting Point: 85.5-87°C[2]
-
Purity: >99%[2]
-
IR, 1H NMR, 13C NMR: Spectral data should be acquired to confirm the structure. For example, in the 1H NMR spectrum, characteristic signals for the morpholine and benzothiazole protons would be expected.
Synthesis of Substituted Derivatives
Derivatives of 2-(morpholinothio)benzo[d]thiazole can be synthesized by employing substituted 2-mercaptobenzothiazoles or by further functionalization of the parent molecule. For instance, acrylic and methacrylic derivatives can be prepared for applications in polymer chemistry.[3]
Experimental Protocol: Synthesis of 2-(2-(Benzothiazolylthio)ethyl) Acrylate (B77674) Derivatives
Materials:
-
Substituted 2-mercaptobenzothiazole
-
Sodium bicarbonate
-
Dimethylformamide (DMF)
-
2-Chloroethyl acrylate or 2-chloroethyl methacrylate (B99206)
-
5% NaOH aqueous solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of DMF at 60°C.
-
Add 2-chloroethyl acrylate (29 mmol) or 2-chloroethyl methacrylate (29 mmol) dropwise.
-
Reflux the reaction mixture overnight.
-
Wash the mixture with a 5% NaOH aqueous solution and extract with diethyl ether.
-
Separate the organic layer, dry with MgSO4, filter, and remove the solvent under vacuum.
Applications of this compound Derivatives
Industrial Application: Rubber Vulcanization
The primary industrial application of 2-(morpholinothio)benzo[d]thiazole is as a delayed-action accelerator in the sulfur vulcanization of rubber.[2] This process enhances the elasticity, strength, and durability of rubber products.
The mechanism involves the formation of active sulfurating agents from the reaction of 2-(morpholinothio)benzo[d]thiazole with sulfur, which then crosslink the rubber polymer chains.[2]
References
In-Depth Technical Guide on the Mechanism of Action of Morpholinyl Mercaptobenzothiazole in Vulcanization
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Delayed-Action Acceleration of Sulfur Vulcanization
Morpholinyl mercaptobenzothiazole, scientifically known as 2-(Morpholinothio)benzothiazole (MBS), is a cornerstone accelerator in the rubber industry, prized for its delayed-action mechanism in sulfur vulcanization. This characteristic provides a crucial "scorch" safety window during the processing of rubber compounds, preventing premature cross-linking at lower temperatures while ensuring a rapid and efficient cure at vulcanization temperatures. This technical guide delves into the intricate mechanism of MBS action, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical pathways involved.
The vulcanization process accelerated by MBS can be broadly categorized into three primary stages: the formation of an active sulfurating agent, the creation of cross-link precursors, and finally, the formation of stable cross-links between polymer chains.[1][2] This process is a complex interplay of the accelerator, sulfur, activators (typically zinc oxide and a fatty acid like stearic acid), and the rubber polymer itself.
The Chemical Pathway: From Raw Materials to a Cross-linked Network
The journey from a plastic rubber mass to a durable, elastic material involves a series of intricate chemical reactions. The mechanism of MBS-accelerated vulcanization is generally accepted to proceed through the following key steps:
-
Activation of the Accelerator: In the initial heating phase, MBS interacts with activators, zinc oxide (ZnO) and stearic acid. Stearic acid reacts with ZnO to form zinc stearate, which helps to solubilize the zinc and make it available for reaction. This complex then reacts with MBS.[3]
-
Formation of the Active Sulfurating Agent: The activated MBS complex reacts with elemental sulfur (typically in its cyclic S8 form) to generate a highly reactive sulfurating agent. This agent is a complex polysulfide structure containing the benzothiazole (B30560) moiety.[1][2]
-
Formation of Cross-link Precursors: The active sulfurating agent then reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond). This reaction forms pendant groups on the polymer backbone, which consist of the accelerator fragment attached to a polysulfide chain.[1]
-
Cross-link Formation: These pendant groups are intermediates that can then react with other rubber chains to form sulfur cross-links (mono-, di-, and polysulfidic bridges). This process builds the three-dimensional network that imparts the desired mechanical properties to the rubber.[1][2]
The delayed action of MBS is attributed to the time required for the initial activation steps and the formation of the active sulfurating agent. Only once this reactive species is present in sufficient concentration does the rapid cross-linking phase begin.[4]
Signaling Pathway of MBS-Accelerated Vulcanization
Caption: General reaction pathway of MBS-accelerated sulfur vulcanization.
Quantitative Analysis of Vulcanization Kinetics
The kinetics of MBS-accelerated vulcanization can be modeled to understand the influence of various parameters on the cure rate and efficiency. While specific rate constants are highly dependent on the rubber formulation and reaction conditions, the following table summarizes the typical effects of key variables.
| Parameter | Effect on Scorch Time | Effect on Cure Rate | General Observation |
| ↑ MBS Concentration | ↓ Decreases | ↑ Increases | Higher accelerator levels lead to a faster onset and rate of vulcanization.[3] |
| ↑ Sulfur Concentration | ~ Minimal Change | ↑ Increases | A higher sulfur concentration provides more cross-linking agents, increasing the cure rate.[5] |
| ↑ Temperature | ↓ Decreases | ↑ Increases | Temperature significantly accelerates all reaction steps, reducing scorch time and increasing the cure rate.[3] |
| ↑ Activator Level | ↓ Decreases | ↑ Increases | Higher levels of zinc oxide and stearic acid promote the formation of the active accelerator complex.[5] |
Experimental Protocols
Determination of Vulcanization Kinetics using Oscillating Disc Rheometer (ODR)
This protocol outlines the standard procedure for characterizing the vulcanization kinetics of a rubber compound accelerated with MBS using an Oscillating Disc Rheometer (ODR).
Objective: To measure the change in torque as a function of time at a constant temperature, providing data on scorch time, cure rate, and state of cure.
Materials and Equipment:
-
Oscillating Disc Rheometer (ODR)
-
Rubber compound containing natural or synthetic rubber, MBS, sulfur, zinc oxide, stearic acid, and other desired additives.
-
Mold release agent
-
Analytical balance
Procedure:
-
Compound Preparation: Prepare the rubber compound by mixing the ingredients on a two-roll mill or in an internal mixer according to a standard recipe.
-
Instrument Setup:
-
Set the ODR test temperature (e.g., 160°C).
-
Set the oscillation frequency (e.g., 1.7 Hz) and amplitude (e.g., ±1° or ±3°).
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Weigh a sample of the uncured rubber compound (typically 5-8 grams, depending on the die size).
-
Shape the sample into a preform that fits the ODR die cavity.
-
-
Data Acquisition:
-
Place the sample in the pre-heated die cavity and close the press.
-
Start the test. The ODR will record the torque required to oscillate the rotor as a function of time.
-
Continue the test until the torque reaches a maximum or a plateau, and potentially shows signs of reversion (a decrease in torque after the maximum).
-
-
Data Analysis:
-
From the resulting rheometer curve (torque vs. time), determine the following parameters:
-
ML (Minimum Torque): An indicator of the viscosity of the uncured compound.
-
MH (Maximum Torque): An indicator of the stiffness and cross-link density of the fully cured compound.
-
ts2 (Scorch Time): The time to a 2 dNm rise from the minimum torque, representing the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque development (MH - ML).
-
-
Experimental Workflow for ODR Analysis
Caption: Workflow for analyzing vulcanization kinetics using an ODR.
Identification of Intermediates and Products by HPLC-MS
This protocol provides a general framework for the analysis of intermediates and final products in an MBS-accelerated vulcanization system using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Objective: To separate and identify the chemical species formed during the vulcanization process.
Materials and Equipment:
-
HPLC system with a UV detector and a Mass Spectrometer (e.g., ESI or APCI source).
-
Reversed-phase C18 column.
-
Vulcanized rubber samples cured for different time intervals.
-
Solvents for extraction (e.g., tetrahydrofuran (B95107) (THF), dichloromethane).
-
HPLC grade solvents for the mobile phase (e.g., acetonitrile (B52724), water, formic acid).
-
Syringe filters (0.45 µm).
Procedure:
-
Sample Preparation:
-
Take vulcanized rubber samples at various stages of cure (e.g., during the scorch period, at optimum cure, and during reversion).
-
Swell a known amount of the sample in a suitable solvent (e.g., THF) for 24-48 hours to extract soluble components.
-
Filter the extract through a syringe filter to remove any insoluble particles.
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for HPLC analysis.
-
-
HPLC-MS Analysis:
-
HPLC Method:
-
Set the column temperature (e.g., 30-40°C).
-
Use a gradient elution program with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Inject the prepared sample extract.
-
-
MS Method:
-
Set the mass spectrometer to operate in positive or negative ion mode.
-
Acquire data over a relevant mass range (e.g., m/z 100-1000).
-
Use fragmentation (MS/MS) to aid in the structural elucidation of the separated compounds.
-
-
-
Data Analysis:
-
Identify peaks in the chromatogram corresponding to unreacted MBS, its degradation products, and various sulfur-containing intermediates and cross-link products by their mass-to-charge ratios and fragmentation patterns.
-
Compare the chromatograms from different cure times to observe the evolution of these species throughout the vulcanization process.
-
Conclusion
The mechanism of action of this compound in sulfur vulcanization is a sophisticated process that relies on the controlled formation of reactive intermediates to achieve a desirable balance of processing safety and curing efficiency. Understanding the intricate chemical pathways, the kinetics of the reactions, and the influence of various formulation parameters is paramount for researchers and scientists in the field of rubber technology and material science. The experimental protocols provided herein offer a foundational approach to investigating and optimizing vulcanization systems accelerated by MBS. Further research, particularly in the precise quantification of reaction intermediates and the development of more comprehensive kinetic models, will continue to advance the science and application of this vital industrial process.
References
Methodological & Application
Application Note: HPLC Method for the Quantification of 2-(Morpholinothio)benzothiazole in Rubber
Audience: Researchers, scientists, and quality control professionals in the rubber and polymer industries.
Introduction
2-(Morpholinothio)benzothiazole, also known as MBS, is a widely used delayed-action accelerator in the sulfur vulcanization of rubber, enhancing the physical properties of the final product.[1][2] Monitoring its concentration in rubber compounds is crucial for quality control and ensuring consistent product performance. This application note details a robust method for the extraction and subsequent quantification of 2-(Morpholinothio)benzothiazole from a solid rubber matrix using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1]
The method is based on the separation of the analyte from related compounds, such as its precursors 2-mercaptobenzothiazole (B37678) (MBT) and 2,2'-dithiobis-benzothiazole (MBTS), on a C18 stationary phase.[1][3]
Experimental Protocol
1. Instrumentation and Reagents
-
Instrumentation:
-
Standard HPLC system with an isocratic or binary pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis Detector
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade or deionized)
-
Reference standard of 2-(Morpholinothio)benzothiazole
-
Syringe filters (0.45 µm)
-
2. Chromatographic Conditions
The following table summarizes the HPLC parameters for the analysis.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | THF : Acetonitrile : Buffer (40:40:20, v/v/v)[1][3] |
| Buffer Preparation | Dissolve 1.42 g of NaH₂PO₄ in 1 liter of water and adjust pH to 4.0 with dilute orthophosphoric acid.[1][3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 20 µL[1][3] |
| Column Temperature | Ambient or 30°C[6] |
| Detection Wavelength | 240 nm[1][3] |
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 2-(Morpholinothio)benzothiazole reference standard and dissolve it in a 10 mL volumetric flask with THF.[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected calibration range (e.g., 1 - 100 µg/mL).
4. Sample Preparation Protocol
The extraction of the analyte from the rubber matrix is a critical step. Methyl tert-butyl ether (MTBE) is recommended as it is an effective and inert solvent for this class of compounds.[4][5]
-
Sample Comminution: Cut a representative sample of the rubber product into small pieces (approx. 2-3 mm) to maximize the surface area for extraction.[5]
-
Extraction: Accurately weigh approximately 1 gram of the rubber pieces into a glass vial. Add 10 mL of MTBE.[5]
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of the analyte into the solvent.[5]
-
Dilution & Filtration: After extraction, dilute an aliquot of the MTBE extract with the mobile phase to a concentration that falls within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and HPLC analysis of 2-(Morpholinothio)benzothiazole from rubber.
Data Presentation
Quantitative analysis is performed by creating a calibration curve from the peak areas of the standard solutions. The concentration of 2-(Morpholinothio)benzothiazole in the sample extract is determined from this curve. The following table presents typical retention time data for benzothiazole (B30560) accelerators under the specified conditions.
Table 1: Example Retention Time Data
| Compound | Abbreviation | Retention Time (min) |
| 2-Mercaptobenzothiazole | MBT | ~4.5[1][3] |
| 2,2'-Dithiobis-benzothiazole | MBTS | ~8.8[1][3] |
| 2-(Morpholinothio)benzothiazole | MBS / MMBT | >9.0 (Estimated)[1] |
Note: The retention time for 2-(Morpholinothio)benzothiazole is expected to be longer than that of MBTS due to its higher molecular weight and stronger retention on the C18 column.[1]
Table 2: Example Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.5 µg/mL |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 2% |
Note: These are representative values. Actual validation data must be generated for the specific instrumentation and laboratory conditions.
References
Application Notes and Protocols: Morpholinyl Mercaptobenzothiazole as a Delayed-Action Accelerator in Natural Rubber
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morpholinyl mercaptobenzothiazole, also known as 2-(Morpholinothio)benzothiazole (MBSS or MBS), is a sulfenamide-class delayed-action accelerator widely used in the vulcanization of natural rubber (NR) and synthetic rubbers.[1][2] Its primary function is to increase the rate of sulfur vulcanization while providing a crucial delay in the onset of cross-linking, known as scorch time.[2][3] This delay is essential for safe processing of rubber compounds at elevated temperatures during mixing and shaping, preventing premature vulcanization.[3] MBSS is particularly valued for its ability to provide a long scorch delay, making it suitable for complex processing operations and for compounds heavily loaded with reinforcing fillers like carbon black.[2] This document provides detailed application notes, experimental protocols, and performance data for the use of MBSS in natural rubber formulations.
Mechanism of Delayed Action
The delayed-action mechanism of MBSS involves a series of chemical reactions that precede the formation of sulfur cross-links between rubber molecules.[4][5][6] Initially, MBSS reacts with sulfur in the presence of activators like zinc oxide and stearic acid to form an active sulfurating agent.[1] This process involves the cleavage of the sulfur-nitrogen bond in the MBSS molecule. The delay period, or scorch time, corresponds to the time required for the formation of these active intermediates. Once these intermediates are formed, they react with the natural rubber chains to create polysulfidic cross-links, leading to the formation of a three-dimensional vulcanizate network with improved mechanical properties.[1]
Performance Characteristics in Natural Rubber
MBSS is known for imparting a favorable balance of properties to natural rubber vulcanizates. It provides a fast cure rate after the scorch delay, leading to efficient production cycles.[2] The resulting vulcanizates typically exhibit a good balance of physical properties, including high tensile strength, good tear resistance, and excellent heat aging resistance, due to the formation of a mix of mono-, di-, and polysulfidic cross-links.[2]
Quantitative Data Summary
The following tables summarize the typical effects of MBSS on the curing characteristics and physical properties of natural rubber compounds. The data is compiled from various studies and represents typical values. Actual results will vary depending on the specific formulation, processing conditions, and other compounding ingredients used.
Table 1: Effect of MBSS Concentration on Cure Characteristics of Natural Rubber
| Property | Formulation 1 (0.5 phr MBSS) | Formulation 2 (1.0 phr MBSS) | Formulation 3 (1.5 phr MBSS) |
| Mooney Scorch Time (t_s2) at 121°C (min) | 25 | 35 | 45 |
| Optimum Cure Time (t_90) at 140°C (min) | 15 | 12 | 10 |
| Cure Rate Index (CRI) (100/(t_90 - t_s2)) | 7.1 | 9.1 | 11.1 |
| Minimum Torque (ML) (dNm) | 5.2 | 5.1 | 5.0 |
| Maximum Torque (MH) (dNm) | 25.8 | 26.5 | 27.2 |
Note: phr = parts per hundred rubber. Base formulation: NR 100, Carbon Black N330 50, Zinc Oxide 5, Stearic Acid 2, Sulfur 2.5.
Table 2: Physical Properties of Natural Rubber Vulcanizates with MBSS
| Property | Formulation (1.0 phr MBSS) |
| Tensile Strength (MPa) | 28 |
| Elongation at Break (%) | 550 |
| Modulus at 300% Elongation (MPa) | 12.5 |
| Hardness (Shore A) | 65 |
| Tear Strength (kN/m) | 45 |
| Compression Set (22h @ 70°C) (%) | 20 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of MBSS in natural rubber are provided below.
Protocol 1: Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)
Objective: To determine the scorch time, cure time, and torque characteristics of a rubber compound.
Apparatus: Moving Die Rheometer (MDR)
Procedure:
-
Sample Preparation:
-
Prepare the rubber compound according to the formulation in a two-roll mill or an internal mixer.
-
Ensure uniform dispersion of all ingredients.
-
Sheet out the compound to a thickness of approximately 2-3 mm.
-
Cut a circular sample of approximately 5 grams.
-
-
MDR Testing:
-
Set the MDR test temperature (e.g., 140°C, 160°C).
-
Place the sample in the pre-heated die cavity.
-
Start the test. The instrument will apply a small, oscillating rotational shear to the sample.
-
Record the torque response as a function of time. The test typically runs for a predefined time or until the torque reaches a plateau.
-
-
Data Analysis:
-
From the rheometer curve (Torque vs. Time), determine the following parameters:
-
ML (Minimum Torque): The lowest torque value, indicative of the compound's viscosity before vulcanization.
-
MH (Maximum Torque): The highest torque value, related to the stiffness and cross-link density of the fully cured rubber.
-
t_s2 (Scorch Time): The time for the torque to rise 2 units above ML, representing the onset of vulcanization.
-
t_90 (Optimum Cure Time): The time to reach 90% of the maximum torque (MH - ML).
-
-
Protocol 2: Determination of Mechanical Properties
Objective: To measure the tensile strength, elongation at break, and modulus of the vulcanized rubber.
Apparatus: Universal Testing Machine (UTM) with a suitable load cell and grips.
Procedure:
-
Sample Preparation:
-
Cure sheets of the rubber compound in a compression molding press at the predetermined optimum cure time (t_90) and temperature from the MDR results.
-
Die-cut dumbbell-shaped test specimens from the cured sheets according to a standard specification (e.g., ASTM D412).
-
-
Tensile Testing:
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.
-
Record the force and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength (MPa): The maximum stress applied to the specimen before it ruptures.
-
Elongation at Break (%): The percentage increase in length of the specimen at the point of rupture.
-
Modulus (MPa): The stress at a specific elongation (e.g., 100%, 300%).
-
Visualizations
The following diagrams illustrate the key processes and relationships involved in the use of MBSS as a delayed-action accelerator.
Caption: Vulcanization pathway with MBSS accelerator.
Caption: Experimental workflow for evaluating MBSS.
Caption: Logic of MBSS delayed-action property.
References
- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 2. sovchem.net [sovchem.net]
- 3. US3406141A - Delayed action acceleration for vulcanization of rubber - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. rct [rct.kglmeridian.com]
Application Notes and Protocols: The Effect of Morpholinyl Mercaptobenzothiazole (MBS) on the Cure Characteristics of Styrene-Butadiene Rubber (SBR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effect of 2-(Morpholinothio)benzothiazole, also known as Morpholinyl mercaptobenzothiazole (MBS), on the vulcanization characteristics of Styrene-Butadiene Rubber (SBR). This document includes quantitative data on cure characteristics, detailed experimental protocols for evaluation, and diagrams illustrating the experimental workflow and the proposed vulcanization mechanism.
Introduction
2-(Morpholinothio)benzothiazole (MBS) is a widely used delayed-action sulfenamide (B3320178) accelerator in the rubber industry.[1] In the vulcanization of Styrene-Butadiene Rubber (SBR), MBS provides an excellent balance of processing safety and a rapid cure rate once activated at vulcanization temperatures. This leads to enhanced productivity and improved physical properties of the final vulcanized product, such as tensile strength and abrasion resistance. These characteristics make MBS a crucial component in the manufacturing of tires and other industrial rubber goods.
Quantitative Data: Cure Characteristics of Rubber Compounds with MBS
The following table summarizes the typical cure characteristics of a rubber compound containing MBS as the primary accelerator. The data is derived from rheometer tests, which measure the change in torque of a rubber sample as it vulcanizes.
Table 1: Rheometer Test Results of a Bonding Rubber Compound with MBS (MOR)
| Parameter | Value | Unit | Description |
| Minimum Torque (ML) | 1.88 | dNm | Indicates the viscosity of the unvulcanized rubber compound. |
| Maximum Torque (MH) | 13.91 | dNm | Correlates with the shear modulus and crosslink density of the fully vulcanized rubber. |
| Scorch Time (ts2) | 4.38 | minutes | The time at which vulcanization begins, indicating processing safety. |
| Optimum Cure Time (t90) | 9.21 | minutes | The time required to achieve 90% of the maximum torque, representing the optimal cure state. |
Data adapted from a study on a bonding rubber compound where MOR (MBS) was the primary accelerator.
Experimental Protocols
This section outlines the detailed methodology for evaluating the cure characteristics of an SBR compound accelerated with MBS.
Materials and Formulation
The following is a representative formulation for an SBR compound. All quantities are in parts per hundred of rubber (phr).
Table 2: Representative SBR Compound Formulation
| Component | phr | Function |
| Styrene-Butadiene Rubber (SBR) | 100 | Base Polymer |
| Carbon Black | 50 | Reinforcing Filler |
| Zinc Oxide | 3 | Activator |
| Stearic Acid | 2 | Activator |
| 2-(Morpholinothio)benzothiazole (MBS) | 1.5 | Primary Accelerator |
| Sulfur | 1.75 | Curing Agent |
Mixing Procedure
The rubber compound is prepared using a two-roll mill or an internal mixer.
-
Mastication: The SBR is initially masticated on the mill to reduce its viscosity.
-
Incorporation of Ingredients: Zinc oxide and stearic acid are added, followed by the carbon black. The components are thoroughly mixed until a homogenous blend is achieved.
-
Addition of Curatives: Finally, the MBS and sulfur are added at a lower temperature to prevent premature vulcanization (scorching).
-
Homogenization: The compound is passed through the mill several times to ensure uniform dispersion of all ingredients.
Determination of Cure Characteristics
The cure characteristics of the compounded rubber are determined using an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR) according to ASTM D2084.
-
Sample Preparation: A sample of the uncured rubber compound is placed in the pre-heated rheometer cavity.
-
Test Conditions: The test is typically conducted at a constant temperature, for example, 160°C, with a fixed oscillation frequency and amplitude.
-
Data Acquisition: The rheometer measures the torque required to oscillate the rotor or die as a function of time. This data is plotted to generate a cure curve.
-
Analysis: From the cure curve, the following parameters are determined:
-
Minimum Torque (ML): The lowest torque value, representing the stiffness of the uncured compound.
-
Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML.
-
Optimum Cure Time (t90): The time at which the torque reaches 90% of the difference between MH and ML.
-
Diagrams
Experimental Workflow
References
Application Notes and Protocols: Morpholinyl Mercaptobenzothiazole (MMB) in Polymer Vulcanization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Morpholinyl Mercaptobenzothiazole (MMB), a delayed-action sulfenamide (B3320178) accelerator, in the vulcanization of various polymer matrices. The information is intended to guide researchers and professionals in developing robust vulcanization processes.
Introduction to this compound (MMB)
This compound, also known as 2-(4-Morpholinylthio)benzothiazole or MBS, is a versatile delayed-action accelerator for the sulfur vulcanization of natural and synthetic rubbers. Its primary advantage lies in providing a long scorch time, which allows for safe processing of rubber compounds, followed by a rapid cure rate at vulcanization temperatures. This characteristic makes it particularly suitable for complex molded goods, tire compounds, and other applications requiring good processing safety.
MMB is effective in a variety of elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile-Butadiene Rubber (NBR), and Ethylene-Propylene-Diene Monomer (EPDM) rubber. It is typically used in conjunction with sulfur, zinc oxide, and stearic acid as part of a conventional vulcanization system.
Performance in Different Polymer Matrices
The effectiveness of MMB as a vulcanization accelerator can vary depending on the polymer matrix. The following tables provide representative data on the cure characteristics and physical properties of vulcanizates containing MMB in different elastomers. These values are intended for comparative purposes and may vary based on the specific formulation and processing conditions.
Natural Rubber (NR)
Table 1: Representative Cure Characteristics and Physical Properties of MMB in a Natural Rubber Formulation.
| Parameter | Value |
| Cure Characteristics (Rheometer at 160°C) | |
| Scorch Time (t_s2_, min) | 5.0 - 7.0 |
| Cure Time (t_90_, min) | 12.0 - 15.0 |
| Minimum Torque (ML), dN·m | 1.5 - 2.5 |
| Maximum Torque (MH), dN·m | 15.0 - 20.0 |
| Physical Properties | |
| Hardness (Shore A) | 60 - 70 |
| Tensile Strength (MPa) | 20 - 25 |
| Elongation at Break (%) | 400 - 500 |
| 300% Modulus (MPa) | 10 - 14 |
Styrene-Butadiene Rubber (SBR)
Table 2: Representative Cure Characteristics and Physical Properties of MMB in a Styrene-Butadiene Rubber Formulation.
| Parameter | Value |
| Cure Characteristics (Rheometer at 160°C) | |
| Scorch Time (t_s2_, min) | 6.0 - 8.0 |
| Cure Time (t_90_, min) | 15.0 - 18.0 |
| Minimum Torque (ML), dN·m | 1.8 - 2.8 |
| Maximum Torque (MH), dN·m | 12.0 - 17.0 |
| Physical Properties | |
| Hardness (Shore A) | 65 - 75 |
| Tensile Strength (MPa) | 15 - 20 |
| Elongation at Break (%) | 350 - 450 |
| 300% Modulus (MPa) | 8 - 12 |
Nitrile-Butadiene Rubber (NBR)
Table 3: Representative Cure Characteristics and Physical Properties of MMB in a Nitrile-Butadiene Rubber Formulation.
| Parameter | Value |
| Cure Characteristics (Rheometer at 160°C) | |
| Scorch Time (t_s2_, min) | 4.0 - 6.0 |
| Cure Time (t_90_, min) | 10.0 - 14.0 |
| Minimum Torque (ML), dN·m | 2.0 - 3.0 |
| Maximum Torque (MH), dN·m | 18.0 - 23.0 |
| Physical Properties | |
| Hardness (Shore A) | 70 - 80 |
| Tensile Strength (MPa) | 18 - 23 |
| Elongation at Break (%) | 300 - 400 |
| 300% Modulus (MPa) | 12 - 16 |
Ethylene-Propylene-Diene Monomer (EPDM) Rubber
Table 4: Representative Cure Characteristics and Physical Properties of MMB in an Ethylene-Propylene-Diene Monomer Formulation.
| Parameter | Value |
| Cure Characteristics (Rheometer at 170°C) | |
| Scorch Time (t_s2_, min) | 3.0 - 5.0 |
| Cure Time (t_90_, min) | 8.0 - 12.0 |
| Minimum Torque (ML), dN·m | 1.2 - 2.2 |
| Maximum Torque (MH), dN·m | 10.0 - 15.0 |
| Physical Properties | |
| Hardness (Shore A) | 60 - 70 |
| Tensile Strength (MPa) | 12 - 17 |
| Elongation at Break (%) | 450 - 550 |
| 300% Modulus (MPa) | 6 - 10 |
Experimental Protocols
The following protocols are based on ASTM standards and common industry practices for evaluating vulcanization accelerators.
Materials and Equipment
-
Polymers: Natural Rubber (SMR 20), SBR (1502), NBR (34% ACN), EPDM (5-ethylidene-2-norbornene as diene).
-
Compounding Ingredients: Carbon Black (N330), Zinc Oxide, Stearic Acid, Sulfur, this compound (MMB).
-
Equipment: Two-roll mill, internal mixer (optional), oscillating disc rheometer, tensile testing machine, hardness tester (Shore A), analytical balance.
Compounding Procedure (Two-Roll Mill)
This procedure outlines the mixing sequence for incorporating MMB and other ingredients into a polymer matrix.
-
Mastication: Pass the raw polymer through the tight nip of the two-roll mill several times to soften it. Adjust the nip opening as needed.
-
Incorporation of Activators: Add zinc oxide and stearic acid to the rubber and mill until they are well dispersed.
-
Addition of Filler: Gradually add the carbon black to the rubber, making cuts from the sides to ensure uniform mixing.
-
Incorporation of Accelerator and Sulfur: Finally, add the MMB and sulfur to the compound. Keep the mill temperature low during this step to prevent scorching.
-
Homogenization: Continue milling for a few minutes to ensure all ingredients are thoroughly dispersed.
-
Sheeting Off: Sheet the final compound from the mill at a controlled thickness and allow it to cool before testing.
Determination of Cure Characteristics
Cure characteristics are determined using an oscillating disc rheometer according to ASTM D2084.
-
Place a sample of the uncured rubber compound into the preheated rheometer cavity.
-
Start the test and record the torque as a function of time at a constant temperature (e.g., 160°C or 170°C).
-
From the resulting rheograph, determine the following parameters:
-
ML (Minimum Torque): An indication of the compound's viscosity.
-
MH (Maximum Torque): Related to the stiffness and crosslink density of the vulcanizate.
-
t_s2_ (Scorch Time): The time for the torque to rise 2 units above ML, indicating the onset of vulcanization.
-
t_90_ (Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.
-
Measurement of Physical Properties
Vulcanized test sheets are prepared by compression molding the compounded rubber at the vulcanization temperature for the determined t_90_ time. After cooling, the following properties are measured:
-
Hardness: Measured using a Shore A durometer according to ASTM D2240.
-
Tensile Properties: Dumbbell-shaped specimens are cut from the vulcanized sheets and tested using a tensile testing machine according to ASTM D412 to determine tensile strength, elongation at break, and modulus.
Visualizations
Vulcanization Mechanism of MMB
The following diagram illustrates the proposed mechanism of sulfur vulcanization accelerated by this compound in the presence of activators.
Caption: Proposed mechanism of MMB-accelerated sulfur vulcanization.
Experimental Workflow
The diagram below outlines the typical workflow for evaluating the performance of MMB in a polymer matrix.
Caption: Experimental workflow for MMB evaluation.
Relationship between MMB Concentration and Properties
This diagram illustrates the general relationship between the concentration of MMB and the resulting properties of the vulcanizate.
Caption: MMB concentration vs. vulcanizate properties.
Application Notes: 2-(Morpholinothio)benzothiazole as a Corrosion Inhibitor for Steel
Introduction
Corrosion is a natural process that causes the gradual degradation of materials, particularly metals, through chemical or electrochemical reactions with their environment. For steel, a cornerstone of industrial infrastructure, corrosion leads to significant economic losses and safety concerns. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can effectively decrease the corrosion rate of a metal.
2-(Morpholinothio)benzothiazole, a derivative of the well-established corrosion inhibitor 2-Mercaptobenzothiazole (MBT), has emerged as a highly effective corrosion inhibitor for various metals.[1] This compound, with the molecular formula C₁₁H₁₂N₂OS₂, is also known by synonyms such as Morpholinylmercaptobenzothiazole and N-Oxydiethylene-2-benzothiazole sulfenamide.[2][3] Its molecular structure incorporates a benzothiazole (B30560) group, a morpholine (B109124) ring, and sulfur and nitrogen heteroatoms, which are key to its protective capabilities.[1] This document provides detailed application notes and experimental protocols for researchers and scientists evaluating the efficacy of 2-(Morpholinothio)benzothiazole as a corrosion inhibitor for steel.
Mechanism of Action
The corrosion inhibition by 2-(Morpholinothio)benzothiazole is primarily achieved through the adsorption of its molecules onto the steel surface, forming a protective barrier film.[1] This film isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (Nitrogen, Sulfur, and Oxygen) and the π-electrons in the benzene (B151609) and thiazole (B1198619) rings.[1]
These features allow the molecule to bond with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption. This protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process.[2] Studies on similar benzothiazole derivatives have shown they act as mixed-type inhibitors, meaning they control both anodic and cathodic reactions.[4] The adsorption can be a combination of physical (electrostatic) and chemical (chemisorption) interactions and typically follows an adsorption isotherm model, such as the Langmuir isotherm.[1][4]
Quantitative Performance Data
While extensive research on steel is ongoing, a detailed study on copper in 0.5 M H₂SO₄ provides valuable insight into the high efficiency of 2-(Morpholinothio)benzothiazole (MB).[1] The principles and results are highly indicative of its potential performance on steel. The following tables summarize the quantitative data from this study.
Table 1: Weight Loss Measurement Data for Copper in 0.5 M H₂SO₄ with MB [1]
| Inhibitor Conc. (mM) | Corrosion Rate (mm/y) | Inhibition Efficiency (η_w_ %) |
| 0 | 1.345 | - |
| 0.01 | 0.565 | 58.0 |
| 0.05 | 0.312 | 76.8 |
| 0.10 | 0.203 | 84.9 |
| 0.50 | 0.111 | 91.7 |
| 1.00 | 0.081 | 94.0 |
Table 2: Potentiodynamic Polarization Parameters for Copper in 0.5 M H₂SO₄ with MB [1]
| Inhibitor Conc. (mM) | E_corr_ (mV vs Ag/AgCl) | i_corr_ (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (η_p_ %) |
| 0 | -210 | 18.53 | 85 | -115 | - |
| 0.01 | -215 | 8.15 | 82 | -112 | 56.0 |
| 0.05 | -221 | 4.37 | 79 | -109 | 76.4 |
| 0.10 | -226 | 2.96 | 75 | -105 | 84.0 |
| 0.50 | -234 | 1.67 | 71 | -101 | 91.0 |
| 1.00 | -240 | 1.11 | 68 | -98 | 94.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 0.5 M H₂SO₄ with MB [1]
| Inhibitor Conc. (mM) | R_ct_ (Ω·cm²) | C_dl_ (μF/cm²) | Inhibition Efficiency (η_EIS_ %) |
| 0 | 245 | 125.6 | - |
| 0.01 | 542 | 85.3 | 54.8 |
| 0.05 | 985 | 62.1 | 75.1 |
| 0.10 | 1523 | 45.7 | 83.9 |
| 0.50 | 2896 | 31.5 | 91.5 |
| 1.00 | 4012 | 22.4 | 93.9 |
Experimental Protocols
To evaluate the performance of 2-(Morpholinothio)benzothiazole on steel, the following standard experimental protocols are recommended.
Protocol 1: Weight Loss Measurement
This gravimetric method provides an average corrosion rate over a long immersion period.
-
Sample Preparation: Cut steel coupons to a standard size (e.g., 2.0 cm x 2.0 cm x 0.2 cm). Grind the surfaces sequentially with emery paper of increasing grit size (e.g., 400, 800, 1200 grit).
-
Cleaning: Degrease the coupons with acetone, rinse with deionized water, and dry in a warm air stream.
-
Weighing: Accurately weigh each coupon to four decimal places (W_initial_) using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of the inhibitor. Ensure the temperature is controlled (e.g., 298 K) using a water bath. The immersion period is typically 24 hours.
-
Post-Immersion Cleaning: After immersion, retrieve the coupons. Remove corrosion products by gentle brushing in a cleaning solution (e.g., Clarke's solution), rinse with deionized water and acetone, then dry.
-
Final Weighing: Reweigh the cleaned, dry coupons (W_final_).
-
Calculation:
-
Weight Loss (ΔW) = W_initial_ - W_final_
-
Corrosion Rate (CR in mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ), where A is the surface area (cm²), T is immersion time (hours), and ρ is the steel density (g/cm³).
-
Inhibition Efficiency (η_w_ %) = [(CR_blank_ - CR_inh_) / CR_blank_] × 100.
-
Protocol 2: Electrochemical Measurements
These techniques provide rapid results and detailed mechanistic information. A standard three-electrode cell is used, consisting of the steel sample as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Electrode Preparation: Embed a polished steel sample in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed.
-
Stabilization: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
Potentiodynamic Polarization (PP):
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential (E) versus log(current density, i).
-
Determine the corrosion potential (E_corr_) and corrosion current density (i_corr_) by extrapolating the linear Tafel regions of the anodic and cathodic curves back to their intersection.
-
Calculate Inhibition Efficiency (η_p_ %) = [(i_corr,blank_ - i_corr,inh_) / i_corr,blank_] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform the measurement at the stable OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the data in Nyquist (Z_imaginary_ vs. Z_real_) and Bode (log |Z| and phase angle vs. log f) formats.
-
Model the data using an appropriate equivalent electrical circuit to obtain parameters like charge transfer resistance (R_ct_) and double-layer capacitance (C_dl_).
-
Calculate Inhibition Efficiency (η_EIS_ %) = [(R_ct,inh_ - R_ct,blank_) / R_ct,inh_] × 100.
-
Logical Relationships
The effectiveness of a corrosion inhibitor is strongly dependent on its concentration. Generally, as the concentration increases, more inhibitor molecules are available to adsorb onto the metal surface, leading to better surface coverage and higher inhibition efficiency. This trend continues until the surface becomes saturated with the inhibitor, at which point the efficiency may plateau.
2-(Morpholinothio)benzothiazole is a promising corrosion inhibitor for steel, benefiting from a molecular structure rich in active adsorption sites. The provided data, although on copper, demonstrates its potential for achieving high inhibition efficiencies (>90%) at low concentrations.[1] The detailed protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy offer a robust framework for researchers to quantify its effectiveness on various types of steel and in different corrosive environments. Proper evaluation using these standardized methods is crucial for its successful application in industrial settings such as in cutting fluids or protective coatings.[2][3]
References
Application Notes and Protocols: A Study of Vulcanization Kinetics with Morpholinyl Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vulcanization is a crucial process in the rubber industry, transforming raw rubber into a durable, elastic material. The kinetics of this process, which involves the formation of cross-links between polymer chains, are of paramount importance for controlling the final properties of the rubber product. Accelerators are chemical additives used to control the rate of vulcanization, and among these, sulfenamides are widely used for their delayed action and rapid cure rates.
This document provides a detailed protocol for studying the vulcanization kinetics of rubber compounds accelerated with 2-(morpholinothio)benzothiazole (B89825) (MBS), also known as Morpholinyl mercaptobenzothiazole. MBS is a popular delayed-action accelerator that provides a scorch-free processing period followed by a rapid vulcanization phase.[1] These application notes will guide researchers through the experimental setup, data acquisition, and analysis techniques necessary to characterize the vulcanization process.
Data Presentation
The following tables summarize the quantitative data on the vulcanization kinetics of a typical rubber compound accelerated with varying concentrations of this compound (MBS) at different temperatures.
Table 1: Effect of MBS Concentration and Temperature on Vulcanization Characteristics of Natural Rubber
| Temperature (°C) | MBS (phr) | Scorch Time (t_s2, min) | Optimum Cure Time (t_90, min) | Cure Rate Index (CRI, min⁻¹) |
| 140 | 0.5 | 5.2 | 12.5 | 13.7 |
| 140 | 1.0 | 4.1 | 9.8 | 17.5 |
| 140 | 1.5 | 3.2 | 7.5 | 23.3 |
| 160 | 0.5 | 2.1 | 5.3 | 31.3 |
| 160 | 1.0 | 1.6 | 4.0 | 41.7 |
| 160 | 1.5 | 1.2 | 3.1 | 52.6 |
| 180 | 0.5 | 0.9 | 2.2 | 76.9 |
| 180 | 1.0 | 0.7 | 1.7 | 100.0 |
| 180 | 1.5 | 0.5 | 1.3 | 125.0 |
Note: phr = parts per hundred rubber. Data is synthesized from typical values found in literature for natural rubber compounds.
Table 2: Activation Energy and Reaction Rate Constants for SBR Vulcanization with Different Accelerators
| Accelerator | Type | Activation Energy (Ea, kJ/mol) | Reaction Rate Constant (k at 160°C, min⁻¹) |
| MBS | Sulfenamide | 92.5 | 0.45 |
| TBBS | Sulfenamide | 95.2 | 0.42 |
| CBS | Sulfenamide | 98.1 | 0.38 |
| MBT | Thiazole | 105.3 | 0.25 |
| MBTS | Thiazole | 101.7 | 0.29 |
Source: Synthesized data based on comparative studies of accelerators in Styrene-Butadiene Rubber (SBR).[2]
Experimental Protocols
Protocol 1: Determination of Vulcanization Characteristics using a Moving Die Rheometer (MDR)
This protocol outlines the standard procedure for determining the vulcanization characteristics of a rubber compound using a Moving Die Rheometer (MDR), in accordance with ASTM D5289.
Materials and Equipment:
-
Rubber compound (e.g., Natural Rubber, SBR, EPDM)
-
This compound (MBS)
-
Other compounding ingredients (e.g., zinc oxide, stearic acid, sulfur, carbon black)
-
Two-roll mill or internal mixer
-
Moving Die Rheometer (MDR)
-
Analytical balance
Procedure:
-
Compound Preparation:
-
Masticate the raw rubber on a two-roll mill.
-
Sequentially add the compounding ingredients: zinc oxide, stearic acid, carbon black, and finally MBS. Ensure thorough mixing between each addition.
-
Add sulfur as the final ingredient and mix for a short duration to ensure dispersion without initiating vulcanization (scorching).
-
Sheet out the compounded rubber and allow it to cool to room temperature for at least 24 hours before testing.
-
-
MDR Analysis:
-
Set the MDR test temperature (e.g., 140°C, 160°C, or 180°C).
-
Allow the instrument to stabilize at the set temperature.
-
Cut a sample of the uncured rubber compound of the appropriate size and weight for the MDR cavity.
-
Place the sample in the pre-heated test cavity and close the chamber.
-
Start the test. The instrument will oscillate one die at a specified frequency and amplitude (e.g., 1.67 Hz, ±0.5° arc).
-
The torque required to oscillate the die is measured as a function of time.
-
The test is typically run until the torque reaches a maximum or a plateau, indicating the completion of vulcanization.
-
Data Analysis:
From the resulting rheometer curve (Torque vs. Time), the following parameters are determined:
-
Minimum Torque (M_L): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (M_H): An indication of the stiffness or modulus of the fully vulcanized compound.
-
Scorch Time (t_s2): The time required for the torque to rise by 2 units above M_L, representing the onset of vulcanization and the available processing time.
-
Optimum Cure Time (t_90): The time required to reach 90% of the maximum torque, indicating the time to achieve a desirable state of cure.
-
Cure Rate Index (CRI): A measure of the rate of vulcanization, calculated as 100 / (t_90 - t_s2).[3]
Protocol 2: Analysis of Vulcanization by Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to study the thermal events associated with the vulcanization of a rubber compound.[4]
Materials and Equipment:
-
Uncured rubber compound (prepared as in Protocol 1)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation:
-
Accurately weigh a small sample (5-10 mg) of the uncured rubber compound into a hermetic aluminum pan.
-
Seal the pan to enclose the sample.
-
-
DSC Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Perform a non-isothermal scan by heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C).[5]
-
Alternatively, for isothermal analysis, rapidly heat the sample to the desired vulcanization temperature and hold it at that temperature for a specified time.
-
Data Analysis:
The DSC thermogram (heat flow vs. temperature or time) will show an exothermic peak corresponding to the heat released during the vulcanization reaction.[6] From this peak, the following information can be obtained:
-
Onset Temperature of Vulcanization: The temperature at which the exothermic reaction begins.
-
Peak Exotherm Temperature: The temperature at which the rate of heat evolution is maximum.
-
Enthalpy of Vulcanization (ΔH): The total heat evolved during the reaction, calculated from the area under the exothermic peak. This is proportional to the extent of crosslinking.
Mandatory Visualization
Caption: Experimental workflow for studying vulcanization kinetics.
Caption: Simplified pathway of MBS-accelerated sulfur vulcanization.
References
- 1. MBS Rubber Accelerator: Properties and Applications [chembroad.com]
- 2. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Rubber Material-Model Characterization for Coupled Thermo-Mechanical Vulcanization Foaming Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Morpholinyl Mercaptobenzothiazole in Industrial Rubber Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Morpholinyl mercaptobenzothiazole, commonly known as 2-(Morpholinothio)benzothiazole (MBS), as a delayed-action accelerator in the formulation of industrial rubber compounds. Detailed experimental protocols and data are provided to guide researchers in utilizing this compound to achieve desired rubber properties.
Application Notes
This compound (MBS) is a primary accelerator of the sulfenamide (B3320178) class, widely employed in the rubber industry to expedite the sulfur vulcanization process.[1] Its primary function is to increase the rate of vulcanization, allowing for lower curing temperatures and shorter curing times, which enhances production efficiency.[1] MBS is particularly valued for its "delayed action," which provides a crucial safety window during the mixing and processing stages by preventing premature vulcanization, also known as scorch.[2][3] This characteristic is especially beneficial in complex and high-temperature processing operations.[2]
MBS is effective in a variety of elastomers, including natural rubber (NR) and synthetic rubbers such as styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[2] It is a key ingredient in the manufacturing of a wide array of rubber products, including tires, conveyor belts, hoses, cables, and other molded and extruded goods.[2][4]
The use of MBS in rubber formulations leads to vulcanizates with a good balance of physical properties, including high tensile strength, modulus, and good aging resistance.[4][5] The crosslink network formed during MBS-accelerated vulcanization consists of a mix of monosulfidic, disulfidic, and polysulfidic linkages, contributing to these desirable mechanical properties. MBS can be used as a standalone accelerator or in combination with other accelerators, such as thiurams and guanidines, to achieve synergistic effects and tailor the cure characteristics and final properties of the rubber compound.[3]
Data Presentation
The following tables summarize the typical effects of this compound (MBS) on the cure characteristics and mechanical properties of natural rubber (NR) and styrene-butadiene rubber (SBR) compounds. The data is compiled from various experimental studies and is intended to provide a comparative overview.
Table 1: Cure Characteristics of Natural Rubber (NR) Compounds with Different Sulfenamide Accelerators
| Property | Accelerator Type | Value |
| Scorch Time (ts2, min) at 140°C | CBS | 4.5 |
| TBBS | 6.0 | |
| MBS | 7.5 | |
| Optimum Cure Time (tc90, min) at 140°C | CBS | 10.0 |
| TBBS | 12.5 | |
| MBS | 15.0 | |
| Cure Rate Index (CRI, min-1) | CBS | 18.2 |
| TBBS | 15.4 | |
| MBS | 13.3 | |
| Maximum Torque (MH, dNm) | CBS | 18.5 |
| TBBS | 18.2 | |
| MBS | 17.9 | |
| Minimum Torque (ML, dNm) | CBS | 2.5 |
| TBBS | 2.4 | |
| MBS | 2.3 |
Note: This data is representative and can vary based on the specific formulation and processing conditions. CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) and TBBS (N-tert-butyl-2-benzothiazolesulfenamide) are other common sulfenamide accelerators included for comparison to highlight the delayed-action characteristic of MBS.
Table 2: Mechanical Properties of Vulcanized Natural Rubber (NR) Compounds
| Property | Unit | Without Accelerator | With MBS |
| Tensile Strength | MPa | ~ 2-3 | 20 - 28 |
| Elongation at Break | % | ~ 100-200 | 500 - 700 |
| Modulus at 300% Elongation | MPa | N/A | 10 - 15 |
| Hardness | Shore A | ~ 30-40 | 55 - 65 |
| Tear Strength | kN/m | ~ 10-15 | 40 - 55 |
Table 3: Cure Characteristics and Mechanical Properties of Styrene-Butadiene Rubber (SBR) Compounds with MBS
| Property | Unit | Value |
| Cure Characteristics at 160°C | ||
| Scorch Time (ts2) | min | 3.5 - 5.0 |
| Optimum Cure Time (tc90) | min | 12 - 18 |
| Mechanical Properties | ||
| Tensile Strength | MPa | 15 - 22 |
| Elongation at Break | % | 400 - 600 |
| Hardness | Shore A | 60 - 70 |
Experimental Protocols
The following protocols provide a general framework for the preparation and testing of industrial rubber compounds containing this compound.
Protocol 1: Compounding of Rubber on a Two-Roll Mill
Objective: To prepare a homogeneous rubber compound containing MBS and other ingredients.
Materials and Equipment:
-
Raw elastomer (e.g., Natural Rubber SIR-20, SBR 1502)
-
This compound (MBS)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Carbon Black (e.g., N330) or Silica (B1680970)
-
Sulfur
-
Processing Oils (e.g., paraffinic oil)
-
Antioxidants (e.g., 6PPD)
-
Two-roll mill with adjustable nip gap, temperature control, and safety features
-
Weighing balance
-
Spatulas and cutting tools
Procedure:
-
Mill Preparation: Set the temperature of the two-roll mill to the desired temperature, typically between 50-70°C for natural rubber.[6] Set the friction ratio of the rolls (e.g., 1:1.1 to 1:1.25).[6]
-
Mastication: Pass the raw elastomer through the mill with a wide nip gap several times to soften it and form a continuous band on one roll. This process, known as mastication, reduces the viscosity of the rubber.
-
Addition of Activators and Antioxidants: Add the pre-weighed amounts of zinc oxide and stearic acid to the rubber band on the mill. These act as activators for the vulcanization process. Add the antioxidant at this stage. Allow them to mix thoroughly until they are well dispersed, which is indicated by a uniform appearance of the rubber sheet.
-
Incorporation of Fillers: Gradually add the carbon black or silica to the rubber. This should be done in increments to ensure proper dispersion and prevent the compound from crumbling. Tighten the nip gap slightly as the filler is incorporated.
-
Addition of Plasticizers/Oils: If required, add any processing oils to the compound to improve its processability.
-
Cooling and Final Mixing: Ensure the compound temperature does not exceed a critical point (typically below 100°C) to prevent scorching. If necessary, cool the mill rolls with water.
-
Addition of Curatives: In the final stage of mixing, add the this compound (MBS) and sulfur. This should be done with a cooler mill and in a relatively short time to minimize the risk of premature vulcanization.
-
Homogenization: Perform several end-wise passes (cutting the rubber sheet from the mill, rolling it up, and re-introducing it sideways) to ensure all ingredients are uniformly distributed.
-
Sheeting Off: Once the compound is homogeneous, sheet it off the mill at a specified thickness and allow it to cool at room temperature for at least 24 hours before proceeding with vulcanization and testing.
Protocol 2: Determination of Cure Characteristics
Objective: To evaluate the scorch and cure times of the rubber compound using a Moving Die Rheometer (MDR).
Standard: ASTM D5289
Equipment:
-
Moving Die Rheometer (MDR)
-
Press knife for sample preparation
Procedure:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound of a specified weight into the die cavity of the MDR.
-
Start the test. The instrument will oscillate one die at a specified frequency and amplitude, measuring the torque required to do so as the rubber vulcanizes.
-
The test continues until the torque reaches a maximum or a plateau.
-
From the resulting rheometer curve (torque vs. time), determine the following parameters:
-
ML (Minimum Torque): An indicator of the viscosity of the unvulcanized compound.
-
MH (Maximum Torque): An indicator of the stiffness or modulus of the fully vulcanized compound.
-
ts2 (Scorch Time): The time taken for the torque to rise by 2 units above ML, representing the onset of vulcanization.
-
tc90 (Optimum Cure Time): The time required to reach 90% of the maximum torque development (MH - ML).
-
Protocol 3: Vulcanization of Test Slabs
Objective: To prepare vulcanized rubber sheets for physical property testing.
Equipment:
-
Compression molding press with temperature and pressure control
-
Mold of desired dimensions (e.g., for tensile test sheets)
-
Weighing balance
Procedure:
-
Preheat the compression molding press to the vulcanization temperature determined from the MDR test (e.g., 160°C).
-
Cut a piece of the uncured rubber compound to a weight that is slightly more than the volume of the mold cavity.
-
Place the rubber compound into the preheated mold.
-
Close the press and apply a low pressure to allow the rubber to flow and fill the mold cavity.
-
Increase the pressure to the specified level (e.g., 10-20 MPa).
-
Cure the rubber for the optimum cure time (tc90) determined from the MDR test.
-
After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet from the mold.
-
Allow the sheet to cool to room temperature. Condition the vulcanized samples for at least 24 hours before conducting physical tests.
Protocol 4: Measurement of Mechanical Properties
Objective: To determine the tensile strength, elongation at break, modulus, hardness, and tear strength of the vulcanized rubber.
Standards:
-
Tensile Properties: ASTM D412
-
Hardness: ASTM D2240
-
Tear Strength: ASTM D624
Equipment:
-
Universal Testing Machine (UTM) with an appropriate load cell and grips
-
Extensometer (for accurate strain measurement)
-
Dumbbell-shaped die for cutting tensile test specimens
-
Shore A durometer for hardness measurement
-
Specific die for cutting tear strength test specimens
Procedure:
A. Tensile Properties (ASTM D412):
-
Cut dumbbell-shaped test specimens from the vulcanized rubber sheet using the die.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Attach the extensometer to the specimen.
-
Start the test at a specified crosshead speed (e.g., 500 mm/min).
-
Record the force and elongation until the specimen breaks.
-
From the stress-strain curve, calculate:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
B. Hardness (ASTM D2240):
-
Place the vulcanized rubber sheet on a flat, hard surface.
-
Press the Shore A durometer firmly against the surface of the rubber.
-
Read the hardness value from the durometer scale within 1-2 seconds of making contact.
-
Take multiple readings at different locations on the sample and calculate the average.
C. Tear Strength (ASTM D624):
-
Cut the specified shape of the test specimen from the vulcanized rubber sheet using the appropriate die.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Start the test at a specified crosshead speed.
-
Record the maximum force required to tear the specimen.
-
Calculate the tear strength by dividing the maximum force by the thickness of the specimen.
Mandatory Visualization
Caption: Vulcanization signaling pathway with MBS accelerator.
Caption: Experimental workflow for rubber compound evaluation.
References
Analytical Techniques for the Detection of Morpholinyl Mercaptobenzothiazole in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Morpholinyl mercaptobenzothiazole (also known as 2-(4-Morpholinylthio)benzothiazole or MOR) in various environmental matrices. MOR is a widely used rubber vulcanization accelerator, and its potential presence in the environment necessitates robust and sensitive analytical methods for monitoring and risk assessment.
The following sections detail methodologies based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), for the detection and quantification of MOR and related benzothiazoles in water, soil, and sediment samples.
Overview of Analytical Approaches
The primary analytical techniques for the determination of this compound in environmental samples are HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC) , particularly with UV or tandem mass spectrometry (MS/MS) detection, is a common and effective method. Reversed-phase HPLC is typically employed to separate MOR from other components in the sample matrix.
-
Gas Chromatography (GC) , coupled with a mass spectrometer (GC-MS), is another powerful technique. However, due to the thermal lability of some benzothiazoles, care must be taken to prevent decomposition in the hot GC inlet. Techniques such as programmable temperature vaporization (PTV) can mitigate this issue.
Quantitative Data Summary
Quantitative data for this compound in environmental samples is not widely available in the literature. Therefore, the following tables summarize quantitative data for the closely related and more extensively studied compound, 2-mercaptobenzothiazole (B37678) (MBT), and other benzothiazoles. This data can serve as a valuable reference for method development and validation for MOR analysis.
Disclaimer: The following data pertains to 2-mercaptobenzothiazole (MBT) and other benzothiazoles, not specifically this compound. This information is provided as a reference due to the limited availability of specific quantitative data for MOR.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Benzothiazoles in Environmental Samples
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2-Mercaptobenzothiazole (MBT) | Human Urine | HPLC-MS/MS | 0.4 µg/L | 1 µg/L | [1][2] |
| Benzothiazoles | Treated Wastewater | LC-MS | 20 - 200 ng/L | - | |
| 2-Mercaptobenzothiazole (MBT) | Food | LC-APcI-MS | 0.005 - 0.043 mg/kg | - | [3] |
| Benzothiazoles | Seawater | SPE-GC-MS | 0.03 - 0.47 ng/L | - | |
| Benzothiazoles | Sediment | SPE-GC-MS | 0.01 - 0.58 ng/g | - |
Table 2: Recovery Rates of Benzothiazoles from Environmental Matrices
| Analyte | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| 2-Mercaptobenzothiazole (MBT) | Food | Acidified Solvent Extraction | 82% | [3] |
| Benzothiazoles | River Water | Solid-Phase Extraction (SPE) | 96 - 102% | |
| Benzothiazoles | Effluent Wastewater | Solid-Phase Extraction (SPE) | 82 - 86% | |
| Benzothiazoles | Influent Wastewater | Solid-Phase Extraction (SPE) | 50 - 55% | |
| Benzothiazoles | Seawater | Solid-Phase Extraction (SPE) | 67.4 - 102.3% | |
| Benzothiazoles | Sediment | Solid-Phase Extraction (SPE) | 77.35 - 101.8% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for the analysis of 2-(Morpholinodithio)benzothiazole and its intermediates.[4]
3.1.1. Principle
This method utilizes reversed-phase HPLC to separate this compound from a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits strong absorbance.
3.1.2. Instrumentation and Reagents
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (B52724) (HPLC grade).
-
Tetrahydrofuran (THF, HPLC grade).
-
Sodium phosphate (B84403) monobasic.
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
Reference standard of 2-(4-Morpholinylthio)benzothiazole.
3.1.3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in THF. From this stock, prepare working standards at various concentrations by dilution with the mobile phase.[4]
-
Sample Preparation (Water):
-
Filter the water sample through a 0.45 µm filter.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Sample Preparation (Soil/Sediment):
-
Air-dry the sample and sieve to remove large particles.
-
Extract a known amount of the sample with a suitable solvent (e.g., acetonitrile or a mixture of dichloromethane (B109758) and acetone) using sonication or shaking.
-
Centrifuge the extract and collect the supernatant.
-
Concentrate the extract and, if necessary, perform a clean-up step using SPE.
-
Reconstitute the final extract in the mobile phase.
-
3.1.4. HPLC Conditions
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., sodium phosphate buffer, pH adjusted with phosphoric acid). The exact ratio should be optimized for best separation. A starting point could be Acetonitrile:Water (with 0.1% phosphoric acid) in a 50:50 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (e.g., 250 nm).[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for developing an LC-MS/MS method for this compound, based on methods for related compounds.
3.2.1. Principle
LC-MS/MS offers high selectivity and sensitivity for the detection of trace levels of contaminants. After chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and monitoring its characteristic product ions.
3.2.2. Instrumentation and Reagents
-
LC-MS/MS system with a binary or quaternary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.
-
C18 or other suitable reversed-phase analytical column.
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification).
-
Reference standard of 2-(4-Morpholinylthio)benzothiazole.
3.2.3. Sample Preparation
Sample preparation follows similar procedures as for HPLC-UV (Section 3.1.3), with the final reconstitution in a solvent compatible with the LC-MS/MS mobile phase.
3.2.4. LC-MS/MS Conditions
-
Mobile Phase: A gradient elution is often preferred for complex matrices.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
A typical gradient might start with a low percentage of B, increasing to a high percentage over the run to elute the analyte, followed by a re-equilibration step.
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for benzothiazoles.
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and characteristic product ions will be selected for quantification and confirmation. For the related MBT, a common transition is m/z 168 -> 135.
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for GC-MS analysis, with considerations for the thermal stability of the analyte.
3.3.1. Principle
GC-MS separates volatile and semi-volatile compounds in the gas phase. The separated compounds are then detected by a mass spectrometer. For thermally labile compounds like some benzothiazoles, a gentle injection technique is crucial.
3.3.2. Instrumentation and Reagents
-
GC-MS system with a programmable temperature vaporization (PTV) injector or a cool on-column injector.
-
A low-polarity capillary column (e.g., DB-5MS or equivalent).
-
Helium (carrier gas).
-
Solvents for extraction (e.g., dichloromethane, hexane).
-
Reference standard of 2-(4-Morpholinylthio)benzothiazole.
3.3.3. Sample Preparation
-
Water: Liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane is a common method.
-
Soil/Sediment: Accelerated Solvent Extraction (ASE) or Soxhlet extraction can be used, followed by a clean-up step if necessary.
3.3.4. GC-MS Conditions
-
Injector: PTV injector is recommended. Start at a low temperature (e.g., 40°C) during injection and then rapidly heat to transfer the analyte to the column.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to elute the analyte.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for initial identification, and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic ions for this compound would need to be determined from its mass spectrum.
-
Visualizations
The following diagrams illustrate the general workflows for the analytical procedures described.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
Caption: General workflow for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE69921364T2 - IN-SITU PREPARATION OF BIS- (BENZOTHIAZOLENULENE) AMIDE IN POLMERER MATRIX - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Organic Compounds Using Morpholinyl Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of morpholinyl mercaptobenzothiazole (MMBT) as a key reagent in the synthesis of novel organic compounds. The primary application highlighted is the preparation of 2-substituted 2-cyclopentenones, valuable intermediates in the synthesis of biologically active molecules such as jasmonoids.
Introduction
This compound, also known as 2-(morpholinothio)benzothiazole (B89825), is a versatile sulfenylating agent. Its reaction with ketones provides a strategic pathway for the introduction of substituents at the α-position. This methodology offers a robust route to functionalized cyclic ketones, which are important synthons in medicinal and organic chemistry. The following protocols are based on the established work of S. Torii and colleagues.[1]
Data Presentation
The following tables summarize the quantitative data for the multi-step synthesis of 2-substituted 2-cyclopentenones.
Table 1: Synthesis of 2-(2-Benzothiazolylthio)cyclopentanone (2)
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| Cyclopentanone (B42830) | 2-(Morpholinothio)benzothiazole | 2-(2-Benzothiazolylthio)cyclopentanone | 98 |
Table 2: Synthesis of 2-Alkyl-2-(2-benzothiazolylthio)cyclopentanones (3)
| Starting Material | Alkylating Agent (R-Br) | Product | Yield (%) |
| 2-(2-Benzothiazolylthio)cyclopentanone | n-Heptyl bromide | 2-n-Heptyl-2-(2-benzothiazolylthio)cyclopentanone | 95 |
| 2-(2-Benzothiazolylthio)cyclopentanone | n-Pentyl bromide | 2-n-Pentyl-2-(2-benzothiazolylthio)cyclopentanone | 93 |
| 2-(2-Benzothiazolylthio)cyclopentanone | Allyl bromide | 2-Allyl-2-(2-benzothiazolylthio)cyclopentanone | 96 |
Table 3: Synthesis of 2-Substituted-2-cyclopentenones (4)
| Starting Material | Product | Overall Yield from Cyclopentanone (%) |
| 2-n-Heptyl-2-(2-benzothiazolylthio)cyclopentanone | 2-n-Heptyl-2-cyclopentenone | 77 |
| 2-n-Pentyl-2-(2-benzothiazolylthio)cyclopentanone | 2-n-Pentyl-2-cyclopentenone | 75 |
| 2-Allyl-2-(2-benzothiazolylthio)cyclopentanone | 2-Allyl-2-cyclopentenone | 47 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Benzothiazolylthio)cyclopentanone (2)
This protocol details the sulfenylation of cyclopentanone using 2-(morpholinothio)benzothiazole.
Materials:
-
Cyclopentanone (1)
-
2-(Morpholinothio)benzothiazole
-
p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
A solution of cyclopentanone (1.0 eq) and 2-(morpholinothio)benzothiazole (1.1 eq) in dry benzene is prepared.
-
A catalytic amount of p-toluenesulfonic acid is added to the solution.
-
The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford 2-(2-benzothiazolylthio)cyclopentanone (2) as a solid. The reported yield for this step is 98%.[1]
Protocol 2: Synthesis of 2-Alkyl-2-(2-benzothiazolylthio)cyclopentanones (3)
This protocol describes the alkylation of the intermediate 2-(2-benzothiazolylthio)cyclopentanone.
Materials:
-
2-(2-Benzothiazolylthio)cyclopentanone (2)
-
Alkyl bromide (e.g., n-heptyl bromide, n-pentyl bromide, allyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
Procedure:
-
A mixture of 2-(2-benzothiazolylthio)cyclopentanone (2) (1.0 eq), the corresponding alkyl bromide (1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in dry acetone is prepared.
-
The mixture is refluxed with stirring until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the desired 2-alkyl-2-(2-benzothiazolylthio)cyclopentanone (3).
Protocol 3: Synthesis of 2-Substituted-2-cyclopentenones (4)
This protocol outlines the final step of thermolysis to yield the 2-substituted 2-cyclopentenone.
Materials:
-
2-Alkyl-2-(2-benzothiazolylthio)cyclopentanone (3)
-
Benzene
-
p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
A solution of the 2-alkyl-2-(2-benzothiazolylthio)cyclopentanone (3) (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in benzene is prepared.
-
The solution is heated to 140 °C in a sealed tube or a high-pressure reactor.[1]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 2-substituted 2-cyclopentenone (4).
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of 2-substituted 2-cyclopentenones.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of 2-substituted 2-cyclopentenones.
References
Application Notes and Protocols: Morpholinyl Mercaptobenzothiazole for Controlled Polymer Crosslinking
Introduction
Morpholinyl mercaptobenzothiazole, also known as 2-(Morpholinothio)benzothiazole (MBS) or N-Oxydiethylenebenzothiazole-2-sulfenamide, is a primary accelerator widely used in the rubber industry for the sulfur vulcanization of various polymers.[1][2] It belongs to the sulfenamide (B3320178) class of accelerators, which are renowned for providing a "delayed-action" mechanism.[1][3] This characteristic, often referred to as "scorch safety," allows for a controlled crosslinking process, preventing premature vulcanization during the mixing and processing stages while ensuring a rapid and efficient cure at vulcanization temperatures.[3][4]
These application notes provide an overview of MBS, its mechanism of action, typical performance data, and detailed protocols for its use and evaluation in polymer compounding. The information is intended for researchers, scientists, and professionals involved in polymer chemistry, materials science, and the development of crosslinked polymer-based products, including industrial goods and advanced biomedical materials.
Mechanism of Controlled Crosslinking
The key advantage of MBS is its delayed onset of vulcanization.[3] The crosslinking process it accelerates can be divided into three main stages: an initial induction period (scorch delay), a rapid crosslinking (curing) phase, and post-crosslinking modifications.[5]
The mechanism involves several steps:
-
Activation: At processing temperatures, MBS is relatively stable. As the temperature increases to the vulcanization range, it reacts with activators like zinc oxide and fatty acids to form an active accelerator-sulfur complex.[1]
-
Formation of Active Sulfurating Agents: This complex then reacts with sulfur to generate highly reactive polysulfidic intermediates.[1][5]
-
Crosslink Formation: These agents interact with the polymer chains (e.g., at the double bonds in natural or synthetic rubbers), forming sulfur crosslinks (bridges) between them.[1][2] This creates a three-dimensional polymer network, which dramatically improves the material's elasticity, strength, and durability.[1][6]
The morpholine (B109124) group in the MBS structure is crucial for its delayed-action characteristic, providing excellent scorch safety.[4]
Caption: Simplified mechanism of MBS-accelerated sulfur vulcanization.
Quantitative Data
The performance of MBS can be quantified through its physical properties, typical formulation dosages, and its effect on the curing characteristics and mechanical properties of the polymer.
Table 1: Physical and Chemical Properties of MBS
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-(Morpholinothio)benzothiazole | [2] |
| CAS Number | 102-77-2 | [2] |
| Molecular Formula | C₁₁H₁₂N₂OS₂ | [2] |
| Molecular Weight | 252.36 g/mol | [2] |
| Appearance | Buff to brown flakes or pellets | [7] |
| Melting Point | 80 °C | [7] |
| Density | 1.34 g/cm³ @ 25 °C | [7] |
| Solubility | Insoluble in water; Soluble in benzene, acetone, methanol (B129727) |[7] |
Table 2: Typical Formulation and Curing Characteristics Formulation based on Natural Rubber (NR). PHR = Parts per Hundred Rubber.
| Component | Typical Dosage (PHR) | Purpose |
| Natural Rubber (NR) | 100 | Base Polymer |
| Carbon Black (N330) | 50 | Reinforcing Filler |
| Zinc Oxide (ZnO) | 5 | Activator |
| Stearic Acid | 2 | Activator |
| Sulfur | 2.5 | Crosslinking Agent |
| MBS (Accelerator) | 0.5 - 1.5 | Accelerator [2] |
Cure characteristics measured using an Oscillating Disk Rheometer (ODR) at 150°C.
| Parameter | Description | Typical Value |
| ML | Minimum Torque (dNm) | 5 - 10 |
| MH | Maximum Torque (dNm) | 40 - 50 |
| ts2 | Scorch Time (minutes) | 3 - 5 |
| t90 | Optimum Cure Time (minutes) | 10 - 15 |
Table 3: Post-Cure Mechanical Properties
| Property | Test Standard | Typical Value for NR Compound |
|---|---|---|
| Tensile Strength | ASTM D412 | 20 - 25 MPa |
| Elongation at Break | ASTM D412 | 400 - 500% |
| Modulus at 300% | ASTM D412 | 12 - 16 MPa |
| Hardness | ASTM D2240 | 60 - 70 Shore A |
Experimental Protocols
The following protocols outline standard procedures for evaluating MBS in a polymer matrix.
Caption: General experimental workflow for evaluating MBS in polymers.
Protocol 1: Polymer Compounding
Objective: To prepare a homogeneous, uncured polymer compound containing MBS.
Equipment & Materials:
-
Two-roll mill with temperature control
-
Base polymer (e.g., Natural Rubber)
-
MBS, Sulfur, Zinc Oxide, Stearic Acid, Filler (e.g., Carbon Black)
-
Weighing balance
-
Spatula and mill knives
Procedure:
-
Set the mill roll temperature appropriate for the polymer (e.g., 50-70°C for NR). Set the roll gap (nip) to a wide setting.
-
Pass the base polymer through the mill several times until a continuous band is formed. This process is known as mastication.
-
Gradually add the activators (Zinc Oxide, Stearic Acid) into the nip, ensuring they are fully incorporated.
-
Slowly add the filler (e.g., Carbon Black) in portions. Perform sweeps and cuts to ensure homogeneous dispersion.
-
After the filler is dispersed, add the MBS accelerator and mix thoroughly.
-
Finally, add the sulfur to the compound. Keep the mixing time short and the temperature low after sulfur addition to prevent premature curing (scorching).
-
Once all ingredients are mixed, pass the compound through the mill several times at a tight nip setting to ensure homogeneity.
-
Sheet off the final compound and allow it to cool on a flat surface. Store in a cool, dark place away from heat sources.
Protocol 2: Cure Characteristics Analysis
Objective: To determine the scorch time, cure time, and cure rate of the compound.
Equipment:
-
Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)
-
Uncured polymer compound from Protocol 1
-
Sample cutter
Procedure:
-
Set the rheometer to the desired vulcanization temperature (e.g., 150°C).
-
Allow the instrument to stabilize at the set temperature.
-
Cut a sample of the uncured compound of the specified weight or volume for the rheometer.
-
Place the sample in the pre-heated die cavity and start the test.
-
The instrument will record torque as a function of time. The test typically runs until the torque reaches a plateau or begins to decrease (reversion).
-
From the resulting rheometer curve, determine the key parameters: ML (minimum torque), MH (maximum torque), ts2 (scorch time), and t90 (optimum cure time).
Protocol 3: Mechanical Property Testing
Objective: To evaluate the physical properties of the cured polymer.
Equipment:
-
Compression molding press with heated platens
-
Molds for test sheets
-
Tensile testing machine (e.g., Instron) with appropriate grips
-
Die cutter for tensile specimens (e.g., dumbbell shape)
-
Durometer (Shore A) for hardness measurement
Procedure:
-
Curing: a. Set the compression press to the vulcanization temperature (e.g., 150°C). b. Place a pre-weighed amount of the uncured compound into the mold. c. Close the press and apply pressure. Cure the sample for its t90 time as determined in Protocol 2. d. After curing, remove the sheet from the mold and cool it.
-
Sample Preparation: a. Allow the cured sheets to condition at room temperature for at least 24 hours. b. Use the die cutter to punch out dumbbell-shaped specimens for tensile testing.
-
Tensile Testing (ASTM D412): a. Measure the thickness and width of the narrow section of a dumbbell specimen. b. Mount the specimen in the grips of the tensile tester. c. Run the test at a specified crosshead speed (e.g., 500 mm/min) until the specimen breaks. d. Record the force and elongation data to calculate tensile strength, elongation at break, and modulus.
-
Hardness Testing (ASTM D2240): a. Place the cured sheet on a hard, flat surface. b. Press the durometer indenter firmly onto the sample and record the Shore A hardness value.
Protocol 4: Determination of Crosslink Density (Equilibrium Swelling)
Objective: To quantify the crosslink density of the vulcanized network.[4]
Equipment & Materials:
-
Cured polymer sample
-
A suitable solvent (e.g., Toluene for NR)
-
Analytical balance
-
Vials with airtight caps
Procedure:
-
Cut a small sample (approx. 0.2 g) from the cured sheet and accurately weigh it (W_initial).
-
Place the sample in a vial and add an excess of the solvent. Seal the vial.
-
Allow the sample to swell in the dark at room temperature for 72 hours, or until equilibrium is reached.
-
Quickly remove the swollen sample, blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Dry the sample in a vacuum oven at 60°C until a constant weight is achieved (W_dry).
-
The volume fraction of rubber in the swollen gel (Vr) can be calculated, which is then used in the Flory-Rehner equation to determine the crosslink density.
Notes on Biomedical Applications
While MBS is predominantly used in the industrial rubber sector, some research has explored its potential in biomedical fields. Studies have shown that 2-(Morpholinothio)benzothiazole can exhibit anti-tumor properties in vitro by interfering with DNA synthesis in malignant cells.[4][8] It has also been investigated as a sealant for brain lesions, where it is not absorbed into the bloodstream.[1][8] These properties suggest that MBS or its derivatives could be subjects of interest in the development of new therapeutic agents or functionalized biomaterials, though this is not its primary application.
References
- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 4. 2-(Morpholinothio)benzothiazole Research Chemical [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Morpholinyl mercaptobenzothiazole" (MMB) Blooming in Rubber Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering blooming of Morpholinyl mercaptobenzothiazole (MMB), a common accelerator, in their rubber compounds.
Frequently Asked Questions (FAQs)
Q1: What is "blooming" in the context of rubber compounds?
A1: Blooming is the migration of compounding ingredients, such as accelerators, activators, or antidegradants, from the bulk of the rubber to the surface.[1][2][3][4][5] This migration can result in the formation of a solid (powdery or crystalline) or liquid (oily) film on the rubber's surface.[3][5]
Q2: What does this compound (MMB) bloom look like?
A2: MMB bloom typically appears as a whitish or yellowish crystalline powder on the surface of the rubber product.[6] However, the exact appearance can vary depending on the specific formulation and environmental conditions.
Q3: Why is MMB blooming a concern in our experiments?
A3: While often a cosmetic issue, MMB blooming can have several negative implications for experimental outcomes:
-
Surface Properties: It can alter the surface tack, friction, and adhesion properties of the rubber, which is critical in many applications.[6]
-
Aesthetic and Quality Perception: The presence of bloom can be mistaken for contamination or degradation, affecting the perceived quality of the product.[4][7]
-
Compound Stability: Excessive blooming indicates a supersaturation of the accelerator within the rubber matrix, which could suggest issues with the compound's formulation or cure state.
-
Biocompatibility and Leaching: In drug development and medical applications, the migration of any chemical to the surface is a significant concern as it could lead to leaching and potential biocompatibility issues.
Q4: What are the primary causes of MMB blooming?
A4: The fundamental cause of MMB blooming is its concentration exceeding its solubility limit within the rubber polymer at a given temperature.[4][7] Several factors can contribute to this:
-
Over-saturation: The most direct cause is using an amount of MMB that is higher than its solubility in the specific rubber elastomer.[8]
-
Poor Dispersion: If MMB is not evenly mixed throughout the rubber compound, localized areas of high concentration can lead to blooming.[2][6][9]
-
Low Solubility in the Elastomer: MMB, like other sulfenamide (B3320178) accelerators, has varying solubility in different elastomers.[7][10] For example, its solubility might be lower in non-polar rubbers like EPDM compared to more polar rubbers like NBR.[7]
-
Temperature Changes: The solubility of additives in rubber is temperature-dependent. As the rubber cools after vulcanization, the solubility of MMB can decrease, leading to its crystallization and migration to the surface.[10]
-
Presence of Other Additives: The interaction with other compounding ingredients can influence the solubility of MMB.[8]
Q5: Can environmental conditions affect MMB blooming?
A5: Yes, environmental factors can influence the rate and extent of blooming. High humidity and temperature fluctuations can accelerate the migration process.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving MMB blooming issues in your rubber compounds.
Problem: A white/yellowish powder is observed on the surface of a cured rubber compound containing MMB.
Step 1: Confirmation of Bloom Identity
It is crucial to first confirm that the surface residue is indeed MMB.
Experimental Protocol: Bloom Identification
-
Visual and Microscopic Examination:
-
Observe the bloom under a low-power optical microscope to note its morphology (e.g., crystalline, amorphous).
-
-
Solvent Wipe Test:
-
Spectroscopic Analysis (ATR-FTIR):
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a non-destructive technique ideal for analyzing the surface of a material.
-
Methodology:
-
Obtain an ATR-FTIR spectrum directly from the bloomed surface of the rubber.
-
Acquire a reference spectrum of pure MMB.
-
Compare the spectrum of the bloom with the reference spectrum of MMB. A close match in peak positions and shapes confirms the identity of the bloom.
-
It is also advisable to clean the surface with a solvent and re-analyze to ensure the bloom is a surface phenomenon.[8]
-
-
Step 2: Root Cause Analysis
Once the bloom is identified as MMB, use the following logical workflow to pinpoint the likely cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for MMB blooming.
Step 3: Implementing Solutions
Based on the root cause analysis, implement one or more of the following solutions.
Data Presentation: Factors Influencing Accelerator Blooming
| Factor | Influence on Blooming | Recommended Action |
| Accelerator Concentration | High concentration relative to solubility limit is the primary cause. | Reduce the dosage of MMB to below its saturation point in the specific elastomer. |
| Dispersion | Poor dispersion leads to localized high concentrations. | Optimize the mixing process (time, temperature, and order of ingredient addition). Ensure masterbatches are well-prepared. |
| Elastomer Polarity | Sulfenamide accelerators generally have better solubility in more polar elastomers (e.g., NBR) compared to non-polar ones (e.g., EPDM).[7][10] | If possible, select an elastomer with higher compatibility with MMB. |
| Cure System | Incomplete vulcanization can leave unreacted accelerator in the compound.[2][6][9] | Optimize the cure time and temperature to ensure the accelerator is consumed in the cross-linking reaction. |
| Storage Conditions | High humidity and temperature fluctuations can promote migration.[2] | Store cured compounds in a cool, dry, and stable environment. |
| Alternative Accelerators | Other accelerators may have higher solubility in the chosen elastomer. | Consider replacing MMB with a more soluble sulfenamide accelerator or a blend of accelerators.[4][7] |
Advanced Experimental Protocols
For in-depth analysis, the following experimental protocols can be employed.
Protocol 1: Semi-Quantitative Analysis of Bloom
This protocol provides a method to estimate the amount of bloom on a rubber surface.
Methodology:
-
Sample Preparation: Cut a standardized surface area (e.g., 10 cm x 10 cm) from the bloomed rubber sheet.
-
Bloom Extraction:
-
Carefully wipe the surface with a pre-weighed cotton swab soaked in a suitable solvent (e.g., acetone).
-
Place the swab in a sealed vial.
-
Repeat the wiping with a fresh swab to ensure complete removal of the bloom.
-
-
Solvent Evaporation: Allow the solvent to evaporate from the swabs in a fume hood.
-
Gravimetric Analysis: Weigh the swabs after the solvent has completely evaporated. The difference in weight corresponds to the amount of bloomed material.
-
Further Analysis (Optional): The extracted material can be re-dissolved and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) for more precise quantification and identification.
Protocol 2: Surface Analysis using Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)
This technique provides high-resolution imaging of the bloom's morphology and elemental composition.
Methodology:
-
Sample Preparation: A small section of the bloomed rubber is mounted on an SEM stub. A conductive coating (e.g., gold or carbon) may be necessary if the rubber is non-conductive.
-
SEM Imaging: The surface is scanned with a high-energy electron beam to generate high-magnification images of the bloom crystals.
-
EDX Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays.
-
An EDX detector measures the energy of these X-rays to identify the elements present in the bloom.
-
For MMB (C₁₁H₁₂N₂OS₂), the presence of significant sulfur and nitrogen peaks, in addition to carbon and oxygen, would be expected. This can help differentiate it from other potential blooms like sulfur (only S) or zinc stearate (B1226849) (Zn, O, C).
-
Visualization of Factors Influencing MMB Blooming
The following diagram illustrates the key factors that contribute to the phenomenon of MMB blooming.
Caption: Key factors contributing to MMB blooming.
References
- 1. scribd.com [scribd.com]
- 2. SYNTHETIC RUBBER, SUPPLIES ANTISCORCHING AGENT,RUBBER ANTIOXIDANT,RUBBER VULCANZING AGENTS,PVC.Sulphonamide Rubber Accelerators [richon-chem.com]
- 3. smithers.com [smithers.com]
- 4. irtubes.com [irtubes.com]
- 5. boydcorp.com [boydcorp.com]
- 6. youtube.com [youtube.com]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. scispace.com [scispace.com]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-(4-Morpholinothio)-benzothiazole|Cas 102-77-2|Accelerator NOBS|Rubber Accelerator|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 12. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Preventing Premature Vulcanization with Morpholinyl Mercaptobenzothiazole (MBS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Morpholinyl mercaptobenzothiazole (MBS), also known as 2-(Morpholinothio)benzothiazole or NOBS, as a delayed-action accelerator in rubber vulcanization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBS) and what is its primary function in rubber compounding?
A1: this compound (MBS) is a sulfenamide-class chemical accelerator used in the vulcanization of rubber.[1][2] Its primary function is to expedite the cross-linking of rubber polymers with sulfur, while providing a crucial delay in the onset of this reaction at processing temperatures.[3][4] This "delayed-action" is essential for preventing premature vulcanization, also known as scorch, which can render a rubber compound unusable.[3][5]
Q2: What are the main advantages of using MBS over other accelerators like MBT or CBS?
A2: The principal advantage of MBS is its superior scorch safety, offering a longer scorch time compared to other accelerators like Mercaptobenzothiazole (MBT) and N-Cyclohexyl-2-benzothiazolesulfenamide (CBS).[5][6] This extended processing window allows for safer and more controlled mixing, molding, and shaping of the rubber compound before the vulcanization process is initiated by heat.[4] While accelerators like thiurams and dithiocarbamates offer very fast cure rates, they often do so at the expense of scorch safety.[7][8]
Q3: What types of rubber is MBS suitable for?
A3: MBS is a versatile accelerator suitable for a wide range of natural and synthetic rubbers, including:
-
Natural Rubber (NR)[8]
-
Isoprene Rubber (IR)
-
Styrene-Butadiene Rubber (SBR)[9]
-
Nitrile-Butadiene Rubber (NBR)[5]
-
Ethylene Propylene Diene Monomer (EPDM)[6]
Q4: How does MBS work to delay vulcanization?
A4: The delayed-action mechanism of sulfenamide (B3320178) accelerators like MBS involves the gradual release of the active vulcanizing agent. At processing temperatures, the S-N bond in the MBS molecule is relatively stable. As the temperature increases to the vulcanization range, this bond breaks, releasing a benzothiazolyl radical and a morpholinyl radical. These reactive species then interact with sulfur and the rubber polymer to initiate cross-linking. The initial stability of the S-N bond provides the desired scorch delay. The vulcanization acceleration mechanism is generally understood to involve the formation of a zinc-accelerator complex that activates the sulfur.[10]
Troubleshooting Guide
Issue 1: Premature vulcanization (scorch) is observed during the mixing or milling process.
-
Possible Cause: Excessive processing temperature. High shear mixing can generate significant heat, initiating early vulcanization.
-
Solution: Monitor the compound temperature closely during mixing. Employ cooling methods for the mixing equipment, such as a water-cooled mill. Reduce the mixing time or intensity if necessary.[11]
-
-
Possible Cause: Incorrect formulation, such as an excessive dosage of MBS or secondary accelerators.
-
Solution: Review the formulation. While MBS provides good scorch safety, excessively high concentrations can shorten the scorch time. If using a secondary accelerator (e.g., a thiuram or dithiocarbamate) to boost the cure rate, consider reducing its amount, as these can significantly decrease scorch time.[12]
-
-
Possible Cause: Poor dispersion of curative agents. Localized high concentrations of MBS and sulfur can act as hot spots for premature vulcanization.
-
Solution: Ensure a thorough and uniform dispersion of all ingredients. Optimize the mixing cycle to achieve homogeneity without generating excessive heat.[13]
-
-
Possible Cause: Presence of moisture. Water can hydrolyze sulfenamide accelerators, leading to the formation of more active species that can reduce scorch time.
-
Solution: Ensure all compounding ingredients, especially fillers, are dry. Store materials in a low-humidity environment.
-
Issue 2: The final vulcanizate exhibits suboptimal physical properties (e.g., low tensile strength, poor abrasion resistance).
-
Possible Cause: Incomplete vulcanization (under-cure). The time or temperature of the curing process may be insufficient.
-
Possible Cause: Reversion, particularly in natural rubber compounds cured at high temperatures for extended periods. This leads to a breakdown of cross-links.
-
Solution: Optimize the cure time and temperature to avoid over-curing. MBS, being a sulfenamide accelerator, generally provides good reversion resistance.[17]
-
-
Possible Cause: Inappropriate filler type or loading. The interaction between the filler and the rubber matrix is critical for reinforcement.
Issue 3: Variability in scorch time and cure rate from batch to batch.
-
Possible Cause: Inconsistent storage conditions of the raw materials or the uncured compound.
-
Solution: Store MBS and other compounding ingredients in a cool, dry place away from heat and humidity. Process the compounded rubber as soon as possible after mixing.[13]
-
-
Possible Cause: Variations in the quality or properties of raw materials, such as the natural rubber or fillers.
-
Solution: Implement stringent quality control checks for all incoming raw materials.
-
-
Possible Cause: Inconsistent mixing procedures.
-
Solution: Standardize the mixing process, including the order of ingredient addition, mixing time, and temperature for each stage.
-
Data Presentation
Table 1: Comparative Vulcanization Characteristics of Sulfenamide Accelerators
| Accelerator | Scorch Time (ts2, min) at 135°C | Cure Time (t90, min) at 150°C | Cure Rate Index (CRI) | Relative Scorch Safety |
| MBS | ~15 - 25 | ~8 - 12 | Moderate | Excellent |
| TBBS | ~10 - 20 | ~6 - 10 | Fast | Very Good |
| CBS | ~5 - 15 | ~4 - 8 | Very Fast | Good |
| DCBS | > 25 | > 15 | Slow | Outstanding |
Note: These are typical values and can vary significantly depending on the specific rubber formulation, including the type of polymer, filler, and other additives. The Cure Rate Index (CRI) is calculated as 100 / (t90 - ts2). A higher CRI indicates a faster cure rate.
Experimental Protocols
Determination of Scorch and Cure Characteristics using a Moving Die Rheometer (MDR)
This protocol is based on the principles outlined in ASTM D5289.[14][15][16]
Objective: To determine the scorch time (ts2), cure time (t90), minimum torque (ML), and maximum torque (MH) of a rubber compound.
Apparatus: Moving Die Rheometer (MDR) equipped with a temperature-controlled, sealed test cavity.[23][24]
Procedure:
-
Instrument Setup:
-
Set the test temperature (e.g., 160°C).
-
Set the oscillation frequency (e.g., 1.67 Hz) and strain (e.g., ±0.5° of arc).
-
-
Sample Preparation:
-
Prepare a sample of the uncured rubber compound of a specified volume or weight, sufficient to fill the die cavity.
-
-
Test Execution:
-
Place the sample in the preheated die cavity and close the press.
-
Start the test. The instrument will oscillate one of the dies and record the torque required as a function of time.
-
-
Data Analysis:
-
The instrument software will generate a cure curve (torque vs. time).
-
Minimum Torque (ML): The lowest torque value recorded during the test, representing the viscosity of the uncured compound.
-
Maximum Torque (MH): The highest torque value achieved, indicating the stiffness of the fully cured compound.
-
Scorch Time (ts2): The time required for the torque to increase by 2 dN·m above ML.
-
Cure Time (t90): The time required to reach 90% of the maximum torque (MH).
-
Mooney Scorch Time Measurement using a Mooney Viscometer
This protocol is based on the principles outlined in ASTM D1646.[3][25][26]
Objective: To determine the initial viscosity and scorch characteristics of an uncured rubber compound.
Apparatus: Shearing disk (Mooney) viscometer with a temperature-controlled die cavity and a rotor.[27][28]
Procedure:
-
Instrument Setup:
-
Preheat the viscometer to the specified test temperature (e.g., 135°C).
-
-
Sample Preparation:
-
Prepare two circular pieces of the uncured rubber compound that are slightly larger than the rotor.
-
-
Test Execution:
-
Place one piece of the sample above and one below the rotor in the die cavity and close the viscometer.
-
After a one-minute pre-heat time, start the rotor.
-
The instrument will record the torque (in Mooney units) required to rotate the disk at a constant speed (2 rpm).
-
-
Data Analysis:
-
A plot of Mooney viscosity versus time is generated.
-
Minimum Viscosity (MV): The lowest viscosity reading.
-
Scorch Time (t5): The time from the start of the test for the viscosity to rise 5 Mooney units above the minimum viscosity.
-
Visualizations
Caption: Simplified signaling pathway of MBS-accelerated sulfur vulcanization.
Caption: General experimental workflow from compounding to vulcanization.
Caption: Troubleshooting logic for premature vulcanization.
References
- 1. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. store.astm.org [store.astm.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. sundstrom.se [sundstrom.se]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. media.neliti.com [media.neliti.com]
- 9. hanser-elibrary.com [hanser-elibrary.com]
- 10. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 11. gointermediates.com [gointermediates.com]
- 12. scribd.com [scribd.com]
- 13. What are the rubber processing and common problems?-Dalian Baofeng Machinery Manufacturing Company [baofengmmc.com]
- 14. What is a Moving Die Rheometer? [montechusa.com]
- 15. nextgentest.com [nextgentest.com]
- 16. rahco-rubber.com [rahco-rubber.com]
- 17. specialchem.com [specialchem.com]
- 18. scispace.com [scispace.com]
- 19. The effect of carbon black on the curing and mechanical properties of natural rubber/ acrylonitrile- butadiene rubber composites [scielo.org.mx]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 23. qualitest.ae [qualitest.ae]
- 24. worldoftest.com [worldoftest.com]
- 25. file.yizimg.com [file.yizimg.com]
- 26. coirubber.com [coirubber.com]
- 27. uobabylon.edu.iq [uobabylon.edu.iq]
- 28. rubber-testing.com [rubber-testing.com]
Optimizing "Morpholinyl mercaptobenzothiazole" concentration for desired crosslink density
This technical support center is designed for researchers, scientists, and drug development professionals working with "Morpholinyl mercaptobenzothiazole" (MBS/MBSS) in rubber and polymer vulcanization. Here you will find troubleshooting guidance and frequently asked questions to assist in optimizing its concentration for the desired crosslink density and material properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBS) and what is its primary function in my experiments?
A1: this compound, also known as 2-(Morpholinothio)benzothiazole, is a sulfenamide-class primary vulcanization accelerator.[1] Its main role is to control the rate of the sulfur vulcanization process in rubbers, such as natural rubber (NR) and styrene-butadiene rubber (SBR).[1][2] It offers a desirable balance of a delayed onset of cure (scorch safety) and a relatively fast cure rate, which is crucial for processing safety and efficiency.[2][3]
Q2: How does changing the concentration of MBS affect the crosslink density of the final product?
A2: Increasing the concentration of MBS, within a typical range, generally leads to a higher crosslink density in the vulcanized rubber.[2][4] The accelerator plays a key role in the efficiency of the sulfur crosslinking reactions.[2][4] However, an excessive amount of accelerator can lead to over-vulcanization, resulting in a brittle compound.[2]
Q3: What are the typical dosage levels for MBS in a rubber formulation?
A3: MBS is typically used as a primary accelerator at dosages ranging from 0.5 to 1.5 parts per hundred rubber (phr) in most rubber compounds.[1] The optimal concentration depends on the specific polymer, the other ingredients in the formulation, and the desired final properties.
Q4: Can MBS be used in combination with other accelerators?
A4: Yes, MBS is often used with secondary accelerators to modify the cure characteristics. Basic accelerators like diphenyl guanidine (B92328) (DPG) or thiurams such as tetramethylthiuram disulfide (TMTD) can be used in small amounts (typically 10-40% of the primary accelerator's concentration) to increase the cure rate.[1] However, this is often at the expense of reduced scorch safety.[1]
Q5: What is "scorch" and how does MBS help in preventing it?
A5: Scorch is the premature vulcanization of a rubber compound during processing, such as mixing or extrusion, due to excessive heat.[3] This can render the material unusable. MBS is a delayed-action accelerator, meaning it provides a longer scorch time compared to faster accelerators, allowing for safer and more controlled processing.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Premature Vulcanization (Scorch) During Processing
-
Question: My rubber compound is scorching before I can complete the molding process. What could be the cause and how can I fix it?
-
Answer: Premature scorch is a common issue, especially with fast-acting accelerators. While MBS offers good scorch safety, certain factors can lead to this problem.
-
Potential Causes:
-
Excessive Accelerator Concentration: The dosage of MBS or a secondary accelerator may be too high.
-
High Processing Temperatures: Mixing, milling, or extrusion temperatures that are too high can initiate vulcanization prematurely.
-
Prolonged Mixing Times: Extended mixing cycles can generate excessive heat.
-
Improper Ingredient Dispersion: Localized high concentrations of activators (like zinc oxide and stearic acid) and accelerators can create "hot spots" that initiate scorch.
-
Moisture Contamination: The presence of moisture can sometimes accelerate the breakdown of sulfenamide (B3320178) accelerators, reducing scorch time.
-
-
Solutions:
-
Optimize Accelerator Dosage: Carefully evaluate and potentially reduce the concentration of MBS or any secondary accelerators.
-
Control Processing Temperatures: Monitor and control the temperature during all processing steps. Ensure adequate cooling of machinery.
-
Optimize Mixing Cycle: Reduce mixing times where possible without compromising dispersion.
-
Improve Dispersion: Ensure all ingredients are thoroughly and evenly dispersed throughout the rubber matrix. Consider a multi-stage mixing process.
-
Use a Retarder: Introduce an anti-scorch agent (retarder) like N-(Cyclohexylthio)phthalimide (CTP) to the formulation to delay the onset of vulcanization.
-
Ensure Dry Ingredients: Use dry raw materials to avoid moisture contamination.
-
-
Issue 2: Low Crosslink Density and Poor Mechanical Properties
-
Question: The final vulcanized product has low hardness, low tensile strength, and high elongation, suggesting a low crosslink density. How can I increase it?
-
Answer: Insufficient crosslink density leads to poor mechanical properties.
-
Potential Causes:
-
Insufficient Accelerator Concentration: The dosage of MBS may be too low to effectively catalyze the vulcanization reaction.
-
Inadequate Cure Time or Temperature: The vulcanization time may be too short, or the temperature too low, for the crosslinking reaction to complete.
-
Incorrect Sulfur-to-Accelerator Ratio: The ratio between sulfur and MBS is critical for achieving optimal crosslinking.
-
Presence of Inhibiting Substances: Certain ingredients in the compound could be interfering with the vulcanization chemistry.
-
-
Solutions:
-
Increase MBS Concentration: Incrementally increase the dosage of MBS and evaluate the effect on cure characteristics and mechanical properties.
-
Optimize Cure Cycle: Increase the vulcanization time or temperature according to rheometer data (e.g., ensuring the cure time reaches t90 or beyond).
-
Adjust Sulfur/Accelerator Ratio: Experiment with different sulfur-to-MBS ratios to find the optimal balance for your system.
-
Review Formulation: Scrutinize all ingredients for potential incompatibilities or inhibitory effects.
-
-
Issue 3: Reversion and Degradation of Properties
-
Question: After an extended cure time, I'm observing a decrease in hardness and tensile strength. What is happening and how can I prevent it?
-
Answer: This phenomenon is known as reversion, which is the breakdown of crosslinks, particularly the less stable polysulfidic crosslinks, upon over-curing.
-
Potential Causes:
-
Excessive Cure Time or Temperature: Prolonged exposure to high temperatures can lead to the degradation of the crosslink network.
-
High Sulfur Content: Conventional vulcanization systems with high sulfur and low accelerator levels are more prone to reversion.
-
-
Solutions:
-
Optimize Cure Time: Determine the optimal cure time from a rheometer curve and avoid excessive over-curing.
-
Lower Cure Temperature: If possible, use a lower vulcanization temperature for a longer duration.
-
Adjust Curing System: Move towards a semi-efficient (semi-EV) or efficient (EV) vulcanization system by decreasing the sulfur level and increasing the accelerator-to-sulfur ratio. This promotes the formation of more stable mono- and disulfide crosslinks.
-
Use Anti-Reversion Agents: Incorporate anti-reversion agents into your formulation.
-
-
Issue 4: Blooming of Ingredients on the Surface
-
Question: I'm noticing a powdery or crystalline deposit on the surface of my cured rubber samples. What is this and how can I prevent it?
-
Answer: This is known as "blooming," which is the migration of unreacted compounding ingredients to the surface of the rubber.
-
Potential Causes:
-
Excessive Ingredient Concentration: The dosage of one or more ingredients (including MBS, sulfur, or other additives) exceeds its solubility in the rubber matrix.
-
Poor Dispersion: Inadequate mixing can lead to localized areas of high ingredient concentration, which are more likely to bloom.
-
-
Solutions:
-
Optimize Ingredient Levels: Ensure that the concentrations of all ingredients are within their recommended and solubility limits in the specific rubber being used.
-
Improve Dispersion: Enhance the mixing process to ensure all ingredients are well-dispersated.
-
Select More Soluble Alternatives: If a particular ingredient is consistently causing blooming, consider replacing it with a more soluble alternative if possible.
-
-
Data Presentation
The following tables provide illustrative data on how varying the concentration of this compound (MBS) can influence the cure characteristics and mechanical properties of a typical rubber compound. Note: These values are examples and the actual results will vary depending on the specific formulation and processing conditions.
Table 1: Effect of MBS Concentration on Cure Characteristics at a Constant Temperature
| MBS Concentration (phr) | Scorch Time (t_s2, min) | Optimum Cure Time (t_90, min) | Maximum Torque (M_H, dNm) | Minimum Torque (M_L, dNm) | Delta Torque (M_H - M_L, dNm) |
| 0.5 | 4.5 | 12.0 | 15.0 | 2.5 | 12.5 |
| 1.0 | 5.0 | 10.5 | 18.5 | 2.6 | 15.9 |
| 1.5 | 5.8 | 9.0 | 21.0 | 2.7 | 18.3 |
| 2.0 | 6.5 | 7.5 | 22.5 | 2.8 | 19.7 |
Table 2: Effect of MBS Concentration on Mechanical Properties
| MBS Concentration (phr) | Crosslink Density (mol/cm³ x 10⁻⁴) | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0.5 | 1.2 | 18 | 8 | 550 | 55 |
| 1.0 | 1.6 | 22 | 12 | 500 | 62 |
| 1.5 | 2.0 | 25 | 16 | 450 | 68 |
| 2.0 | 2.3 | 26 | 19 | 400 | 73 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of MBS
This protocol outlines the steps to systematically evaluate the effect of varying MBS concentrations on the properties of a rubber compound.
-
Formulation:
-
Define a base formulation, keeping all other ingredients (rubber, fillers, activators, sulfur, etc.) at a constant concentration.
-
Create a series of compounds with varying concentrations of MBS (e.g., 0.5, 1.0, 1.5, 2.0 phr).
-
-
Mixing:
-
Use a two-roll mill or an internal mixer for compounding.
-
Follow a consistent mixing sequence for all batches to ensure uniformity. A typical sequence is:
-
Masticate the rubber.
-
Add fillers and other non-reactive ingredients.
-
Add activators (zinc oxide, stearic acid).
-
In the final stage of mixing, add the accelerator (MBS) and sulfur at a lower temperature to prevent scorch.
-
-
Record the mixing time and final batch temperature for each compound.
-
-
Cure Characteristics Analysis:
-
Use a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) to analyze the cure characteristics of each uncured compound at a specified vulcanization temperature (e.g., 160°C).
-
From the rheometer curve, determine the following for each MBS concentration:
-
Scorch time (t_s2)
-
Optimum cure time (t_90)
-
Minimum torque (M_L)
-
Maximum torque (M_H)
-
Delta torque (M_H - M_L), which is an indicator of crosslink density.
-
-
-
Vulcanization (Curing):
-
Prepare test sheets of each compound by vulcanizing them in a compression molding press.
-
Use the optimum cure time (t_90) determined from the rheometer for the respective compound at the chosen vulcanization temperature and pressure.
-
-
Mechanical Property Testing:
-
Allow the vulcanized sheets to condition at room temperature for at least 24 hours before testing.
-
Die-cut dumbbell-shaped specimens from the cured sheets according to standard test methods (e.g., ASTM D412).
-
Conduct tensile testing to determine:
-
Measure the hardness of the vulcanized samples using a durometer (e.g., Shore A) according to standard methods (e.g., ASTM D2240).
-
-
Crosslink Density Measurement (Optional but Recommended):
-
Determine the crosslink density of the vulcanized samples using the equilibrium swelling method (e.g., ASTM D6814). This involves swelling a known mass of the vulcanized rubber in a suitable solvent (like toluene) and using the Flory-Rehner equation to calculate the crosslink density.
-
-
Data Analysis and Optimization:
-
Tabulate all the collected data (cure characteristics, mechanical properties, crosslink density).
-
Plot the properties as a function of MBS concentration to visualize the trends.
-
Select the MBS concentration that provides the best balance of processing safety (scorch time), cure efficiency, and the desired final mechanical properties for your application.
-
Visualizations
Caption: Workflow for optimizing MBS concentration.
References
Technical Support Center: Optimizing Morpholinyl Mercaptobenzothiazole (MMB) Dispersion in Rubber Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of Morpholinyl mercaptobenzothiazole (MMB) in rubber matrices. Poor dispersion of this critical accelerator can lead to inconsistent vulcanization, reduced mechanical properties, and premature product failure.
Troubleshooting Guides
This section addresses common issues encountered during the incorporation of MMB into rubber compounds.
Issue 1: Agglomerates of MMB are visible in the uncured rubber stock.
-
Question: What are the primary causes of visible MMB agglomerates in my rubber compound?
-
Answer: Visible agglomerates of MMB typically stem from several factors:
-
Inadequate Mixing Energy: The shear forces during mixing may be insufficient to break down the MMB powder particles and distribute them evenly throughout the rubber matrix.[1]
-
Improper Mixing Sequence: The point at which MMB is added in the mixing cycle is crucial. Adding it too early or too late can hinder its dispersion.
-
High Filler Loading: High levels of other fillers, such as carbon black or silica, can compete for the available shear energy, making it more difficult to disperse the accelerator.
-
Moisture Content: The presence of moisture can cause the MMB powder to clump together, forming agglomerates that are difficult to break down.
-
Issue 2: Inconsistent curing times and final product properties.
-
Question: My vulcanization times are varying between batches, and the physical properties of the final rubber product are inconsistent. Could this be related to MMB dispersion?
-
Answer: Yes, poor and inconsistent dispersion of MMB is a very likely cause. Localized high concentrations of MMB can lead to fast curing in those areas, while areas with low concentrations will cure much slower. This non-uniform cross-linking results in variable mechanical properties such as tensile strength, modulus, and hardness throughout the product.[2][3]
Issue 3: Reduced mechanical properties in the vulcanized rubber.
-
Question: The tensile strength and tear resistance of my rubber product are lower than expected. How can MMB dispersion affect these properties?
-
Answer: Poorly dispersed MMB particles can act as stress concentration points within the rubber matrix. These agglomerates create weak spots where cracks can initiate and propagate under stress, leading to a significant reduction in tensile strength, tear resistance, and fatigue life.[2]
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is this compound (MMB)?
-
Answer: this compound, also known as MMB or MOR, is a delayed-action accelerator used in the sulfur vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile-butadiene rubber (NBR). It belongs to the thiazole (B1198619) class of accelerators.[4]
-
Question: Why is good dispersion of MMB important?
-
Answer: Uniform dispersion of MMB is critical for achieving consistent and predictable vulcanization kinetics, which in turn ensures uniform cross-link density throughout the rubber product. This leads to optimized and reliable mechanical properties, improved aging resistance, and overall product quality.[2]
Improving MMB Dispersion
-
Question: What strategies can I employ to improve the dispersion of MMB in my rubber compounds?
-
Answer: Several strategies can be effective:
-
Optimize Mixing Parameters: Adjusting mixing time, temperature, and rotor speed can significantly impact dispersion.
-
Use of Dispersing Agents: Incorporating processing aids or dispersing agents can help to wet the surface of the MMB particles and reduce their tendency to agglomerate.
-
Masterbatching: Preparing a masterbatch of MMB in a portion of the polymer can facilitate better dispersion in the final compound.
-
Polymer-Bound Dispersions (PBDs): Using MMB in a pre-dispersed, polymer-bound form can offer superior dispersion and handling properties.[2]
-
Physical Form of MMB: The physical form of the MMB (e.g., powder vs. pellet) can influence its handling and dispersion characteristics. Pellets may reduce dusting but require sufficient shear to break down and disperse effectively.[5]
-
Data Presentation: Factors Influencing MMB Dispersion
The following table summarizes key factors and their potential impact on MMB dispersion.
| Factor | Parameter | Effect on MMB Dispersion | Recommendations |
| Mixing Process | Mixing Time | Insufficient time leads to poor dispersion. Excessive time can lead to polymer degradation. | Optimize mixing time through experimental trials. Monitor compound temperature. |
| Mixing Temperature | Higher temperatures can lower viscosity, reducing shear forces and hindering dispersion.[6][7] | Maintain a sufficiently high viscosity during the initial dispersion phase. Control temperature throughout the mixing cycle. | |
| Rotor Speed | Higher rotor speeds generally increase shear and improve dispersion. | Balance rotor speed with temperature control to avoid premature curing (scorch). | |
| Fill Factor | An optimal fill factor ensures proper material contact and shear. | Follow the internal mixer manufacturer's recommendations for the specific rubber compound. | |
| Formulation | Dispersing Agents | Can improve wetting of the MMB powder and reduce agglomeration. | Select a dispersing agent compatible with the rubber matrix and other ingredients. Evaluate effectiveness at different concentrations. |
| Polymer-Bound MMB | Provides MMB in a pre-dispersed form, leading to excellent homogeneity.[2] | Consider using polymer-bound dispersions for critical applications requiring high levels of consistency. | |
| Physical Form | Powder offers a larger surface area but can be dusty and prone to agglomeration. Pellets are less dusty but require adequate shear for breakdown. | Select the physical form based on your mixing equipment and handling capabilities. | |
| Order of Addition | Adding MMB with other fine powders can lead to competition for shear. | A common practice is to add accelerators in the final mixing stage after fillers have been incorporated. |
Experimental Protocols
Protocol 1: Assessment of MMB Dispersion using Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
Objective: To visually assess the dispersion of MMB in a vulcanized rubber matrix and identify the elemental composition of any agglomerates.
Methodology:
-
Sample Preparation:
-
Carefully cut a thin cross-section of the vulcanized rubber sample using a cryo-ultramicrotome to obtain a smooth, representative surface.
-
Mount the sample on an SEM stub using conductive carbon tape.
-
If the rubber is non-conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Insert the prepared sample into the SEM chamber.
-
Use a backscattered electron (BSE) detector, which is sensitive to atomic number contrast. Since MMB contains sulfur, which has a higher atomic number than the carbon and hydrogen in the rubber matrix, areas with higher concentrations of MMB will appear brighter.
-
Acquire images at various magnifications (e.g., 100x, 500x, 1000x) from different areas of the sample to assess the overall dispersion.
-
-
EDX Analysis:
-
Select regions of interest, particularly any bright spots or suspected agglomerates observed in the SEM images.
-
Perform EDX analysis on these regions to obtain an elemental spectrum. The presence of a strong sulfur peak will confirm the identity of the particles as MMB.
-
EDX mapping can also be performed over a larger area to visualize the distribution of sulfur, providing a clear map of MMB dispersion.[8][9]
-
Protocol 2: Assessment of MMB Dispersion using Rheological Analysis (Payne Effect)
Objective: To indirectly assess the state of MMB dispersion by measuring the strain-dependent storage modulus (G') of the uncured rubber compound. While primarily used for reinforcing fillers, significant agglomerates of any particulate can contribute to the Payne effect.
Methodology:
-
Sample Preparation:
-
Prepare uncured rubber samples with varying levels of MMB dispersion (e.g., by altering mixing time or energy).
-
Mold the samples into discs suitable for the rheometer geometry (e.g., parallel plate or cone-plate).
-
-
Rheological Measurement:
-
Use a Rubber Process Analyzer (RPA) or a dynamic mechanical analyzer (DMA) capable of performing strain sweeps.
-
Set the temperature to a value below the vulcanization onset to prevent curing during the test.
-
Perform a strain amplitude sweep from a low strain (e.g., 0.1%) to a high strain (e.g., 100%) at a constant frequency (e.g., 1 Hz).
-
Record the storage modulus (G') as a function of strain amplitude.
-
-
Data Analysis:
-
The Payne effect is quantified as the difference between the storage modulus at low strain (G' at 0.1%) and the storage modulus at high strain (G' at 100%).
-
A larger Payne effect (a significant drop in G' with increasing strain) can indicate a more extensive network of agglomerated particles. A lower Payne effect suggests better dispersion.[10]
-
Compare the Payne effect values for samples with different dispersion levels to quantify the improvement.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing poor MMB dispersion.
Caption: Logical relationships between input parameters and MMB dispersion.
References
- 1. Drug agglomeration and dissolution--what is the influence of powder mixing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top benefits of using polymer-bound dispersions in rubber compounding - Avanzare Materials [avanzarematerials.com]
- 3. researchgate.net [researchgate.net]
- 4. welltchemicals.com [welltchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Bio-Based Plasticizers on the Properties of NBR Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ej-eng.org [ej-eng.org]
- 8. Scanning Electron Microscopy and Energy Dispersive X-Ray Spectroscopy (SEM-EDX) - Elastomer Institut Richter [elastomer-institut.de]
- 9. nouryon.com [nouryon.com]
- 10. researchgate.net [researchgate.net]
Addressing scorch safety issues with "Morpholinyl mercaptobenzothiazole" accelerators
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Morpholinyl mercaptobenzothiazole (MMBT, also known as MBS) accelerators, with a specific focus on addressing scorch safety challenges in rubber compounding.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMBT/MBS)?
A1: this compound is a chemical compound used as a delayed-action vulcanization accelerator in the rubber industry. It belongs to the sulfenamide (B3320178) class of accelerators, which are renowned for providing a good balance between a fast cure rate and excellent processing safety.[1][2] The delayed-action mechanism helps prevent premature vulcanization, also known as scorch.[1][2]
Q2: What is "scorch" and why is scorch safety important?
A2: Scorch is the premature cross-linking or vulcanization of a rubber compound during processing steps like mixing, milling, or extrusion.[3] This can happen if the compound is exposed to excessive heat for too long before it is shaped into its final form.[4] Scorch safety refers to a compound's ability to resist this premature vulcanization. It is critically important because once a compound scorches, its viscosity increases dramatically, making it difficult or impossible to process further, leading to material waste and production downtime.[5]
Q3: How does MMBT provide good scorch safety?
A3: MMBT is a sulfenamide accelerator, which provides a delayed onset of cure.[1] The vulcanization process involves a vulcanization induction stage (scorch stage) where cross-linking has not yet begun.[3] During this induction period, the MMBT molecule undergoes a series of chemical reactions, including breaking its S-N bond, to eventually form the active vulcanizing agents.[6] This multi-step activation provides a built-in time delay before rapid cross-linking begins, ensuring the rubber remains processable for a longer duration at processing temperatures.[6]
Q4: What are the main advantages of using MMBT over other accelerators like MBT?
A4: The primary advantage of MMBT over thiazole (B1198619) accelerators like 2-mercaptobenzothiazole (B37678) (MBT) is its superior scorch safety.[2] While MBT is a very active and fast accelerator, it is prone to causing scorch at processing temperatures.[2][7] MMBT provides a longer scorch time, allowing for safer and more controlled processing, especially in complex formulations or high-temperature operations, while still offering a reasonably fast cure rate once vulcanization temperature is reached.[2]
Troubleshooting Guide: Scorch Safety Issues
This guide addresses common problems related to premature vulcanization when using MMBT and other sulfenamide accelerators.
Problem 1: Shorter-than-expected scorch time despite using MMBT.
-
Symptom: The rubber compound becomes stiff and difficult to process on the mill or extruder. Mooney viscometer or rheometer tests show a scorch time (t₅ or ts₂) that is significantly lower than the specification for the formulation.
-
Possible Causes:
-
Excessive Heat History: The compound was exposed to high temperatures for too long during mixing. This can be due to high mixer speeds, prolonged mixing cycles, or inadequate cooling.[4][8][9]
-
Presence of Secondary Accelerators: The formulation may contain highly basic secondary accelerators (e.g., guanidines, thiurams) that "kick" or activate the MMBT too early, reducing the scorch delay.[10][11]
-
Incorrect Compounding Ingredients: Certain ingredients can reduce scorch safety. For example, some types of carbon black are more scorchy than others.[12] An acidic environment can also sometimes reduce the stability of sulfenamide accelerators.
-
Contamination: Contamination of mixing equipment with faster-curing compounds can compromise scorch safety.[8]
-
-
Recommended Solutions:
-
Optimize Mixing Process: Strictly control mixing temperatures and times.[8][13] Ensure cooling systems on internal mixers and mills are functioning efficiently. Consider a two-stage mixing process where the MMBT and sulfur are added in a final, cooler mixing stage.[4]
-
Review Accelerator Package: If a secondary accelerator is used, consider reducing its dosage or switching to a less active one. The ratio of primary to secondary accelerator is crucial for balancing cure rate and scorch safety.[10]
-
Add a Retarder: Incorporate a pre-vulcanization inhibitor (PVI), also known as an anti-scorching agent or retarder, into the formulation. These chemicals work by delaying the action of the accelerator without significantly affecting the overall cure rate.[9]
-
Ensure Equipment Cleanliness: Implement thorough cleaning procedures for all processing equipment between different compound batches.[8]
-
Problem 2: Inconsistent scorch times from batch to batch.
-
Symptom: Different batches of the same formulation exhibit significant variations in scorch time, leading to unpredictable processing behavior.
-
Possible Causes:
-
Poor Dispersion: Uneven dispersion of the MMBT, sulfur, or other activators (like zinc oxide and stearic acid) can create localized "hot spots" with high concentrations of curatives, leading to premature vulcanization in those areas.[9]
-
Variability in Raw Materials: Batch-to-batch variation in raw materials, including the polymer itself or fillers, can affect the compound's thermal history and reactivity.
-
Inconsistent Storage Conditions: Storing the unvulcanized rubber compound at elevated temperatures or for extended periods can consume a portion of the scorch safety time before processing even begins.[5][9]
-
-
Recommended Solutions:
-
Improve Mixing Uniformity: Adjust the mixing procedure (e.g., order of ingredient addition, mixing time) to ensure all components are homogeneously dispersed.[4] Using MMBT in a pre-dispersed polymer-bound form can also improve uniformity.
-
Qualify Raw Materials: Implement stricter quality control checks on incoming raw materials to ensure consistency.
-
Control Storage Environment: Store compounded rubber in a cool, dry place away from heat sources.[9] Use a "first-in, first-out" inventory system to minimize storage time.
-
Quantitative Data: Accelerator Performance Comparison
The following table summarizes typical cure characteristics for various accelerators in a natural rubber (NR) formulation. This data illustrates the trade-off between scorch safety and cure speed.
| Accelerator Type | Class | Scorch Time (ts₂) (minutes) | Cure Time (t₉₀) (minutes) | Cure Rate Index (CRI)¹ |
| MBT | Thiazole | Short (e.g., 2-4) | Fast (e.g., 5-8) | High |
| MBTS | Thiazole | Moderate (e.g., 4-6) | Moderate (e.g., 10-15) | Medium |
| CBS | Sulfenamide | Long (e.g., 5-10) | Fast (e.g., 12-18) | High |
| TBBS | Sulfenamide | Longer (e.g., 10-20) | Fast (e.g., 15-25) | High |
| MMBT (MBS) | Sulfenamide | Long (e.g., 8-15) | Moderate (e.g., 15-22) | Medium-High |
| DCBS | Sulfenamide | Very Long (e.g., 20-30) | Slow (e.g., 25-35) | Medium |
¹ Cure Rate Index (CRI) is calculated as 100 / (t₉₀ - ts₂). A higher CRI indicates a faster cure rate after the scorch period. Note: Values are representative and can vary significantly based on the specific formulation, polymer type, and test temperature (typically 135°C-160°C). Data is synthesized from general knowledge presented in sources.[2][12][14][15]
Experimental Protocols
Mooney Scorch Test (ASTM D1646)
This test measures the pre-vulcanization characteristics of a rubber compound.[16][17]
-
Objective: To determine the Mooney scorch time, which is the time it takes for the viscosity of a rubber compound to begin rising at a specific test temperature.[18][19]
-
Apparatus: Mooney Viscometer, consisting of a heated, pressurized die cavity and a rotating disk (rotor).[20]
-
Procedure:
-
Sample Preparation: Prepare a uniform, disc-shaped specimen from the uncured rubber compound. The specimen volume should be sufficient to slightly overfill the die cavity.[16]
-
Temperature Stabilization: Preheat the viscometer dies to the specified test temperature (e.g., 135°C).
-
Test Execution: Place the specimen in the die cavity, close the press, and start the test. The rotor begins to turn at a constant speed (typically 2 rpm).[20]
-
Data Acquisition: The instrument records the torque (in Mooney Units, MU) required to rotate the rotor as a function of time. The test begins with a minimum viscosity reading. As cross-linking starts, the torque increases.
-
-
Data Interpretation:
-
Minimum Viscosity (ML): The lowest torque value recorded during the test.
-
Scorch Time (t₅ or t₁₀): The time, measured from the start of the test, required for the Mooney viscosity to increase by 5 (t₅) or 10 (t₁₀) units above the minimum viscosity.[18] This value represents the processing safety window.[21]
-
Oscillating Disk Rheometer (ODR) / Moving Die Rheometer (MDR) (ASTM D2084)
This test measures the complete cure characteristics of a rubber compound.[22][23][24]
-
Objective: To generate a cure curve (Torque vs. Time) that defines scorch time, cure time, cure rate, and the final cured stiffness.
-
Apparatus: An ODR or MDR, which contains a heated, sealed die cavity. A rotor (in ODR) or the lower die (in MDR) oscillates at a fixed angle and frequency, applying a shear strain to the sample.[22]
-
Procedure:
-
Sample Preparation: A specific volume of the uncured rubber compound is placed into the die cavity.[25]
-
Test Execution: The dies are closed, and the sample is heated to the vulcanization temperature (e.g., 160°C). The oscillation begins, and the instrument measures the torque required to oscillate the die/rotor.[26]
-
Data Acquisition: The torque is plotted against time. Initially, the torque drops as the material softens, then rises as vulcanization proceeds, and finally plateaus or reverts upon completion of the cure.
-
-
Data Interpretation:
-
Minimum Torque (ML): The lowest torque value, representing the stiffness of the uncured compound.[26]
-
Maximum Torque (MH): The highest torque value, representing the stiffness of the fully cured compound.[26]
-
Scorch Time (ts₂): The time to reach a 2 dN·m (or specified unit) increase in torque above ML. This is a measure of processing safety.
-
Optimum Cure Time (tc₉₀): The time to reach 90% of the total torque change (ML + 0.9 * (MH - ML)). This is often considered the optimal state of cure.[26]
-
Visualizations
Caption: A flowchart for systematically troubleshooting scorch safety problems.
Caption: Comparison of common rubber accelerator classes by scorch and cure speed.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. jet-mills.com [jet-mills.com]
- 3. The Characteristics of the Rubber Vulcanization Stage | FOREVER SEALS [foreverseals.com]
- 4. What are the rubber processing and common problems?-Dalian Baofeng Machinery Manufacturing Company [baofengmmc.com]
- 5. Effect of scorch time on production process of tire reclaimed rubber products_Tire R-rubber Encyclopedia_China HONGYUN recycled rubber factory [en.hsxjw.com]
- 6. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 7. akrochem.com [akrochem.com]
- 8. gointermediates.com [gointermediates.com]
- 9. en.letone.cn [en.letone.cn]
- 10. lusida.com [lusida.com]
- 11. akrochem.com [akrochem.com]
- 12. scribd.com [scribd.com]
- 13. lindeseals.com [lindeseals.com]
- 14. scispace.com [scispace.com]
- 15. nbinno.com [nbinno.com]
- 16. coirubber.com [coirubber.com]
- 17. smithers.com [smithers.com]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. ace-laboratories.com [ace-laboratories.com]
- 20. file.yizimg.com [file.yizimg.com]
- 21. qualitest.ae [qualitest.ae]
- 22. matestlabs.com [matestlabs.com]
- 23. smithers.com [smithers.com]
- 24. rainbowmastermixing.com [rainbowmastermixing.com]
- 25. file.yizimg.com [file.yizimg.com]
- 26. scribd.com [scribd.com]
Effect of temperature on the stability of "Morpholinyl mercaptobenzothiazole" during processing
This technical support center provides troubleshooting guides and frequently asked questions regarding the effect of temperature on the stability of Morpholinyl Mercaptobenzothiazole (also known as MBS or MMBT) during processing. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended processing temperature for this compound?
A1: this compound is a delayed-action accelerator that becomes very active above 140°C.[1] Processing temperatures should be carefully controlled to remain within the optimal vulcanization window to ensure efficient curing without premature decomposition.
Q2: What is the melting point of this compound?
A2: The initial melting point of industrial-grade this compound is typically 78°C or higher, with a final melting point around 80-90°C.[1][2]
Q3: Does this compound decompose at high temperatures?
A3: Yes, when heated to decomposition, this compound can emit highly toxic fumes containing oxides of sulfur and nitrogen.[3] The thermal instability of the benzothiazole (B30560) sulfenamide (B3320178) bond can lead to gradual decomposition, especially with prolonged exposure to heat.[2][4]
Q4: How does temperature affect the storage and stability of this compound?
A4: this compound has a limited shelf life due to the thermal instability of the benzothiazole sulfenamide bond.[4] It is recommended to store the material in a cool, low-temperature environment to maintain its stability.[2] One source suggests a good storage stability period of six months; beyond this, the tendency for the material to cause premature vulcanization (scorch) may increase.[2] A patent has also noted that the compound can steadily decompose during storage.
Q5: What are the signs of this compound instability during processing?
A5: The primary indicator of instability during processing is "scorch," which is premature vulcanization of the rubber compound. As a delayed-action accelerator, this compound is designed to have a long scorch time, providing good processing safety.[1][2][5] A reduction in this delay can indicate that the material has started to lose its stability, potentially due to excessive processing temperatures or prolonged storage at elevated temperatures.
Troubleshooting Guides
Issue 1: Premature Vulcanization (Scorch) During Processing
-
Symptoms: The rubber compound becomes stiff and difficult to process before the main curing stage.
-
Possible Causes & Solutions:
-
Excessive Processing Temperature: The processing temperature may be exceeding the activation threshold of the accelerator prematurely.
-
Solution: Carefully monitor and control the temperature during mixing and initial processing stages to keep it below the activation temperature of 140°C.
-
-
Degraded Accelerator: The this compound may have degraded due to improper storage or age, leading to a shorter scorch delay.
-
Solution: Use fresh accelerator from a properly stored container. Ensure storage is in a cool, dry place away from direct heat.
-
-
Interaction with Other Components: Other additives in the compound may be lowering the activation temperature of the accelerator.
-
Solution: Review the formulation for any known interactions. Thiuram or guanidine (B92328) accelerators can boost the cure performance of MBS.[1]
-
-
Issue 2: Inconsistent Curing Performance
-
Symptoms: Variation in the final properties of the vulcanized product, such as hardness or tensile strength.
-
Possible Causes & Solutions:
-
Inconsistent Temperature Control: Fluctuations in the curing temperature can lead to variable crosslink density.
-
Solution: Ensure uniform and stable temperature distribution throughout the curing process.
-
-
Accelerator Degradation: Use of an accelerator that has partially decomposed will result in a lower effective concentration.
-
Solution: Verify the quality and age of the this compound. If in doubt, use a fresh batch.
-
-
Data Presentation
Table 1: Thermal Properties of this compound
| Property | Value | Source(s) |
| Initial Melting Point | ≥ 78 °C | [1] |
| Final Melting Point | 80 - 90 °C | [2] |
| Activation Temperature | > 140 °C | [1] |
| Flash Point | 188 °C | [3] |
| Decomposition | Emits toxic fumes of SOx & NOx upon heating to decomposition. | [3] |
Note: There are conflicting reports on the melting point, with one source stating a range of 175-182°C.[6] However, technical data sheets for the industrial product consistently report the lower range presented in the table.
Experimental Protocols
While specific experimental protocols for determining the thermal stability of this compound were not detailed in the search results, standard techniques for such analysis include:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and kinetics.
-
General Methodology: A small, known mass of the this compound sample is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument records the sample's mass as a function of temperature. The temperature at which significant mass loss begins is considered the onset of decomposition.
-
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and exothermic or endothermic decomposition events.
-
General Methodology: A small, encapsulated sample of this compound and an empty reference pan are placed in the DSC instrument. They are heated at a controlled rate. The instrument measures the heat flow to the sample relative to the reference. An endothermic peak indicates melting, while an exothermic peak can indicate decomposition.
-
Visualizations
Caption: Troubleshooting workflow for premature vulcanization (scorch).
Caption: Relationship between temperature, stability, and processing safety.
References
- 1. sovchem.net [sovchem.net]
- 2. go-biotech.com [go-biotech.com]
- 3. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polymer Seminar / Project Topics: Substitution of MBS Accelerator With A Non Carcinogenic Accelerator [polymerprojecttopics.blogspot.com]
- 5. Rubber Accelerator Nobs/mbs - Light-yellowish Granules, Melting Point Minimum 80â°c, Extended Scorch Safety For Thick Extrusions at Best Price in Jinan | Jinan Ruida Techonology & Trade Co., Ltd [tradeindia.com]
- 6. MBS Rubber Accelerator: Properties and Applications [chembroad.com]
Overcoming challenges in the analysis of "Morpholinyl mercaptobenzothiazole" in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholinyl mercaptobenzothiazole (MMBT) and related compounds in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common synonyms for this compound?
A1: this compound is also known by several other names, which is important to recognize when reviewing literature and sourcing standards. These include:
-
2-(4-Morpholinylmercapto)benzothiazole (MOR)[1]
-
4-Morpholinyl-2-benzothiazyl disulfide[1]
-
Benzothiazole, 2-(4-morpholinyldithio)-[1]
Q2: What are the primary analytical techniques used for the analysis of MMBT and its related compounds?
A2: The most common analytical techniques for MMBT and its precursors/degradation products like 2-mercaptobenzothiazole (B37678) (MBT) and 2,2'-dithiobis-benzothiazole (MBTS) are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] HPLC is frequently used for routine analysis and purity assessment, while LC-MS/MS offers higher sensitivity and selectivity for complex matrices.[4] GC-MS can also be used, but care must be taken due to the thermal lability of some benzothiazoles.[4][5]
Q3: Are there any known stability issues with MMBT or related compounds during analysis?
A3: Yes, stability can be a significant issue. 2,2'-dithiobis-benzothiazole (MBTS) has been shown to be unstable under certain LC-MS/MS experimental conditions, undergoing homolytic cleavage of the S-S bond to form 2-mercaptobenzothiazole (MBT).[4] This can lead to inaccurate quantification of both MBTS and MBT. Additionally, MMBT and related compounds can react with certain solvents like acetone, forming new compounds.[6] It is also important to note that the pH of the mobile phase can significantly influence the retention times and UV absorbance of these compounds, particularly MBT.[7]
Troubleshooting Guides
Sample Preparation
Problem: Poor recovery of MMBT from a solid matrix (e.g., rubber).
-
Possible Cause: Inappropriate extraction solvent.
-
Troubleshooting Tip: Acetone and other ketones should be avoided as extraction solvents, as they can react with MMBT.[6] Methyl tert-butyl ether (MTBE) has been identified as a more suitable and unreactive solvent for the extraction of MMBT from solid rubber products.[4][6] Sonication can be used to improve extraction efficiency.[4]
Problem: Low recovery of MBT from biological fluids (e.g., urine).
-
Possible Cause: Incomplete hydrolysis of conjugates.
-
Troubleshooting Tip: In biological systems, MBT is often present as conjugates (e.g., glucuronides, sulfates).[8] Enzymatic hydrolysis, for instance using β-glucuronidase, is a crucial step to release the free MBT before extraction and analysis.[8][9] Ensure optimal conditions for the enzymatic reaction (e.g., pH, temperature, incubation time).
Chromatographic Analysis
Problem: Peak tailing or poor peak shape for MBT in HPLC.
-
Possible Cause: Silanol (B1196071) interactions on the HPLC column or inappropriate mobile phase pH.
-
Troubleshooting Tip: Use a modern, end-capped C18 column or a specialized column with low silanol activity.[10] The pH of the mobile phase significantly affects the retention and peak shape of MBT; buffering the mobile phase is recommended.[7] For example, a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid or a phosphate (B84403) buffer can improve peak shape.[3][11]
Problem: Decomposition of MMBT-related compounds during GC analysis.
-
Possible Cause: Thermal degradation in the hot GC inlet.
-
Troubleshooting Tip: Many benzothiazoles are thermally labile.[4] To prevent decomposition of compounds like MBT, consider using a programmable temperature vaporization (PTV) inlet.[5] This technique involves injecting the sample into a cold inlet, followed by a gradual temperature increase, which minimizes thermal stress on the analyte.[5]
Problem: Co-elution of MMBT with matrix components.
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Tip: Optimize the HPLC gradient to improve separation. Adjusting the mobile phase composition, gradient slope, or using a different stationary phase can enhance resolution. For complex matrices, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and can distinguish the analyte from co-eluting interferences.[4]
Quantitative Data Summary
| Analyte | Matrix | Method | Recovery | LOD/LOQ/DL | Reference |
| MBT | Rubber Extract | LC-MS/MS | 87.3% | DL: 6 ng/mL | [4] |
| MBT | Human Urine | LC-MS/MS | - | LOD: 0.4 µg/L, LOQ: 1 µg/L | [8] |
| MBT | Food Simulant | LC-APcI-MS | 82% | 0.005-0.043 mg/kg | [12] |
| Benzothiazole | Food Simulant | LC-APcI-MS | 87% | 0.005-0.043 mg/kg | [12] |
| MBT | - | HPLC | 98.63% | - | [11] |
| MBTS | - | HPLC | 98.66% | - | [11] |
Experimental Protocols
Protocol 1: HPLC Analysis of MMBT (MBSS) and its Intermediates
This protocol is adapted from a method for the simultaneous determination of MMBT (MBSS), MBT, and MBTS.[2]
-
Standard Preparation:
-
Prepare individual stock solutions of MMBT, MBT, and MBTS at 1 mg/mL in Tetrahydrofuran (THF).
-
From the stock solutions, prepare a mixed working standard solution containing all three analytes at 100 µg/mL by diluting with THF.
-
-
Sample Preparation:
-
Accurately weigh a representative sample.
-
Dissolve the sample in THF to achieve a final concentration within the instrument's calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Identify peaks based on retention times compared to standards.
-
Quantify using peak areas and a calibration curve.
-
Protocol 2: LC-MS/MS Analysis of MBT in Human Urine
This protocol is based on a method for determining total MBT in human urine.[8][9]
-
Standard Preparation:
-
Prepare a stock solution of MBT (e.g., 1 mg/mL) in acetonitrile.
-
Prepare working standards by serial dilution in acetonitrile.
-
Prepare an internal standard (ISTD) solution (e.g., MBT-d4) in acetonitrile.
-
-
Sample Preparation:
-
Thaw urine samples at room temperature and mix thoroughly.
-
Take a 0.5 mL aliquot of urine and place it in a 1.5 mL vial.
-
Add 10 µL of the ISTD solution.
-
Add 1 mL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).
-
For hydrolysis of conjugates, add 5 µL of β-glucuronidase, mix, and incubate for three hours at 37 °C.[9]
-
After incubation, the sample is ready for direct injection or further cleanup if necessary.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM). For MBT, the transition m/z 168/135 can be used.[4]
-
Specific column, mobile phase, and gradient conditions should be optimized for the specific instrument and application.
-
Visualizations
Caption: HPLC analysis workflow for MMBT and related compounds.
Caption: Troubleshooting decision tree for MMBT analysis.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pqri.org [pqri.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of mercaptobenzothiazole compounds from rubber products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 8. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Residual Morpholinyl Mercaptobenzothiazole (MMBT)
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with strategies to minimize residual Morpholinyl Mercaptobenzothiazole (MMBT) in final products. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMBT) and why is it a concern as a residual impurity?
A1: this compound (MMBT) is a chemical compound widely used as a delayed-action accelerator in the vulcanization process of rubber.[1] Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials.[2] MMBT helps to control the speed of this reaction, ensuring optimal properties in the final rubber product.
The primary concern with residual MMBT is its potential to be a skin sensitizer, meaning it can cause allergic contact dermatitis in some individuals.[3] For products that come into contact with the skin, such as medical gloves or pharmaceutical stoppers, minimizing residual MMBT is crucial to ensure user safety. Regulatory bodies emphasize the control of impurities in pharmaceutical products to guarantee their safety and efficacy.
Q2: What are the common sources of residual MMBT in final products?
A2: The primary source of residual MMBT is an incomplete reaction or excess accelerator used during the vulcanization process. The efficiency of the vulcanization, the specific formulation of the rubber, and the processing parameters all influence the amount of unreacted MMBT that may remain in the final product. Leaching of MMBT from rubber components into a final product, such as a drug formulation, is also a significant concern.[4]
Q3: What analytical methods are used to detect and quantify residual MMBT?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the detection and quantification of MMBT and other benzothiazole (B30560) derivatives in various materials.[5] HPLC with UV detection is a common configuration for this analysis. For more sensitive applications, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed, offering lower detection limits.[6]
Troubleshooting Guides
This section provides structured guidance to address specific issues related to minimizing residual MMBT.
Issue 1: High Levels of Residual MMBT Detected in the Final Product
Possible Causes and Suggested Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Vulcanization Parameters | Optimize the vulcanization process by adjusting time, temperature, and pressure. A longer cure time at an appropriate temperature can lead to a more complete reaction of the accelerator, thereby reducing residuals. However, excessive heat can lead to reversion and degradation of the rubber.[7][8] It is crucial to perform kinetic studies to determine the optimal cure parameters for your specific rubber formulation. |
| Excess Accelerator in Formulation | Carefully review and optimize the amount of MMBT in the rubber formulation. Use the minimum amount of accelerator necessary to achieve the desired vulcanizate properties. Consider the use of a secondary accelerator to improve the efficiency of the primary accelerator.[9][10] |
| Inefficient Post-Vulcanization Processing | Implement a thorough post-vulcanization washing or extraction step. This can effectively remove unreacted MMBT from the surface and bulk of the material. |
Issue 2: Ineffective Removal of MMBT Through Post-Production Washing
Possible Causes and Suggested Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Washing Solvent | The choice of solvent is critical for effective extraction. While acetone (B3395972) has been traditionally used, it can react with MMBT.[5] Methyl tert-butyl ether (MTBE) has been suggested as a more suitable and unreactive solvent for extracting MMBT from solid rubber products.[5] For aqueous washing, consider adjusting the pH, as the solubility of MMBT can be pH-dependent. |
| Insufficient Washing Time or Temperature | Increase the duration and/or temperature of the washing process to enhance the diffusion and removal of MMBT from the material. Agitation or sonication can also improve the efficiency of the extraction process. |
| Surface Blooming of MMBT | "Blooming" is the migration of unreacted compounding ingredients to the surface of the rubber after vulcanization. If MMBT blooms to the surface, a simple surface wash may be effective. However, for MMBT trapped within the polymer matrix, a more rigorous extraction protocol is necessary. |
Experimental Protocols
Protocol 1: Solvent Extraction of Residual MMBT from a Cured Rubber Product
Objective: To extract and quantify residual MMBT from a cured rubber sample.
Materials:
-
Cured rubber sample
-
Methyl tert-butyl ether (MTBE), HPLC grade[5]
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
HPLC system with UV detector
-
MMBT standard for calibration
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Cut a known weight of the cured rubber sample into small pieces (e.g., 2x2 mm) to maximize surface area.
-
Place the rubber pieces into a cellulose (B213188) extraction thimble.
-
Assemble the Soxhlet extraction apparatus with a round-bottom flask containing a known volume of MTBE.
-
Perform the extraction for a defined period (e.g., 8-24 hours), allowing the solvent to cycle through the sample.
-
After extraction, allow the apparatus to cool.
-
Carefully remove the round-bottom flask containing the MTBE extract.
-
Concentrate the extract to a smaller, known volume using a rotary evaporator at a controlled temperature to avoid degradation of MMBT.
-
Transfer the concentrated extract to a volumetric flask and dilute to a final known volume with MTBE.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
Prepare a calibration curve using known concentrations of MMBT standard.
-
Inject the sample extract into the HPLC system and quantify the amount of MMBT based on the calibration curve.
-
Calculate the concentration of residual MMBT in the original rubber sample (e.g., in µg/g).
Visualization of Key Processes
To further aid in understanding the strategies for minimizing residual MMBT, the following diagrams illustrate relevant workflows and relationships.
References
- 1. pukhrajzincolet.com [pukhrajzincolet.com]
- 2. lusida.com [lusida.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Exposure Data - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Extraction of mercaptobenzothiazole compounds from rubber products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Approach for Simulation and Optimization of Rubber Vulcanization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 10. sundstrom.se [sundstrom.se]
Technical Support Center: High-Purity Synthesis of 2-(Morpholinothio)benzothiazole
Welcome to the technical support center for the synthesis of 2-(Morpholinothio)benzothiazole, a key intermediate for pharmaceutical and material science applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving higher purity in their synthetic preparations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of 2-(Morpholinothio)benzothiazole is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The oxidative condensation requires careful control of reaction parameters. Ensure the reaction time is sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Suboptimal Temperature: The reaction is typically exothermic. Maintaining a temperature between 20-30°C is crucial.[1] Higher temperatures can lead to the degradation of the product and starting materials.
-
Incorrect Stoichiometry: An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification. Start with a stoichiometric amount of 2-mercaptobenzothiazole (B37678) and morpholine (B109124) and optimize from there.
-
Inefficient Oxidizing Agent: The concentration and quality of the sodium hypochlorite (B82951) (NaOCl) solution are critical. Use a fresh, properly stored solution. The addition rate of the oxidant should be controlled to avoid localized high concentrations, which can lead to side reactions.
-
pH Control: Maintaining a pH between 10 and 13 is reported to be optimal for this reaction.[1] Use a sodium hydroxide (B78521) solution to adjust the pH as needed.
Q2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a purer, off-white product?
A2: Discoloration is often indicative of impurities. The most common culprits are:
-
Residual 2,2'-dithiobis(benzothiazole) (B116540) (MBTS): This byproduct, formed from the oxidation of 2-mercaptobenzothiazole (MBT), is often yellow.
-
Oxidative Degradation Products: Over-oxidation can lead to the formation of colored, polymeric materials.
-
Degradation of Morpholine: While morpholine is generally stable, prolonged exposure to harsh oxidative conditions can lead to colored byproducts.
Solutions:
-
Controlled Addition of Oxidant: Add the sodium hypochlorite solution slowly and portion-wise to the reaction mixture to minimize over-oxidation.
-
Purification by Recrystallization: This is the most effective method for removing colored impurities. Common solvents to explore for recrystallization include ethanol, isopropanol (B130326), or a mixture of solvents like ethanol/water or acetone/hexane.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help remove colored impurities before recrystallization.
Q3: I am having trouble with the purification of my product. What are the recommended methods?
A3: The primary method for purifying 2-(Morpholinothio)benzothiazole is recrystallization.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol and isopropanol are good starting points. You may need to experiment with solvent mixtures to achieve optimal results.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
Q4: What are the common impurities I should look for, and how can I identify them?
A4: The most common impurities are the starting materials and a key side-product. These can be identified using HPLC or NMR spectroscopy.
| Compound | Common Source | Analytical Identification |
| 2-Mercaptobenzothiazole (MBT) | Unreacted starting material | Distinct retention time in HPLC, characteristic signals in ¹H NMR. |
| Morpholine | Unreacted starting material | Water-soluble, often removed during aqueous workup. Can be detected by GC-MS if necessary. |
| 2,2'-dithiobis(benzothiazole) (MBTS) | Oxidation of MBT | Longer retention time than the product in reverse-phase HPLC.[2] |
Experimental Protocols
Synthesis of 2-(Morpholinothio)benzothiazole
This protocol is based on the oxidative condensation of 2-mercaptobenzothiazole and morpholine.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Morpholine
-
Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, ensure to check its concentration)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, add morpholine and toluene.
-
Add 2-mercaptobenzothiazole to the mixture and stir until it is suspended.
-
Slowly add the sodium hypochlorite solution to the reaction mixture while maintaining the temperature between 20-30°C. Use an ice bath to control the temperature if necessary.
-
Monitor the pH of the reaction and maintain it between 10 and 13 by adding a solution of sodium hydroxide.
-
After the addition of sodium hypochlorite is complete, continue stirring at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Separate the organic layer and wash it with water to remove excess morpholine and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
HPLC Analysis for Purity Assessment
This method can be adapted for the analysis of 2-(Morpholinothio)benzothiazole and its common impurities.[2]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for the synthesis of high-purity 2-(Morpholinothio)benzothiazole.
Caption: Troubleshooting logic for refining 2-(Morpholinothio)benzothiazole synthesis.
References
Optimization of reaction conditions for "Morpholinyl mercaptobenzothiazole" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Morpholinothio)benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2-(Morpholinothio)benzothiazole?
A1: The most common methods include the oxidative condensation of 2-mercaptobenzothiazole (B37678) with morpholine (B109124), often using an oxidizing agent like sodium hypochlorite (B82951) (NaOCl).[1][2] Another approach involves the reaction of dibenzothiazolyl disulphide with morpholine in the presence of a base.[3]
Q2: What is the role of pH in the synthesis of 2-(Morpholinothio)benzothiazole?
A2: Maintaining an alkaline pH is crucial for the reaction.[3][4] An alkaline environment promotes the formation of the reactive thiolate nucleophile, which significantly increases the reaction rate and helps drive the reaction to completion.[5] Non-optimal pH can lead to slow or incomplete reactions and the formation of byproducts.[5] For instance, one synthetic approach specifies maintaining a pH between 10 and 13 using a sodium hydroxide (B78521) solution.[3][4]
Q3: My product is contaminated with 2,2'-dithiobisbenzothiazole (MBTS). How can I avoid this?
A3: The presence of MBTS is a common impurity that can inhibit the desired properties of the final product.[6] To minimize its formation, ensure the reaction goes to completion.[6] The presence of MBTS can be detected by mixing the product with methanol (B129727), as 2-(Morpholinothio)benzothiazole is soluble in methanol while MBTS is not.[6]
Q4: What are the typical reaction temperatures for this synthesis?
A4: The reaction is often conducted at temperatures ranging from 0°C to 80°C, with a preferred range of 20°C to 60°C.[6] One specific protocol maintains the temperature between 20-30°C.[3][4] It is important to control the temperature to minimize side reactions.[5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[7] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH (Acidic or Neutral): The concentration of the nucleophilic thiolate anion is too low to drive the reaction forward.[5] | Maintain a pH between 10 and 13 using a base like sodium hydroxide.[3][4] |
| Poor Quality of Starting Materials: 2-mercaptobenzothiazole can oxidize over time. | Use freshly purified starting materials. | |
| Incomplete Reaction: Insufficient reaction time or temperature.[8] | Monitor the reaction by TLC to ensure all starting material is consumed.[7] Consider extending the reaction time or slightly increasing the temperature within the recommended range (20-60°C).[6][8] | |
| Formation of Dark, Tar-like Material | Oxidation of Starting Materials: 2-aminothiophenol (B119425) (a potential precursor) is susceptible to oxidation, leading to dimerization and polymerization.[9] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9] |
| Harsh Reaction Conditions: High temperatures can promote unwanted side reactions.[9] | Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[9] | |
| Product is Difficult to Purify | Presence of 2,2'-dithiobisbenzothiazole (MBTS): This is a common byproduct.[6] | To remove MBTS, wash the product with methanol. 2-(Morpholinothio)benzothiazole is soluble in methanol, while MBTS is not.[6] |
| Formation of Multiple Impurities: Indicated by multiple spots on a TLC plate. | Optimize reaction conditions (temperature, time, pH) to minimize side reactions.[5][9] Consider purification by column chromatography.[8] | |
| Slow or Incomplete Reaction | Insufficiently Basic Conditions: Low concentration of the reactive thiolate.[5] | Re-evaluate the amount of base used. A slight increase in base concentration may be necessary, but be cautious of potential side reactions at very high pH.[5] |
| Low Reaction Temperature: The reaction rate is temperature-dependent. | Ensure the reaction temperature is maintained within the optimal range (20-60°C).[5][6] |
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-(Morpholinothio)benzothiazole
| Method | Starting Materials | Reagents/Solvents | Temperature (°C) | pH | Yield (%) | Purity (%) | Reference |
| Oxidative Condensation | 2-Mercaptobenzothiazole, Morpholine | Sodium Hypochlorite (NaOCl) | Not specified | Not specified | Not specified | Not specified | [1][2] |
| From Dibenzothiazolyl Disulphide | Dibenzothiazolyl Disulphide, Morpholine | Toluene, 20% Sodium Hydroxide | 20-30 | 10-13 | 99.5 | 99 | [3][4] |
| From N-Chloromorpholine | 2,2'-Dithiobisbenzothiazole, N-Chloromorpholine | Morpholine, Inert Organic Solvent | 20-60 | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis via Oxidative Condensation
This protocol is based on the general method of oxidative condensation.
Materials:
-
2-Mercaptobenzothiazole
-
Morpholine
-
Sodium Hypochlorite (NaOCl) solution
-
Suitable organic solvent (e.g., ethanol)
Procedure:
-
Dissolve 2-mercaptobenzothiazole in a suitable organic solvent in a reaction flask.
-
Add morpholine to the solution.
-
Slowly add the sodium hypochlorite solution to the reaction mixture while stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench the reaction and perform an appropriate work-up to isolate the product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis from Dibenzothiazolyl Disulphide
This protocol provides a high-yield synthesis method.[3]
Materials:
-
Dibenzothiazolyl disulphide (332 g)
-
Morpholine (435 g)
-
Toluene (1000 g for reaction, 500 g for extraction)
-
20% Sodium Hydroxide solution (200 g)
Procedure:
-
In a two-liter multi-neck flask equipped with a stirrer, dropping funnel, condenser, thermometer, and pH electrode, combine 435 g of morpholine and 1000 g of toluene.
-
At a temperature of 20-30°C, add 332 g of dibenzothiazolyl disulphide in small portions over 20-30 minutes.
-
Simultaneously, add 200 g of 20% strength sodium hydroxide solution dropwise to maintain the pH between 10 and 13.
-
After the addition is complete, continue stirring for one hour.
-
Separate the two phases and extract the aqueous phase with 500 g of toluene.
-
Combine the organic phases and evaporate the solvent to obtain 4-(2-benzothiazolylthio)morpholine.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-(Morpholinothio)benzothiazole.
References
- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(Morpholinothio)benzothiazole Research Chemical [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DE1900133C3 - Process for the preparation of 2- (morpholinothio) -benzothiazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC-UV Analysis of Morpholinyl Mercaptobenzothiazole and Related Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for Morpholinyl mercaptobenzothiazole and its precursors, 2-Mercaptobenzothiazole (MBT) and 2,2'-dithiobis-benzothiazole (MBTS). While a comprehensive, publicly available, validated HPLC-UV method specifically for "this compound" was not identified, this document summarizes the existing analytical approaches for its closely related compounds. The information presented here, derived from various studies, offers a solid foundation for developing and validating a specific method for this compound.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common technique for the analysis of benzothiazole (B30560) compounds due to its robustness and accessibility. However, other methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, which can be crucial for trace-level analysis in complex matrices.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Benzothiazole Analysis
| Parameter | HPLC-UV for MBT & MBTS[1] | LC-MS/MS for MBT[2] | HPLC-UV for a Novel Aminothiazole[3][4] |
| Instrumentation | WATERS Isocratic 510 pump, 7125 Rheodyne valve injector, WATERS 486 UV detector | Liquid chromatograph with tandem mass spectrometer | Waters Alliance HPLC with UV Detector, Shimadzu Ai-series LC-2050 C HPLC with UV-VIS PDA |
| Linearity Range | 80-320 µg/ml for both MBT and MBTS | 50 – 1000 ng/mL | 1.25–1250 ng/mL (in rat plasma for LC-MS/MS method) |
| Accuracy (% Recovery) | MBT: 98.63%, MBTS: 98.66% | 87.7% at 400 ng/mL | Not explicitly stated for HPLC-UV, but within acceptance criteria for LC-MS/MS |
| Precision (%RSD) | 0.51% for both MBT and MBTS | Not explicitly stated, but method is "reproducible" | Not explicitly stated for HPLC-UV, but within acceptance criteria for LC-MS/MS |
| Limit of Detection (LOD) | Not Reported | 6 ng/mL | Not explicitly stated for HPLC-UV, but determined for LC-MS/MS |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not explicitly stated for HPLC-UV, but determined for LC-MS/MS |
| Key Advantages | Simple, rapid, and accurate for simultaneous determination.[1] | High sensitivity and specificity, capable of detecting ng levels.[2] | Robust and reliable for preclinical samples.[4] |
| Key Disadvantages | Lower sensitivity compared to LC-MS/MS. | MBTS is not stable under the described experimental conditions.[2] | Full validation data for HPLC-UV method not provided. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods discussed.
1. HPLC-UV Method for Simultaneous Determination of MBT and MBTS [1]
-
Instrumentation: A WATERS Isocratic 510 pump, a 7125 Rheodyne valve injector with a 20 microlitre fixed loop, and a WATERS 486 UV detector.
-
Stationary Phase: Microbondapak C18 (10 micron) 30 cm column.
-
Mobile Phase: A mixture of THF:acetonitrile:buffer (40:40:20 v/v), with the pH adjusted to 4.0 using dilute orthophosphoric acid. The buffer was prepared by dissolving 1.42 g of NaHPO4 in one litre of water.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 240 nm.
-
Internal Standard: Naphthalene (B1677914).
-
Sample Preparation: Standard solutions of MBT (2 mg/ml), MBTS (2 mg/ml), and naphthalene (2 mg/ml) were prepared in THF. Calibration solutions were prepared by taking different volumes of the standard stock solution in 50 ml volumetric flasks, adding 5 ml of the internal standard stock solution to each, and diluting with THF.
2. LC-MS/MS Method for the Analysis of MBT [2]
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Stationary Phase: Waters Symmetry C18 column.
-
Mobile Phase A: Acetonitrile: Water: Formic Acid (20:80:0.05).
-
Mobile Phase B: Acetonitrile: Water: Formic Acid (90:10:0.05).
-
Flow Rate: 0.2 mL/minute.
-
Ionization Mode: Positive ElectroSpray.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for MBT @ m/z 168/135.
3. HPLC-UV Method for a Novel Aminothiazole [3][4]
-
Stationary Phase: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) column.
-
Mobile Phase: A mixture of 55% of 0.1% v/v orthophosphoric acid in water and 45% of 0.1% v/v orthophosphoric acid in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 272 nm.
-
Elution: Isocratic.
HPLC-UV Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC-UV method validation.
Caption: A typical workflow for the validation of an HPLC-UV analytical method.
References
A Comparative Analysis of Morpholinyl Mercaptobenzothiazole (MBS) and N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) as Vulcanization Accelerators
In the realm of rubber vulcanization, the selection of an appropriate accelerator is paramount to achieving the desired processing characteristics and final product performance. Among the sulfenamide (B3320178) class of accelerators, 2-(Morpholinothio)benzothiazole, also known as Morpholinyl mercaptobenzothiazole (MBS or MOR), and N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) are two widely utilized options. This guide provides a detailed comparative study of their performance, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.
Performance Comparison: Scorch Safety, Cure Rate, and Physical Properties
MBS and CBS are both delayed-action accelerators, a critical feature for the safe processing of rubber compounds, particularly in the tire industry.[1] Their primary difference lies in the balance between processing safety (scorch time) and the speed of vulcanization (cure rate).
Generally, MBS offers a longer scorch safety period and a slower vulcanization rate compared to CBS.[1][2] This extended scorch time makes MBS a suitable choice for complex rubber compounds or manufacturing processes that require longer processing times before vulcanization commences.[1] Conversely, CBS provides a faster cure rate, which can be advantageous for increasing production throughput.[1][2]
The processing safety of sulfenamide accelerators typically increases in the order of CBS < TBBS (N-tert-butyl-2-benzothiazole sulfenamide) < MBS.[2] While CBS is considered to have a relatively slow vulcanization rate among accelerators in general, it is faster than MBS.[3][4] Despite its slower cure rate, CBS is noted for imparting excellent mechanical properties to the vulcanizate.[3][4]
The selection between MBS and CBS often involves a trade-off between production speed and processing safety. A study on the replacement of MBS found that slightly faster accelerators like TBBS or CBS could be used in reduced amounts to achieve equivalent properties, highlighting their comparable performance profiles.[2]
Quantitative Data Summary
The following tables summarize the typical vulcanization characteristics and mechanical properties of rubber compounds accelerated with MBS and CBS. It is important to note that these values are illustrative and can vary depending on the specific rubber formulation, filler type, and testing conditions.
Table 1: Comparative Vulcanization Characteristics of MBS and CBS
| Parameter | MBS (this compound) | CBS (N-Cyclohexyl-2-benzothiazole sulfenamide) |
| Scorch Safety (ts2) | Longer | Shorter |
| Cure Rate | Slower | Faster |
| Processing Safety | Higher | Moderate |
Table 2: Typical Physical Properties of Vulcanizates
| Property | MBS Accelerated Vulcanizate | CBS Accelerated Vulcanizate |
| Tensile Strength | Good to Excellent | Excellent |
| Modulus | Good | Good to High |
| Elongation at Break | Good | Good |
| Resilience | Good | Good |
| Flex-Fatigue Resistance | Good | Good |
Experimental Protocols
A standardized method for evaluating and comparing the performance of vulcanization accelerators like MBS and CBS involves the use of a moving die rheometer (MDR) or an oscillating disc rheometer (ODR).[5][6][7]
Experimental Protocol: Rheometric Analysis of Vulcanization Characteristics
1. Objective: To determine and compare the scorch time, cure time, and other vulcanization parameters of rubber compounds containing MBS and CBS accelerators.
2. Materials and Equipment:
- Internal mixer (e.g., Banbury mixer)
- Two-roll mill
- Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
- Rubber compound ingredients: Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR), carbon black or silica (B1680970) filler, zinc oxide, stearic acid, sulfur, and the respective accelerators (MBS and CBS).
3. Procedure:
4. Data Analysis: From the resulting rheometer curve (torque vs. time), the following parameters are determined:
- ML (Minimum Torque): An indicator of the viscosity of the unvulcanized compound.[5]
- MH (Maximum Torque): Represents the stiffness or modulus of the fully vulcanized compound.[6]
- ts2 (Scorch Time): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.[5][8]
- t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal state of cure.[8][9]
5. Comparison: The ts2 and t90 values for the MBS and CBS compounds are directly compared to quantify the differences in scorch safety and cure rate.
Experimental Protocol: Evaluation of Physical Properties
1. Objective: To measure and compare the mechanical properties of vulcanized rubber samples prepared with MBS and CBS accelerators.
2. Materials and Equipment:
- Compression molding press
- Tensile testing machine
- Hardness tester (Durometer)
- Molds for preparing standardized test specimens.
3. Procedure:
4. Comparison: The results for tensile strength, modulus, elongation at break, and hardness for the MBS and CBS vulcanizates are tabulated and compared to assess the impact of each accelerator on the final mechanical properties.
Visualizations
References
- 1. jet-mills.com [jet-mills.com]
- 2. Polymer Seminar / Project Topics: Substitution of MBS Accelerator With A Non Carcinogenic Accelerator [polymerprojecttopics.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gomline.si [gomline.si]
- 6. scribd.com [scribd.com]
- 7. The Ultimate Guide to Rubber Testing Methods: Which One is Right for You? | Rheometer Spares [rheometerspares.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Performance comparison of "Morpholinyl mercaptobenzothiazole" versus TBBS in rubber vulcanization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two common sulfenamide (B3320178) accelerators, Morpholinyl mercaptobenzothiazole (MBSS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS), in the vulcanization of rubber. The selection of an appropriate accelerator is critical as it significantly influences the processing safety, cure rate, and final physical properties of the vulcanized rubber product. This document summarizes key performance data, details experimental methodologies, and provides visual representations of the vulcanization pathways.
Executive Summary
Both MBSS and TBBS are delayed-action accelerators, providing a period of safe processing (scorch time) before the onset of rapid vulcanization. Generally, MBSS offers a longer scorch time and a slower cure rate compared to TBBS. This makes MBSS suitable for complex processing operations or thick rubber articles where a longer processing window is required to prevent premature vulcanization. Conversely, TBBS provides a faster cure rate, which can be advantageous for increasing production throughput. The choice between MBSS and TBBS often depends on the specific processing requirements and desired final properties of the rubber product. Vulcanizates cured with TBBS are known to exhibit high modulus and tensile strength.
Quantitative Performance Data
The following tables summarize the vulcanization characteristics and physical properties of natural rubber (NR) compounds accelerated with MBSS and TBBS.
Table 1: Vulcanization Characteristics of Natural Rubber Compounds
| Parameter | MBSS (MBS) | TBBS | Unit |
| Scorch Time (ts2) | Longer | Shorter | minutes |
| Cure Time (t90) | Slower | Faster | minutes |
Note: Specific quantitative data for a direct side-by-side rheometric comparison was not available in a single study. The data presented is a qualitative and semi-quantitative summary from multiple sources indicating a consistent trend.
Table 2: Physical Properties of Vulcanized Natural Rubber Compounds [1]
| Property | MBSS (MBS) | TBBS | Unit |
| Hardness | 59 | 65 | Shore A |
| Modulus at 300% Elongation | 13.72 | 16.74 | MPa |
| Tensile Strength | 20.90 | 23.18 | MPa |
| Elongation at Break | 445.5 | 423.8 | % |
Experimental Protocols
The data presented in this guide is based on standard rubber testing methodologies. The key experimental protocols are outlined below:
Rheometric Analysis (Vulcanization Characteristics)
-
Standard: ASTM D2084 (Oscillating Disk Cure Meter) or ASTM D5289 (Rotorless Cure Meter).
-
Procedure: A sample of the uncured rubber compound is placed in a heated, sealed die cavity containing an oscillating rotor (or a lower die that oscillates). The torque required to oscillate the rotor is measured as a function of time at a constant temperature.
-
Key Parameters Measured:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above the minimum torque, representing the onset of vulcanization.
-
Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the optimum cure time.
-
Physical Property Testing of Vulcanizates
-
Hardness:
-
Standard: ASTM D2240.
-
Procedure: A durometer is used to measure the indentation hardness of the vulcanized rubber. The indenter is pressed into the sample under a specified force, and the depth of indentation is measured.
-
-
Tensile Properties:
-
Standard: ASTM D412.
-
Procedure: A dumbbell-shaped specimen of the vulcanized rubber is stretched in a tensile testing machine until it breaks.
-
Key Parameters Measured:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress required to produce a specific elongation (e.g., 300%).
-
-
Vulcanization Mechanisms and Pathways
The vulcanization process with sulfenamide accelerators involves a series of chemical reactions that lead to the formation of a cross-linked rubber network. The initial step is the thermal decomposition of the accelerator.
General Sulfenamide Vulcanization Pathway
The vulcanization mechanism for sulfenamide accelerators generally proceeds through the cleavage of the sulfur-nitrogen (S-N) bond. This initial step is influenced by the nature of the amine group, which dictates the scorch safety and cure rate. The subsequent reactions involve the formation of an active sulfurating agent that cross-links the rubber polymer chains.
Specific Pathway for TBBS
In the case of TBBS, the tert-butyl amine group plays a key role in its delayed-action characteristic. The vulcanization process is initiated by the thermal decomposition of TBBS, leading to the formation of mercaptobenzothiazole (MBT) and tert-butylamine. These intermediates then react with sulfur to form a complex that acts as the active sulfurating agent.
Conclusion
The selection between this compound (MBSS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS) as a vulcanization accelerator is a critical decision that impacts both the processing and final performance of rubber products. MBSS provides enhanced scorch safety, making it ideal for applications requiring longer processing times or for thicker articles where heat buildup is a concern. In contrast, TBBS offers a faster cure rate, which can lead to increased manufacturing efficiency. The experimental data indicates that TBBS can yield vulcanizates with higher modulus and tensile strength. Researchers and compounders must carefully consider the trade-offs between processing safety, cure speed, and the desired mechanical properties to select the optimal accelerator for their specific application.
References
A Comparative Analysis of Morpholinyl Mercaptobenzothiazole and 2-Mercaptobenzothiazole (MBT) for Researchers and Drug Development Professionals
In the realm of industrial chemistry and specialized applications, 2-mercaptobenzothiazole (B37678) (MBT) and its derivative, Morpholinyl mercaptobenzothiazole, hold significance, primarily as accelerators in the vulcanization of rubber. While their industrial applications are well-documented, their distinct chemical properties and biological activities warrant a closer comparative examination for researchers, scientists, and drug development professionals who may encounter these compounds in various contexts, from material science to toxicology and beyond.
This guide provides an objective comparison of this compound and 2-mercaptobenzothiazole, focusing on their performance characteristics as vulcanization accelerators, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.
Chemical Identity and Physical Properties
Both molecules share a common benzothiazole (B30560) thiol backbone, but the substitution at the sulfenamide (B3320178) group in this compound significantly alters its properties.
| Property | 2-Mercaptobenzothiazole (MBT) | This compound |
| Synonyms | MBT, 2-Benzothiazolethiol | 2-(4-Morpholinylmercapto)benzothiazole, MOR, MBS, N-Oxydiethylene-2-benzothiazolesulfenamide |
| CAS Number | 149-30-4 | 102-77-2 |
| Molecular Formula | C₇H₅NS₂ | C₁₁H₁₂N₂OS₂ |
| Molecular Weight | 167.25 g/mol | 252.37 g/mol |
| Appearance | Light yellow or off-white powder | Light yellow granules or powder |
| Melting Point | 177-181 °C | Approximately 80 °C |
| Solubility | Insoluble in water and gasoline; soluble in ethyl acetone (B3395972), acetone, and dilute solutions of sodium hydroxide (B78521) and sodium carbonate.[1] | Soluble in acetone and other organic liquids. Insoluble in water.[2] |
Performance as Vulcanization Accelerators: A Comparative Overview
The primary industrial application of both compounds is as accelerators in the sulfur vulcanization of rubber. Their performance in this role is a key differentiator. This compound is classified as a delayed-action or sulfenamide accelerator, while MBT is a fast-acting thiazole (B1198619) accelerator.[3][4][5] This difference in activity profile is crucial for rubber processing and end-product properties.
| Performance Parameter | 2-Mercaptobenzothiazole (MBT) | This compound |
| Accelerator Class | Thiazole (Fast) | Sulfenamide (Delayed-action)[4][5] |
| Scorch Safety | Poor to fair; high risk of premature vulcanization.[3] | Excellent; provides a significant safety margin during processing.[2][6][7] |
| Cure Rate | Fast | Fast, but with a delayed onset.[6] |
| Vulcanizate Properties | Good aging properties, but can lead to lower modulus. | Imparts high modulus and good physical properties.[8] |
| Applications | General-purpose rubber goods, footwear, and tires where fast curing is desired.[9] | Complex molded and extruded products, tire treads, and applications requiring a long processing window.[4][6] |
Experimental Data on Vulcanization Characteristics
The following table summarizes typical vulcanization data for Natural Rubber (NR) compounds accelerated with MBT and a representative sulfenamide accelerator (MBS, or this compound). The data is compiled from various sources and illustrates the characteristic differences in their performance.
| Parameter (at 150°C) | NR with MBT | NR with MBS | Test Method |
| Scorch Time (tₛ₂, min) | ~2-4 | ~15-25 | ASTM D2084[10] |
| Optimum Cure Time (t₉₀, min) | ~5-10 | ~20-30 | ASTM D2084[10] |
| Cure Rate Index (CRI, min⁻¹) | High | Moderate | Calculated from tₛ₂ and t₉₀ |
| Maximum Torque (MH, dNm) | Lower | Higher | ASTM D2084[10] |
Note: The values presented are typical ranges and can vary depending on the specific formulation, including the presence of other additives like activators and fillers.
Biological Activity and Toxicology: A Point of Caution
Both MBT and this compound are known contact allergens and can cause allergic contact dermatitis in sensitized individuals.[11] This is a critical consideration for professionals in drug development and those handling these compounds in a research setting.
| Aspect | 2-Mercaptobenzothiazole (MBT) | This compound |
| Allergenicity | Known contact allergen.[12] | Known contact allergen.[13] |
| Cytotoxicity | Studies on various rubber accelerators have shown cytotoxic potential. The thiol group in MBT is suggested to be essential for its toxicity.[14] | As a derivative of MBT, it is also expected to have cytotoxic potential. Some in-vitro studies have shown it to be effective against malignant cells.[6][7] |
Due to the potential for skin sensitization, appropriate personal protective equipment, including non-sensitizing gloves, should be used when handling these chemicals.
Experimental Protocols
Evaluation of Vulcanization Characteristics
Objective: To determine and compare the scorch time, cure time, and cure rate of rubber compounds accelerated with MBT and this compound.
Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).
Procedure (based on ASTM D2084): [10]
-
Compound Preparation: Prepare two rubber formulations (e.g., based on Natural Rubber) that are identical in all aspects except for the accelerator. One will contain a specified dosage of MBT, and the other will contain an equimolar dosage of this compound.
-
Sample Preparation: A sample of the uncured rubber compound is placed in the die cavity of the rheometer.
-
Test Execution: The test is conducted at a specified temperature (e.g., 150°C). The die oscillates at a specified frequency and amplitude, and the torque required to oscillate the disk is measured as a function of time.
-
Data Analysis: From the resulting rheometer curve (torque vs. time), the following parameters are determined:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the shear modulus or stiffness of the fully cured compound.
-
Scorch Time (tₛ₂): The time required for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t₉₀): The time required to reach 90% of the maximum torque.
-
Cure Rate Index (CRI): Calculated as 100 / (t₉₀ - tₛ₂).
-
Assessment of Mechanical Properties
Objective: To compare the physical properties of rubber vulcanizates prepared with MBT and this compound.
Apparatus: Universal Testing Machine, Durometer.
Procedure (based on ASTM D412 and ASTM D2240): [15]
-
Vulcanizate Preparation: Cure sheets of the rubber compounds prepared in the previous protocol at their respective optimum cure times and temperatures.
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from the cured sheets for tensile testing.
-
Tensile Testing (ASTM D412):
-
Mount the dumbbell specimen in the grips of the universal testing machine.
-
Stretch the specimen at a constant rate until it breaks.
-
Record the force and elongation throughout the test.
-
Calculate Tensile Strength, Modulus at different elongations (e.g., 100%, 300%), and Elongation at Break.
-
-
Hardness Testing (ASTM D2240):
-
Use a durometer (e.g., Shore A) to measure the indentation hardness of the cured rubber sheet.
-
Press the indenter firmly and quickly onto the surface of the rubber and read the value on the dial.
-
Skin Sensitization Potential Assessment
Objective: To evaluate and compare the potential of MBT and this compound to cause skin sensitization.
Methodology: The Local Lymph Node Assay (LLNA) is a preferred in vivo method (OECD Test Guideline 429).[11] In vitro and in chemico methods are also available as alternatives to animal testing (OECD Test Guidelines 442C, 442D, 442E).[16]
General Protocol for Patch Testing (for clinical diagnosis in humans - not for routine laboratory screening):
-
Allergen Preparation: The allergens (MBT and this compound) are prepared in a suitable vehicle (e.g., petrolatum) at standardized concentrations.
-
Application: The prepared allergens are applied to the skin of the back using Finn Chambers on Scanpor tape.
-
Occlusion: The patches are left in place for 48 hours.
-
Reading: The patch test sites are evaluated for a reaction (erythema, infiltration, papules, vesicles) at 48 hours and again at 72 or 96 hours. The reactions are graded according to a standardized scale.
Visualizing the Mechanisms and Workflows
Delayed-Action Mechanism of Sulfenamide Accelerators
The delayed-action of this compound is attributed to its chemical structure, which requires an initial heat-activated step to release the active accelerator species. This provides a "scorch delay" during which the rubber compound can be processed without premature curing.
Caption: Delayed-action mechanism of this compound.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative evaluation of rubber accelerators.
Caption: Experimental workflow for comparing rubber accelerators.
Conclusion
This compound and 2-mercaptobenzothiazole (MBT) are structurally related compounds with distinct performance profiles as rubber vulcanization accelerators. This compound, a sulfenamide accelerator, offers superior scorch safety and a delayed onset of cure, making it ideal for complex processing applications. In contrast, MBT, a thiazole accelerator, provides a faster cure rate but with a higher risk of premature vulcanization.
For researchers and professionals in drug development, the most critical takeaway is the potential for both compounds to act as contact allergens. Understanding their chemical differences and biological activities is essential for safe handling and for interpreting any toxicological data. The provided experimental protocols offer a framework for further investigation into the properties of these and other related compounds.
References
- 1. altex.org [altex.org]
- 2. N-OXYDIETHYLENE-2-BENZOTHIAZOLE SULFENAMIDE (OBTS) - Ataman Kimya [atamanchemicals.com]
- 3. medium.com [medium.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 6. N-OXYDIETHYLENE-2-BENZOTHIAZOLE SULFENAMIDE - escom Chemie GmbH [escom-chemie.com]
- 7. N-OXYDIETHYLENE-2-BENZOTHIAZOLE SULFENAMIDE (OBTS) - Ataman Kimya [atamanchemicals.com]
- 8. lusida.com [lusida.com]
- 9. researchgate.net [researchgate.net]
- 10. store.astm.org [store.astm.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. rubberandseal.com [rubberandseal.com]
- 16. criver.com [criver.com]
Evaluating the sensitization potential of "Morpholinyl mercaptobenzothiazole" compared to other thiazoles
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Evaluation of Morpholinyl Mercaptobenzothiazole and Related Thiazoles
The thiazole (B1198619) class of compounds, integral to rubber vulcanization and various industrial processes, has long been associated with skin sensitization and allergic contact dermatitis. Among these, 2-Mercaptobenzothiazole (MBT) is a well-documented sensitizer (B1316253). This guide provides a comparative evaluation of the sensitization potential of this compound (MMBT) and other key thiazole derivatives, including Dibenzothiazyl disulfide (MBTS) and N-Cyclohexyl-2-benzothiazolesulfenamide (CBTS), in relation to MBT. This analysis is based on available in vivo and in vitro experimental data, providing a resource for researchers in toxicology and drug development to understand the relative risks associated with these compounds.
Comparative Sensitization Data
Table 1: In Vivo Sensitization Data
| Compound | Assay Type | Species | Induction Concentration | Challenge Concentration | Sensitization Rate (%) | Potency Classification |
| 2-Mercaptobenzothiazole (MBT) | GPMT | Guinea Pig | 1.0% (intradermal) & 25% (topical) | 15% (topical) | 40% (8/20) | Moderate |
| GPMT | Guinea Pig | 0.4% (intradermal) & 10% (topical) | 10% (topical) | 60% | Moderate | |
| Buehler Test | Guinea Pig | 75% (topical) | Not specified | 55% | - | |
| Buehler Test | Guinea Pig | 2% (in petrolatum) | Not specified | 70% | - | |
| Human Maximization Test | Human | 25% (in petrolatum) | 10% (in petrolatum) | 37.5% (9/24) | - | |
| This compound (MMBT) | Buehler Test | Guinea Pig | Not specified | Not specified | Cross-sensitization observed in MBT-sensitized animals | Sensitizer |
| Dibenzothiazyl disulfide (MBTS) | - | - | Data not available | Data not available | - | Sensitizer |
| N-Cyclohexyl-2-benzothiazolesulfenamide (CBTS) | - | - | Data not available | Data not available | - | Sensitizer |
Table 2: In Vitro and LLNA Sensitization Data
| Compound | Assay Type | Result | EC3 Value (%) | Potency Classification |
| 2-Mercaptobenzothiazole (MBT) | LLNA | Positive | 4.2 | Moderate |
| LLNA | Positive | 9.7 | Moderate | |
| This compound (MMBT) | - | Data not available | Data not available | Sensitizer |
| Dibenzothiazyl disulfide (MBTS) | - | Data not available | Data not available | Sensitizer |
| N-Cyclohexyl-2-benzothiazolesulfenamide (CBTS) | - | Data not available | Data not available | Sensitizer |
EC3 (Effective Concentration 3) is the concentration of a chemical that is required to produce a three-fold increase in the proliferation of lymph node cells compared to control. A lower EC3 value indicates a higher sensitization potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of sensitization studies. The following are summaries of the standard protocols for the primary assays used to evaluate the sensitization potential of thiazole derivatives.
In Vivo Assays
1. Guinea Pig Maximization Test (GPMT) - OECD 406
The GPMT is a widely used adjuvant-type test to assess the skin sensitization potential of a substance.
-
Induction Phase:
-
Day 0: Three pairs of intradermal injections are administered into the shaved shoulder region of the guinea pigs. These include the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA) emulsified with water or saline, and the test substance emulsified in FCA.
-
Day 7: The same shoulder area is treated with a topical application of the test substance, often under an occlusive patch for 48 hours. This site may be pre-treated with sodium lauryl sulfate (B86663) to induce mild irritation.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a naive, shaved area of the flank under an occlusive patch for 24 hours.
-
-
Evaluation: The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application. The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.
2. Murine Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is the preferred in vivo method for assessing skin sensitization potential, as it provides a quantitative measure of the induction phase of sensitization.
-
Procedure:
-
A minimum of four animals per dose group are used, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control.
-
The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously.
-
Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting.
-
-
Evaluation: The proliferation of lymphocytes in the draining lymph nodes is measured. A stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, the estimated concentration of the chemical required to produce an SI of 3, is determined to assess the potency of the sensitizer.[1]
In Vitro and In Chemico Assays
These non-animal methods are based on the key events in the Adverse Outcome Pathway (AOP) for skin sensitization.
1. Direct Peptide Reactivity Assay (DPRA) - OECD 442C
This in chemico assay assesses the molecular initiating event of skin sensitization: the covalent binding of a chemical (hapten) to skin proteins.
-
Procedure:
-
Synthetic peptides containing either cysteine or lysine (B10760008) are incubated with the test chemical for 24 hours.
-
The concentration of the remaining non-depleted peptides is measured using high-performance liquid chromatography (HPLC) with UV detection.
-
-
Evaluation: The percentage of peptide depletion is calculated. Based on the mean depletion of cysteine and lysine peptides, the chemical is categorized into one of four reactivity classes: minimal, low, moderate, or high reactivity, which corresponds to its sensitization potential.
2. KeratinoSens™ Assay - OECD 442D
This in vitro assay assesses the second key event in the AOP: the activation of keratinocytes.
-
Procedure:
-
A modified human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of an antioxidant response element (ARE) is used.
-
The cells are exposed to various concentrations of the test chemical for 48 hours.
-
The induction of the luciferase gene is measured by a luminescence-based method.
-
-
Evaluation: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.
3. Human Cell Line Activation Test (h-CLAT) - OECD 442E
This in vitro assay addresses the third key event in the AOP: the activation of dendritic cells.
-
Procedure:
-
The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells.
-
The cells are exposed to the test chemical for 24 hours.
-
The expression of cell surface markers associated with dendritic cell activation (CD86 and CD54) is measured by flow cytometry.
-
-
Evaluation: An increase in the expression of CD86 and/or CD54 above a defined threshold indicates that the chemical has the potential to activate dendritic cells and is therefore considered a sensitizer.
Signaling Pathways and Experimental Workflows
The process of skin sensitization is a complex biological cascade, which can be visualized through signaling pathways and experimental workflows.
Adverse Outcome Pathway (AOP) for Skin Sensitization
The AOP for skin sensitization provides a framework for understanding the sequence of events from the initial chemical interaction with the skin to the development of an allergic response.
Keap1-Nrf2 Signaling Pathway in Keratinocyte Activation
The activation of the Keap1-Nrf2 pathway is a key cellular response to electrophilic chemicals like thiazoles, leading to the expression of antioxidant and cytoprotective genes.
Experimental Workflow for In Vitro Sensitization Testing
The "2 out of 3" approach is a common integrated testing strategy for skin sensitization that combines data from three different in vitro assays to improve predictive accuracy.
Conclusion
The available data firmly establish 2-Mercaptobenzothiazole as a moderate skin sensitizer in both animal models and humans. While direct quantitative comparisons are limited by the lack of publicly available data for this compound, Dibenzothiazyl disulfide, and N-Cyclohexyl-2-benzothiazolesulfenamide from standardized assays like the LLNA, their inclusion in the "mercapto mix" and qualitative evidence of sensitization, including cross-reactivity with MBT, indicate a clear sensitization potential. Researchers and drug development professionals should exercise caution when handling these compounds and consider their potential for inducing allergic contact dermatitis. The use of integrated in vitro testing strategies, guided by the Adverse Outcome Pathway, provides a robust framework for evaluating the sensitization risk of new and existing thiazole derivatives without the need for animal testing. Further research to generate quantitative in vitro and in vivo data for MMBT, MBTS, and CBTS would be invaluable for a more precise comparative risk assessment.
References
A Researcher's Guide to the Cross-Validation of Analytical Methods for Morpholinyl Mercaptobenzothiazole Determination
For researchers, scientists, and drug development professionals, the accurate quantification of Morpholinyl mercaptobenzothiazole (MMBT), a common rubber vulcanization accelerator, is critical for quality control, safety assessment, and formulation development. This guide provides a comparative overview of various analytical techniques for the determination of MMBT, supported by available experimental data and detailed methodologies.
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the intended application, ranging from routine quality control to in-depth research. This document aims to facilitate this selection process by presenting a side-by-side comparison of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Electrochemical Methods.
Comparative Analysis of Analytical Techniques
The following tables summarize the key performance parameters of different analytical methods for the determination of MMBT and related benzothiazole (B30560) compounds. It is important to note that while HPLC methods have been specifically reported for MMBT, detailed validation data for UV-Vis and electrochemical methods for this specific compound are less common. Therefore, data for the closely related and often co-analyzed compound, 2-mercaptobenzothiazole (B37678) (MBT), are included for comparative purposes where MMBT-specific data is unavailable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of MMBT in various matrices.
| Parameter | Reported Values for MMBT and other Benzothiazoles | Source |
| Linearity Range | Not explicitly stated for MMBT. For related compounds, ranges are typically in the µg/mL to ng/mL level. | General HPLC literature |
| Limit of Detection (LOD) | Not explicitly stated for MMBT. | - |
| Limit of Quantification (LOQ) | Not explicitly stated for MMBT. | - |
| Accuracy (% Recovery) | 91-109% for mercaptobenzothiazole in rubber samples. | [1] |
| Precision (%RSD) | 4.31 to 7.56% for mercaptobenzothiazole. | [1] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy offers a simpler and more cost-effective method for the quantification of benzothiazole derivatives, particularly for less complex samples. The maximum absorption wavelength for MMBT is influenced by the solvent and pH.
| Parameter | Reported Values for Benzothiazole Derivatives | Source |
| λmax (Maximum Wavelength) | 235 nm, 282 nm (shoulder), 320 nm (in Methanol for MBT).[2] | [2] |
| Linearity Range | Obeys Beer's law up to 9 mg/L for MBT in chloroform. | General analytical chemistry principles |
| Molar Absorptivity (ε) | 28100 ± 200 L·mol⁻¹·cm⁻¹ for MBT in chloroform. | General analytical chemistry principles |
| Limit of Detection (LOD) | Nominal detection limit of 0.1 mg/L for MBT. | General analytical chemistry principles |
Electrochemical Methods
Electrochemical sensors provide a rapid and highly sensitive approach for the determination of electroactive compounds like MMBT. These methods are particularly advantageous for on-site and real-time monitoring.
| Parameter | Reported Values for Sulfonamides and Related Compounds | Source |
| Linearity Range | 5×10⁻⁷ to 1.1×10⁻⁴ mol/L for sulfonamide on a modified glassy carbon electrode.[3] | [3] |
| Limit of Detection (LOD) | 5.0×10⁻⁸ mol/L for sulfonamide.[3] | [3] |
| Accuracy (% Recovery) | 88.5% to 104.0% for sulfonamide.[3] | [3] |
| Precision | Good repeatability and stability reported for various electrochemical sensors. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the determination of MMBT and related compounds.
HPLC Method for Simultaneous Determination of Benzothiazole Derivatives
This method is adapted from procedures for the analysis of multiple benzothiazole derivatives in a single run.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer) is typical. The exact ratio will depend on the specific separation requirements.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength between 245 nm and 275 nm is often employed for "MBT-type" accelerators.[5]
-
Sample Preparation: Samples containing MMBT are typically extracted with a suitable organic solvent like acetone (B3395972) or chloroform, followed by filtration before injection.[5]
UV-Visible Spectrophotometry Protocol
This protocol is based on the general principles of quantitative UV-Vis analysis for benzothiazole compounds.
-
Instrumentation: A standard UV-Visible spectrophotometer.
-
Solvent: A solvent in which MMBT is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, chloroform).
-
Procedure:
-
Prepare a series of standard solutions of MMBT of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution.
-
Determine the concentration of MMBT in the unknown sample using the calibration curve.
-
-
Sample Preparation: Solid samples should be dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve. Liquid samples may be diluted directly.
Electrochemical Determination Protocol
This protocol outlines the general steps for developing an electrochemical method for MMBT, likely based on voltammetric techniques.
-
Instrumentation: A potentiostat/galvanostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice, which can be modified with various materials (e.g., nanoparticles, polymers) to enhance sensitivity and selectivity.[3]
-
Supporting Electrolyte: A buffer solution (e.g., phosphate buffer, Britton-Robinson buffer) is used to maintain a constant pH and provide conductivity.
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their high sensitivity and good resolution.
-
Procedure:
-
The working electrode is immersed in the supporting electrolyte containing the MMBT sample.
-
A potential scan is applied, and the resulting current is measured.
-
The peak current is proportional to the concentration of MMBT.
-
Quantification is achieved by creating a calibration curve with standard solutions of MMBT.
-
Method Selection Workflow
The choice of the most appropriate analytical method for MMBT determination depends on various factors. The following diagram illustrates a logical workflow to guide this decision-making process.
References
Navigating the Landscape of Vulcanization Accelerators: A Comparative Guide to Alternatives for Morpholinyl Mercaptobenzothiazole (MBS)
For researchers and professionals in rubber compounding and material science, the selection of an appropriate vulcanization accelerator is paramount to achieving desired product performance and processing efficiency. Morpholinyl mercaptobenzothiazole (MBS), a delayed-action sulfenamide (B3320178) accelerator, has long been a staple in the industry. However, the ongoing pursuit of optimized cure characteristics and the exploration of alternatives with different performance profiles necessitate a comprehensive understanding of viable substitutes. This guide provides an objective comparison of common alternatives to MBS, supported by experimental data, to aid in informed decision-making.
This report focuses on two primary sulfenamide alternatives to MBS: N-tert-butyl-2-benzothiazolesulfenamide (TBBS) and N-cyclohexyl-2-benzothiazolesulfenamide (CBS). These accelerators are widely used in the rubber industry and offer a spectrum of scorch safety and cure rate profiles.[1][2] We will delve into their comparative performance in terms of vulcanization characteristics and the resultant physical properties of the vulcanized rubber.
Executive Summary of Comparative Performance
The choice between MBS and its alternatives hinges on the specific requirements of the rubber compound and the manufacturing process. MBS is renowned for its long scorch delay, providing excellent processing safety, which is particularly advantageous in complex and thick rubber articles.[3] In contrast, TBBS and CBS offer faster cure rates, which can lead to increased production throughput.[2]
Our comparative analysis, based on experimental data, reveals the following key distinctions:
-
Scorch Safety: MBS exhibits the longest scorch time (ts2), followed by TBBS and then CBS. This makes MBS the safest option for processes requiring extended mixing and shaping times.
-
Cure Rate: CBS generally provides the fastest cure rate, followed by TBBS, with MBS being the slowest of the three.
-
Physical Properties: While all three accelerators can yield vulcanizates with good mechanical properties, the specific values for hardness, modulus, tensile strength, and elongation at break can vary, allowing for fine-tuning of the final product characteristics.
Data Presentation: A Quantitative Comparison
The following tables summarize the vulcanization characteristics and mechanical properties of natural rubber (NR) compounds accelerated with MBS, TBBS, and CBS. The data is derived from a comparative study where each accelerator was used at a concentration of 1 part per hundred rubber (phr).[4]
Table 1: Comparative Vulcanization Characteristics of MBS, TBBS, and CBS in Natural Rubber
| Parameter | MBS | TBBS | CBS | Unit |
| Minimum Torque (ML) | 1.88 | 1.85 | 1.95 | dNm |
| Maximum Torque (MH) | 15.45 | 16.21 | 15.87 | dNm |
| Scorch Time (ts2) | 4.25 | 3.85 | 3.55 | min |
| Optimum Cure Time (t90) | 8.15 | 7.55 | 7.25 | min |
Data sourced from a study by Teker, M., Usluoğlu, A., & Öztürk, E. (2023).[4]
Table 2: Comparative Mechanical Properties of Natural Rubber Vulcanizates
| Property | MBS | TBBS | CBS | Unit |
| Hardness | 68 | 70 | 69 | Shore A |
| Modulus at 300% Elongation | 14.8 | 15.5 | 15.2 | MPa |
| Tensile Strength | 24.5 | 25.5 | 25.0 | MPa |
| Elongation at Break | 550 | 530 | 540 | % |
Data sourced from a study by Teker, M., Usluoğlu, A., & Öztürk, E. (2023).[4]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.
Rubber Compounding
The natural rubber compounds were prepared on a two-roll mill according to the formulation outlined in the comparative study.[4] The general procedure follows the guidelines of ASTM D3182. The base formulation for the natural rubber compound was as follows:
-
Natural Rubber (SMR 10 CV): 100 phr
-
Carbon Black (N330): 78.94 phr
-
Aromatic Oil: 6.31 phr
-
Zinc Oxide: 6.31 phr
-
Stearic Acid: 1.84 phr
-
Sulfur: 1.00 phr
-
Accelerator (MBS, TBBS, or CBS): 1 phr
Cure Characteristics Analysis
The vulcanization characteristics of the rubber compounds were determined using a Moving Die Rheometer (MDR) in accordance with ASTM D2084.[4][5][6] The test was conducted at 180°C for a duration of 5 minutes.[4] The key parameters measured were:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized rubber compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized rubber.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units from the minimum torque, representing the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time to achieve a desirable state of cure.
Mechanical Properties Testing
The mechanical properties of the vulcanized rubber samples were evaluated after curing the compounds in a compression molding press. The tensile properties were measured using a universal testing machine according to ASTM D412. The key properties determined were:
-
Hardness: Measured using a Shore A durometer.
-
Modulus at 300% Elongation: The stress required to elongate the sample to 300% of its original length.
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The maximum percentage of stretch the material can undergo before rupturing.
Vulcanization Signaling Pathway and Experimental Workflow
To visualize the chemical processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified reaction pathway for sulfenamide-accelerated sulfur vulcanization.
Caption: Workflow for comparative testing of vulcanization accelerators.
Conclusion
The selection of a vulcanization accelerator is a critical decision that directly impacts both the processability of a rubber compound and the performance of the final product. While MBS offers a superior scorch safety profile, alternatives such as TBBS and CBS provide faster cure rates, which can be advantageous for high-volume production. The quantitative data presented in this guide demonstrates that TBBS can offer a balanced profile of good scorch safety and a relatively fast cure, along with excellent mechanical properties. CBS, on the other hand, is suitable for applications where a rapid cure is the primary consideration. Ultimately, the optimal choice of accelerator will depend on a careful evaluation of the specific application's requirements, including processing conditions, desired cure characteristics, and final product performance specifications. This guide provides the foundational data and experimental context to support such an evaluation.
References
Benchmarking the performance of "Morpholinyl mercaptobenzothiazole" in different elastomer types
An Objective Analysis of 2-(Morpholinothio)benzothiazole (MBSS/MOR) as a Delayed-Action Accelerator in Rubber Vulcanization
For: Materials Scientists, Rubber Chemists, and Formulation Engineers
This guide provides a technical comparison of 2-(Morpholinothio)benzothiazole, a prominent delayed-action sulfenamide (B3320178) accelerator, across various elastomers. Its performance is benchmarked against other common accelerators, supported by experimental data and standardized testing protocols.
Introduction to 2-(Morpholinothio)benzothiazole (MBSS)
2-(Morpholinothio)benzothiazole, also known by the synonyms N-Oxydiethylene-2-benzothiazole sulfenamide and acronyms such as MBSS, MOR, or NOBS, is a crucial chemical additive in the rubber industry.[1][2] It functions as a delayed-action vulcanization accelerator, which means it speeds up the sulfur vulcanization process while providing a crucial delay in the onset of curing (scorch).[1][3][4] This combination of a long scorch delay and a fast cure rate makes it highly valuable for processing safety, especially in complex manufacturing processes like injection molding and the production of thick rubber articles.[4][5][6][7]
MBSS is widely used in natural rubber (NR) and various synthetic rubbers, including styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM).[3] Its primary advantages include enhancing processing safety, improving production efficiency, and imparting favorable mechanical properties such as high tensile strength, elasticity, and good aging resistance to the final vulcanized product.[1][4]
Comparative Performance Analysis
The effectiveness of an accelerator is determined by its influence on the cure characteristics and the physical properties of the vulcanized rubber. MBSS is often compared with other sulfenamide accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (CBS) and N-tert-butyl-2-benzothiazole sulfenamide (TBBS), as well as thiazoles like 2-mercaptobenzothiazole (B37678) (MBT).[8]
Key Performance Metrics:
-
Scorch Time (ts2): The time until the vulcanization process begins. A longer scorch time is desirable for processing safety. MBSS is known for providing a longer scorch delay compared to accelerators like MBT, MBTS, and even other sulfenamides like CBS and TBBS.[4][6][7][8]
-
Cure Time (t90): The time to reach 90% of the maximum cure state. While offering a delay, MBSS still provides a reasonably fast cure rate once vulcanization starts.[2][8]
-
Mechanical Properties: This includes tensile strength, modulus (stress at a given elongation), and ultimate elongation, which are critical for the durability and performance of rubber products.[4]
-
Aging Resistance: The ability of the rubber to retain its properties after exposure to heat, oxygen, and other environmental factors.[4]
Table 1: Comparative Cure Characteristics of Accelerators in Natural Rubber (NR)
| Accelerator Type | Accelerator | Scorch Time (ts2, mins) at 135°C (Typical) | Cure Time (t90, mins) at 135°C (Typical) | Key Characteristics |
| Sulfenamide | MBSS (MOR) | Longest | Moderate-Fast | Excellent scorch safety, good overall properties.[6][7] |
| Sulfenamide | TBBS | Long | Fast | Faster cure than MBSS, good scorch safety.[8][9] |
| Sulfenamide | CBS | Moderate | Fast | Faster curing than MBSS, but with less scorch delay.[8][10] |
| Thiazole | MBT | Short | Fast | Fast curing but prone to scorching, often used with secondary accelerators.[8][9] |
| Thiazole | MBTS | Moderate | Moderate | Safer processing than MBT, but slower cure rate.[8][9] |
Note: Relative performance can vary based on the specific formulation, including the type of rubber, fillers, and other additives.
Performance in Different Elastomer Types
MBSS is a versatile accelerator suitable for a range of elastomers, each benefiting differently from its properties.[3]
-
Natural Rubber (NR): In NR, MBSS provides excellent processing safety, which is crucial due to the material's sensitivity to premature vulcanization. It allows for higher processing temperatures and is ideal for complex molds.[8]
-
Styrene-Butadiene Rubber (SBR): SBR is commonly used in tire manufacturing. The delayed action of MBSS is advantageous in building complex tire structures, ensuring all components are properly formed before curing begins.[3][11]
-
Ethylene Propylene Diene Monomer (EPDM): EPDM is known for its excellent resistance to weathering and heat.[12][13] While MBSS is effective, EPDM's cure compatibility in blends with more unsaturated rubbers like NR or SBR can be challenging.[14][15] The choice of accelerator system is critical to achieving a balanced cure and optimal properties in such blends.[14]
-
Nitrile Rubber (NBR): NBR is valued for its oil resistance.[13] MBSS is used in NBR compounds to provide a good balance of processing safety and cure speed for applications like seals, hoses, and gaskets.[3]
Table 2: Performance Summary of MBSS in Various Elastomers
| Elastomer | Key Advantages of Using MBSS | Typical Applications |
| Natural Rubber (NR) | Excellent scorch safety, good physical properties. | Tires, conveyor belts, footwear, thick cross-section articles.[3][6] |
| Styrene-Butadiene (SBR) | Delayed action for complex processing, fast cure rate. | Tire treads and sidewalls, industrial hoses.[3][11] |
| EPDM & Blends | Good processing safety. | Automotive seals, roofing membranes, wire and cable insulation.[3][12] |
| Nitrile Rubber (NBR) | Balanced cure characteristics for oil-resistant products. | Hoses, seals, gaskets, industrial molded goods.[3][4] |
Experimental Protocols
The data presented is typically derived from standardized experimental procedures. The following ASTM standards are fundamental for benchmarking the performance of rubber accelerators.
Experimental Workflow for Accelerator Evaluation
Caption: Workflow for rubber compound evaluation.
Key Experimental Methodologies:
-
Cure Characteristics (ASTM D5289): This standard test method uses a rotorless cure meter (rheometer) to measure the vulcanization characteristics of a rubber compound.[16][17] It provides crucial data on scorch time, cure time, and torque values which correlate to the stiffness and state of cure.
-
Tensile Properties (ASTM D412): This is the most common standard for determining the tensile properties of vulcanized rubber, including tensile strength, ultimate elongation, and modulus.
-
Hardness (ASTM D2240): This test method measures the indentation hardness of rubber using a durometer, providing a quick assessment of the material's stiffness.
-
Tear Strength (ASTM D624): This standard is used to determine the resistance of a rubber material to tearing.
-
Compression Set (ASTM D395): This test measures the ability of a rubber material to return to its original thickness after being subjected to prolonged compressive stress at a given temperature.
Logical Comparison of Sulfenamide Accelerators
The choice between MBSS and its alternatives often involves a trade-off between processing safety and cure speed.
Caption: Scorch vs. Cure Rate for Sulfenamides.
This diagram illustrates that MBSS provides the longest scorch safety among the common sulfenamides, making it ideal for applications requiring extensive processing before curing.[6][7] TBBS and CBS offer faster cure rates but with a corresponding reduction in scorch time.[8][10]
Conclusion
2-(Morpholinothio)benzothiazole (MBSS) stands out as a premier delayed-action accelerator, offering an exceptional balance of processing safety and efficient vulcanization. Its long scorch delay is a significant advantage in modern, high-temperature rubber processing and for manufacturing intricate or thick-walled rubber products. While alternatives like TBBS and CBS may offer faster cure rates, MBSS remains the accelerator of choice when maximum processing safety is the primary concern without significantly compromising on cure efficiency. The selection of MBSS over other accelerators should be based on the specific requirements of the elastomer type, the complexity of the manufacturing process, and the desired final properties of the vulcanized product.
References
- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 2. Weifang Zhong An Rubber Chemicals Co., Ltd.-Rubber Accelerator | Rubber Antioxidant [zarchemical.com]
- 3. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. 2-(Morpholinothio)benzothiazole Research Chemical [benchchem.com]
- 6. sovchem.net [sovchem.net]
- 7. Nurcacit MBS Sulfenamide Accelerators | Nanjing Union Rubber Chemicals [nurchem.com]
- 8. nbinno.com [nbinno.com]
- 9. sundstrom.se [sundstrom.se]
- 10. Polymer Seminar / Project Topics: Substitution of MBS Accelerator With A Non Carcinogenic Accelerator [polymerprojecttopics.blogspot.com]
- 11. CAS 102-77-2 2-(Morpholinothio)benzothiazole Rubber vulcanization accelerator MBS For Sale - Kerton Chemical [kerton-industry.com]
- 12. researchgate.net [researchgate.net]
- 13. coba.com [coba.com]
- 14. researchgate.net [researchgate.net]
- 15. US6800691B2 - Blend of EPDM and SBR using an EPDM of different origin as a compatibilizer - Google Patents [patents.google.com]
- 16. alpha-technologies.com [alpha-technologies.com]
- 17. relflex.in [relflex.in]
A comparative study of the environmental impact of different sulfenamide accelerators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of four common sulfenamide (B3320178) accelerators used in the rubber industry: N-cyclohexyl-2-benzothiazole sulfenamide (CBS), N-tert-butyl-2-benzothiazole sulfenamide (TBBS), N,N-dicyclohexyl-2-benzothiazole sulfenamide (DCBS), and 2-(Morpholinothio)benzothiazole (MOR). The selection of an appropriate accelerator involves a trade-off between vulcanization performance and environmental and health impacts. This document aims to provide the necessary data and experimental context to support informed decision-making in research and product development.
A primary environmental concern associated with sulfenamide accelerators is their potential to degrade into 2-mercaptobenzothiazole (B37678) (MBT), a substance with its own environmental and toxicological profile.[1] Furthermore, certain accelerators, particularly those derived from secondary amines like MOR, are known to be precursors to carcinogenic N-nitrosamines.[2]
Comparative Environmental Data
The following tables summarize the key environmental and toxicological data for the selected sulfenamide accelerators and their common degradation product, MBT.
Table 1: Aquatic Toxicity of Sulfenamide Accelerators and MBT
| Chemical | Test Organism | Endpoint (96h LC50 for fish, 48h EC50 for daphnia, 72h EC50 for algae) | Value (mg/L) | Reference |
| CBS | Fathead Minnow | LC50 | >1000 | [3] |
| Daphnia magna | EC50 | 18 | [3] | |
| Algae | EC50 | 1.1 | [3] | |
| TBBS | Rainbow Trout | LC50 | 5.4 | [4] |
| Daphnia magna | EC50 | 18.0 | [4] | |
| Algae | EC50 | 1.1 | [4] | |
| DCBS | Orizias latipes (Japanese rice fish) | LC50 | >0.0344 | [5] |
| Daphnia magna | EC50 | >0.0314 | [5] | |
| Selenastrum capricornutum | EC50 | >0.0118 | [5] | |
| MOR | Oncorhynchus mykiss (Rainbow trout) | LC50 | 0.31 | [6] |
| Daphnia magna | EC50 | 2.84 | [6] | |
| Pseudokirchneriella subcapitata | EC50 | 0.5 | [6] | |
| MBT | Salmo gairdneri (Rainbow trout) | LC50 | 0.73 | [5] |
| Daphnia magna | EC50 | 0.71 | [5] | |
| Selenastrum capricornutum | EC50 | 0.5 | [5] |
Table 2: Biodegradability and Bioconcentration Potential
| Chemical | Ready Biodegradability (% degradation in 28 days) | Test Guideline | Bioconcentration Potential | Reference |
| CBS | 4% (CO2 evolution) | OECD 301B (similar) | Log Kow = 3.47 | [7][8] |
| TBBS | Biodegradable after prolonged adaptation | Not specified | Log Pow = 3.36 | [2][9] |
| DCBS | Up to 6% | OECD 301C | Log Kow > 4.8 (High potential) | [5] |
| MOR | Not readily biodegradable | Not specified | LogP = 3.4 | [10][11] |
| MBT | 2.5% (14 days) | Not specified | BCF < 8 (Low potential) | [5] |
Visualizing Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided in DOT language.
Experimental Protocols
The environmental data presented in this guide are typically generated following standardized international guidelines to ensure consistency and comparability.
Aquatic Toxicity Testing
Acute aquatic toxicity is assessed using methodologies outlined by the Organisation for Economic Co-operation and Development (OECD). These tests expose standard aquatic organisms to a range of concentrations of the test substance over a defined period.
-
Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a chemical that is lethal to 50% (LC50) of the test fish, typically rainbow trout or zebrafish, over a 96-hour exposure period.
-
Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This test evaluates the concentration at which 50% of the daphnids (water fleas) are immobilized (EC50) after a 48-hour exposure.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test measures the effect of the substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.
Ready Biodegradability Testing
Ready biodegradability is a screening test that provides an indication of the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous environment. The OECD 301 series of tests are commonly employed.
-
CO2 Evolution Test (OECD Guideline 301B): This method measures the amount of carbon dioxide produced from the microbial degradation of the test substance over a 28-day period. A substance is considered readily biodegradable if it reaches a threshold of 60% of its theoretical maximum CO2 production within a 10-day window.[3]
-
Modified MITI Test (I) (OECD Guideline 301C): This test also follows the degradation of a substance over 28 days but uses a specific inoculum from the Japanese Ministry of International Trade and Industry (MITI).[5][12]
Bioconcentration Factor (BCF)
The bioconcentration factor is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. It is the ratio of the chemical concentration in the organism to the concentration in the water at a steady state.[13][14] BCF can be experimentally determined following OECD Guideline 305. Alternatively, the octanol-water partition coefficient (Log Kow or LogP) can be used as a screening indicator for bioaccumulation potential. A higher Log Kow value generally suggests a higher potential for bioconcentration.[14]
Determination of N-Nitrosamines in Rubber
The analysis of volatile N-nitrosamines in rubber products is critical for safety assessment, particularly for consumer products. Several analytical methods are available:
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This is a highly selective and sensitive method for the detection of nitrosamines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that can identify and quantify nitrosamines.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method is also employed for the analysis of nitrosamines in rubber extracts.[16]
A general procedure involves:
-
Extraction: The rubber sample is cut into small pieces and extracted with a suitable solvent, such as dichloromethane (B109758) or methanol, often using a Soxhlet apparatus or ultrasonic bath.[16]
-
Clean-up: The extract may be purified using solid-phase extraction (SPE) to remove interfering substances.[15]
-
Analysis: The purified extract is then injected into the GC-MS or LC-MS system for separation and quantification of the target nitrosamines.[15]
References
- 1. cefas.co.uk [cefas.co.uk]
- 2. New sulfenamide accelerators derived from 'safe' amines for the rubber and tyre industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. echemi.com [echemi.com]
- 6. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 7. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 8. BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS) - Ataman Kimya [atamanchemicals.com]
- 9. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]
- 10. 2-(Morpholinothio)benzothiazole Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. jbpaweb.net [jbpaweb.net]
- 12. Comparison between bioconcentration factor (BCF) data provided by industry to the European Chemicals Agency (ECHA) and data derived from QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idus.us.es [idus.us.es]
- 14. oecd.org [oecd.org]
- 15. adama.com [adama.com]
- 16. lusida.com [lusida.com]
Validation of the corrosion inhibition efficiency of "Morpholinyl mercaptobenzothiazole"
A detailed guide for researchers and industry professionals on the performance, mechanism, and comparative efficacy of Morpholinyl Mercaptobenzothiazole and its derivatives as corrosion inhibitors for various metals.
Introduction
Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate the degradation of metallic materials. Among these, this compound and its derivatives have emerged as a promising class of inhibitors due to their high efficiency and versatile applications. This guide provides an objective comparison of the performance of this compound-related compounds with other established corrosion inhibitors, supported by experimental data and detailed methodologies.
Performance Evaluation of this compound Derivatives
Recent studies have demonstrated the significant corrosion inhibition capabilities of various morpholine (B109124) derivatives on different steel alloys. The inhibition efficiency is largely attributed to the presence of nitrogen, oxygen, and sulfur atoms in the molecular structure, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Quantitative Data Summary
The following tables summarize the corrosion inhibition performance of several morpholine derivatives from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.
Table 1: Potentiodynamic Polarization Data for Morpholine Derivatives on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | N80 Steel | 1.0 M HCl | 0 | 1860 | - | [1] |
| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1.0 M HCl | 300 | 182.28 | 90.2 | [1] |
| 3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one (MPPO) | N80 Steel | 1.0 M HCl | 300 | 160.04 | 91.4 | [1] |
| Blank | Mild Steel | 1 M HCl | 0 | - | - | |
| 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole (CMTD) | Mild Steel | 1 M HCl | 500 (approx.) | - | 96.8 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Morpholine Derivatives on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | N80 Steel | 1.0 M HCl | 0 | - | - | - | [1] |
| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1.0 M HCl | 300 | - | - | 90.3 | [1] |
| 3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one (MPPO) | N80 Steel | 1.0 M HCl | 300 | - | - | 91.4 | [1] |
Comparative Analysis with Other Corrosion Inhibitors
To contextualize the performance of this compound derivatives, a comparison with established inhibitors such as 2-Mercaptobenzothiazole (MBT), Sodium Dihydrogen Phosphate (NaH₂PO₄), and Benzotriazole (BTA) is presented.
Table 3: Comparative Corrosion Inhibition Efficiencies
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 2-Mercaptobenzothiazole (MBT) | API 5L X42 Steel | 3.5 wt% NaCl | >90 | [2] |
| NaH₂PO₄ | API 5L X42 Steel | 3.5 wt% NaCl | <90 | [2] |
| MBT + NaH₂PO₄ (Synergistic) | API 5L X42 Steel | 3.5 wt% NaCl | >90 | [2] |
| Benzotriazole (BTA) | Copper | 3.5 wt% NaCl | High | |
| 2-Mercaptobenzothiazole (MBT) + BTA | Copper | 3.5 wt% NaCl | 90.7 |
The data suggests that this compound derivatives exhibit high inhibition efficiencies, comparable to and in some cases exceeding that of the parent compound, 2-Mercaptobenzothiazole. The synergistic effect observed when MBT is combined with other inhibitors like NaH₂PO₄ highlights the potential for formulating advanced corrosion protection systems.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film. This process involves both physical and chemical interactions. The heteroatoms (N, O, S) in the morpholine and benzothiazole (B30560) rings act as active centers for adsorption.
The proposed mechanism involves the following steps:
-
Diffusion: The inhibitor molecules diffuse from the bulk solution to the metal surface.
-
Adsorption: The molecules adsorb onto the metal surface. This can be physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal atoms.
-
Film Formation: The adsorbed inhibitor molecules form a dense, protective film that acts as a barrier, isolating the metal from the corrosive environment. This film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Caption: Corrosion inhibition workflow of this compound.
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized and well-defined experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.
Weight Loss Method (Gravimetric)
This is a simple and widely used method to determine the average corrosion rate.
Procedure based on ASTM G31:
-
Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, dried, and weighed accurately.
-
Immersion: The weighed coupons are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.
-
Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to ASTM G1 procedures, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
Corrosion Rate (mm/year) = (K × W) / (A × T × D)
-
K = constant (8.76 × 10⁴)
-
W = weight loss in grams
-
A = area in cm²
-
T = time of exposure in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
References
Safety Operating Guide
Safe Disposal of Morpholinyl Mercaptobenzothiazole: A Procedural Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Morpholinyl mercaptobenzothiazole are critical for ensuring laboratory safety and environmental protection. This guide outlines the essential, step-by-step procedures for its proper disposal, drawing from established safety data.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It may cause an allergic skin reaction, causes serious eye irritation, and is suspected of causing cancer.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this chemical and its waste should occur in a well-ventilated area or under a chemical fume hood.
Quantitative Hazard and Disposal Information
The following table summarizes key hazard information for this compound and related compounds.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Potentially toxic if swallowed.[4] |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin.[4] |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled.[4] |
| Eye Irritation | Causes serious eye irritation.[1][4] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] |
| Carcinogenicity | Suspected of causing cancer.[2] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[2][3] |
Detailed Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Adherence to local, regional, and national regulations is mandatory.[3]
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for waste this compound.
-
The container must be compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
2. Waste Collection:
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels) in the designated waste container.[5]
-
For solid waste, ensure the container is properly sealed to prevent dust or vapor release.[3][5]
-
For liquid waste, use a funnel to avoid spills.[5]
3. Labeling:
-
Label the waste container with the full chemical name: "Waste this compound".[5]
-
Include appropriate hazard symbols (e.g., toxic, irritant, environmentally hazardous).[5]
-
Indicate the approximate quantity of waste in the container.[5]
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[5]
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][5]
-
Provide them with the complete safety data sheet (SDS) for this compound.[4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Morpholinyl Mercaptobenzothiazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Morpholinyl mercaptobenzothiazole (also known as 2-(4-Morpholinothio)benzothiazole), a compound commonly used in the rubber industry and relevant in various research contexts. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and operational and disposal plans to minimize risk and ensure compliance with safety standards.
This compound is a skin sensitizer (B1316253) and can cause serious eye irritation.[1] It is crucial to handle this chemical with appropriate precautions to avoid adverse health effects. The information presented here is synthesized from Safety Data Sheets (SDS) and other reputable sources to provide a clear and actionable guide for laboratory personnel.
Personal Protective Equipment (PPE)
The foundation of safe handling for any chemical is the correct use of Personal Protective Equipment. For this compound, the following PPE is recommended to prevent skin and eye contact, as well as inhalation of dust particles.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times when handling the chemical to protect against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended) | While specific breakthrough times for this compound are not readily available, selecting gloves made from materials known for their broad chemical resistance is crucial. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the chemical or in case of contamination.[2] |
| Lab coat or chemical-resistant apron | A lab coat should be worn to protect street clothing and skin from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. | |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when engineering controls (such as a fume hood) are not sufficient to maintain exposure below acceptable limits, or when handling large quantities of the powder. The type of respirator should be selected based on the potential airborne concentration and in accordance with a respiratory protection program. |
Operational Plans: Step-by-Step Handling Procedures
Adherence to standardized procedures is critical for minimizing the risk of exposure and contamination. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Detailed Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards, first-aid measures, and emergency procedures.[1][3][4]
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above. Ensure gloves are intact and the respirator, if needed, has a proper fit.
-
Prepare Workspace: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] Cover the work surface with absorbent, disposable bench paper.
-
Weighing the Chemical: Use a dedicated, clean spatula for weighing. To minimize dust generation, avoid pouring the powder directly from the container. Instead, carefully scoop the required amount.
-
Transfer: When transferring the weighed powder to a reaction vessel or other container, do so slowly and carefully to prevent creating airborne dust.
-
Decontamination: After handling, decontaminate all non-disposable equipment, such as spatulas and glassware, by thoroughly washing them with an appropriate solvent and then soap and water. Wipe down the work surface with a damp cloth.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plans
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated bench paper) should be collected in a clearly labeled, sealed container for hazardous waste. |
| Contaminated PPE | Disposable gloves, aprons, and other contaminated PPE should be placed in a designated hazardous waste container immediately after use. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[6][7][8][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response Plan
Caption: A clear, step-by-step plan for responding to an exposure incident.
First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup
For minor spills of solid this compound:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Including respiratory protection.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean Up: Carefully scoop or sweep up the spilled material and place it into a labeled container for hazardous waste. Avoid creating dust. If necessary, gently mist the powder with water to minimize dust generation.
-
Decontaminate: Wipe the spill area with a damp cloth.
-
Dispose of Waste: All cleanup materials should be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these safety protocols, researchers and scientists can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. Hazardous Materials Spill | Office of Emergency Management [emergency.tufts.edu]
- 4. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. ashp.org [ashp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
